Technical Documentation Center

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
  • CAS: 1864053-69-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(3,4-Difluorophenoxy)azetidine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The compound requested, 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride, is not readily ide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The compound requested, 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride, is not readily identified in established chemical literature or supplier databases. However, a closely related and structurally significant analogue, 3-(3,4-Difluorophenoxy)azetidine hydrochloride , is a well-documented chemical intermediate with direct relevance to pharmaceutical research and development. This guide is therefore dedicated to this latter compound, providing an in-depth technical overview of its synthesis, properties, and critical role as a building block in medicinal chemistry. The principles and methodologies discussed herein are foundational and broadly applicable to the exploration of novel azetidine derivatives.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Their unique structural and physicochemical properties, such as inherent ring strain, a three-dimensional sp³-rich character, and conformational rigidity, offer significant advantages in drug design.[1] These features can lead to improved metabolic stability, enhanced solubility, and novel vector orientations for interacting with biological targets when compared to more common five- or six-membered rings.[1][3]

The incorporation of a 3,4-difluorophenoxy moiety introduces further strategic benefits. The fluorine atoms can modulate the pKa of the azetidine nitrogen, enhance binding affinity through hydrogen bonding or dipole interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile of the parent molecule. This guide focuses on 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS Number: 954220-76-9 ), a key intermediate that leverages these synergistic properties and has been instrumental in the synthesis of advanced therapeutic agents.[4][5]

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and properties of 3-(3,4-Difluorophenoxy)azetidine hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 954220-76-9[4]
Molecular Formula C₉H₁₀ClF₂NO[4]
Molecular Weight 221.64 g/mol [4]
IUPAC Name 3-(3,4-difluorophenoxy)azetidine;hydrochloride
MDL Number MFCD21605756[4]
Physical Form Typically a white to off-white solid
Hazard Identification Irritant[4]

Synthesis and Mechanistic Rationale

The synthesis of 3-(3,4-difluorophenoxy)azetidine hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve high yield and purity. A common and logical synthetic strategy proceeds via the nucleophilic substitution on a protected 3-hydroxyazetidine core.

Synthetic Workflow: A Self-Validating Protocol

The following protocol outlines a robust pathway. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: N-Protection of 3-Hydroxyazetidine

  • Protocol: Start with commercially available 3-hydroxyazetidine. React it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM). The reaction is typically run at room temperature.

  • Causality (Expertise & Experience): The azetidine nitrogen is a nucleophile and would interfere with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group here. It is sterically bulky, preventing N-alkylation, and is exceptionally stable under the basic conditions required for the subsequent etherification. Crucially, it can be removed under acidic conditions that are compatible with the final hydrochloride salt formation, without cleaving the desired ether linkage.

Step 2: Williamson Ether Synthesis or Mitsunobu Reaction

  • Protocol (Williamson Ether Synthesis): Treat the N-Boc-3-hydroxyazetidine with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group, forming a reactive alkoxide. Subsequently, add 1,2-difluoro-4-iodobenzene or a similar activated aryl fluoride and heat the reaction.

  • Protocol (Mitsunobu Reaction): A milder, often higher-yielding alternative. Dissolve N-Boc-3-hydroxyazetidine, 3,4-difluorophenol, and triphenylphosphine (PPh₃) in anhydrous THF. Cool the solution (e.g., to 0 °C) and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

  • Causality (Trustworthiness): The Mitsunobu reaction is often preferred as it proceeds under neutral conditions and at lower temperatures, minimizing side reactions. The reaction mechanism involves an in-situ activation of the hydroxyl group by the PPh₃/DEAD reagent system, leading to a clean Sₙ2 inversion of stereochemistry (if applicable) and formation of the desired ether. This method is self-validating as the formation of the triphenylphosphine oxide byproduct drives the reaction to completion.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Protocol: Dissolve the crude N-Boc-3-(3,4-difluorophenoxy)azetidine from Step 2 in a solvent like 1,4-dioxane or ethyl acetate. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) and stir at room temperature. The product, 3-(3,4-difluorophenoxy)azetidine hydrochloride, will typically precipitate from the solution and can be collected by filtration.

  • Causality (Authoritative Grounding): The Boc group is labile to strong acid. The tert-butyl carbocation that is formed is scavenged by the solvent or residual water, producing gaseous isobutylene and CO₂. The use of anhydrous HCl ensures the direct formation of the hydrochloride salt, which is often a crystalline, stable solid that is easier to handle, purify, and weigh than the free base, which may be an oil.

Visualization of Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Ether Formation (Mitsunobu) cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B (Boc)2O, TEA D N-Boc-3-(3,4-difluorophenoxy)azetidine B->D PPh3, DEAD C 3,4-Difluorophenol C->D E 3-(3,4-Difluorophenoxy)azetidine Hydrochloride D->E HCl in Dioxane

Caption: Synthetic pathway for 3-(3,4-Difluorophenoxy)azetidine HCl.

Applications in Drug Discovery & Development

3-(3,4-Difluorophenoxy)azetidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its structure is a privileged scaffold, meaning it is a molecular framework that is recurrently found in successful drugs.

Intermediate for Enzyme Inhibitors

Patents explicitly disclose the use of 3-(3,4-difluorophenoxy)azetidine and its hydrochloride salt as a key synthetic intermediate in the development of potent enzyme inhibitors.[5]

  • Phosphodiesterase Type 9 (PDE9) Inhibitors: PDE9 is a therapeutic target for cognitive disorders, such as Alzheimer's disease. The azetidine moiety serves to orient the difluorophenoxy group into a specific binding pocket of the enzyme.[5]

  • Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: These are a class of oral hypoglycemics used for treating type 2 diabetes. The structural rigidity and polarity of the azetidine ring are crucial for achieving high affinity and selectivity for the DPP-4 enzyme.[5]

Rationale for Pharmacological Utility

The value of this scaffold can be understood by dissecting its components and their contribution to a potential drug candidate's profile.

G cluster_props Pharmacological Contributions Scaffold 3-(3,4-Difluorophenoxy)azetidine Core Structure Azetidine Azetidine Ring Improves metabolic stability (resists degradation) Enhances aqueous solubility Provides rigid 3D scaffold for precise receptor targeting Scaffold:f1->Azetidine contributes Phenoxy Difluorophenoxy Moiety Blocks metabolic oxidation on the phenyl ring Modulates electronics and pKa Increases binding affinity via H-bonding/dipole interactions Scaffold:f1->Phenoxy contributes

Sources

Exploratory

Physicochemical Properties and Medicinal Chemistry Applications of 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-[(3,4-Difluorophenoxy)methyl]azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a highly versatile, conformationally restricted pharmacophore. By combining the rigid, low-molecular-weight azetidine core with a lipophilic, metabolically stable difluorophenoxy moiety, this compound serves as an ideal starting point for designing central nervous system (CNS) therapeutics, kinase inhibitors, and monoamine modulators.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating experimental workflows for its characterization.

Structural and Physicochemical Profiling

The physical properties of a building block dictate the downstream developability of the final drug candidate. The hydrochloride salt form of this compound is specifically utilized to overcome the inherent instability and poor handling characteristics (often oils or hygroscopic solids) of free-base azetidines.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the molecule, highlighting its alignment with Lipinski’s Rule of Five and its suitability for BBB (Blood-Brain Barrier) penetration.

PropertyValueStructural Rationale / Implication
Molecular Formula C₁₀H₁₁F₂NO • HClThe HCl salt ensures high crystallinity, bench stability, and improved kinetic solubility.
Molecular Weight 235.66 g/mol (Salt)Low MW leaves a substantial "budget" for further functionalization without exceeding 500 Da.
Topological Polar Surface Area 21.26 ŲHighly favorable for passive transcellular permeation and CNS penetration (Ideal CNS TPSA < 90 Ų).
Calculated LogP (cLogP) ~2.1Optimal lipophilicity balance; avoids non-specific protein binding while ensuring membrane crossing.
H-Bond Donors / Acceptors 2 (Salt) / 3Low H-bond counts minimize desolvation energy penalties during receptor binding.
pKa (Azetidine Nitrogen) ~9.5Ensures the amine is protonated at physiological pH (7.4), enabling critical salt-bridge interactions with target acidic residues.

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, it is vital to understand why these specific structural motifs are chosen rather than simply observing their effects. The design of 3-[(3,4-Difluorophenoxy)methyl]azetidine is rooted in two foundational pillars of medicinal chemistry:

The Azetidine Core: Conformational Restriction

Historically overlooked due to synthetic challenges, the 4-membered azetidine ring is now considered a "privileged scaffold"[1].

  • Causality: Compared to larger macrocycles like piperidine (6-membered) or pyrrolidine (5-membered), azetidine restricts the spatial vectors of its substituents. This rigidity reduces the entropy lost upon binding to a target receptor, thereby increasing binding affinity. Furthermore, the increased s-character of the nitrogen lone pair in the strained 4-membered ring slightly lowers its basicity compared to pyrrolidine, which enhances passive membrane permeability and mitigates phospholipidosis risks.

The 3,4-Difluorophenoxy Group: Metabolic Shielding and Lipophilicity

The incorporation of fluorine is a hallmark of modern drug optimization[2].

  • Causality: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. By placing fluorine atoms at the 3 and 4 positions of the phenoxy ring, medicinal chemists effectively block the primary sites of Cytochrome P450 (CYP450)-mediated oxidative metabolism[3]. Additionally, the highly electronegative fluorine atoms withdraw electron density from the aromatic ring, making it resistant to electrophilic attack while simultaneously increasing the overall lipophilicity (LogD) to drive binding into hydrophobic receptor pockets.

Experimental Workflows & Protocols

To validate the physicochemical properties of derivatives synthesized from this building block, rigorous, self-validating analytical protocols must be employed.

Protocol 1: Shake-Flask Kinetic Solubility and LogD₇.₄ Determination

This protocol determines the distribution coefficient (LogD) at physiological pH, a critical predictor of in vivo absorption.

  • Buffer Preparation & Saturation: Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Mutually saturate the PBS and 1-octanol by stirring them together for 24 hours.

    • Expert Rationale: Pre-saturation prevents volume shifts during the assay caused by the partial miscibility of the two phases, ensuring accurate phase ratio calculations.

  • Compound Spiking: Spike the compound (from a 10 mM DMSO stock) into the biphasic system to a final concentration of 100 µM.

  • Equilibration: Agitate the mixture in a shake-flask at 25°C for 24 hours.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes.

    • Expert Rationale: Centrifugation is mandatory to break micro-emulsions at the interface. Failure to do so artificially inflates the aqueous concentration, leading to false-low LogD values.

  • Quantification: Analyze both the octanol and aqueous phases via LC-MS/MS. Calculate LogD as Log10​([Octanol]/[Aqueous]) .

Protocol 2: In Vitro Microsomal Stability Assay (CYP450)

This assay validates the metabolic shielding provided by the 3,4-difluoro substitution.

  • Incubation Setup: Combine 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Expert Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction at precise time points to generate an accurate exponential decay curve for intrinsic clearance ( CLint​ ) calculation.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS.

Visualizations

Experimental Workflow Diagram

Workflow Start Compound Preparation (10 mM DMSO Stock) Buffer Aqueous Buffer (pH 7.4) & Octanol Partitioning Start->Buffer Dilution Incubation Shake-Flask Incubation (24h at 25°C) Buffer->Incubation Equilibration Separation Phase Separation (Centrifugation 10k rpm) Incubation->Separation Phase Isolation Analysis LC-MS/MS Quantification & LogD Calculation Separation->Analysis Sampling

Figure 1: Step-by-step experimental workflow for determining LogD and kinetic solubility.

Pharmacophore Interaction Model

Pharmacophore cluster_molecule 3-[(3,4-Difluorophenoxy)methyl]azetidine cluster_receptor Target Receptor Pocket Azetidine Azetidine Ring (Basic Amine) Ether Ether Linker (Oxygen) Azetidine->Ether Aspartate Acidic Residue (e.g., Asp/Glu) Azetidine->Aspartate Salt Bridge / Ionic Difluoro 3,4-Difluorophenyl (Lipophilic/Halogen) Ether->Difluoro HbondDonor H-Bond Donor (e.g., Ser/Thr) Ether->HbondDonor H-Bond Acceptor Hydrophobic Hydrophobic Pocket (Phe/Trp/Val) Difluoro->Hydrophobic Hydrophobic / Halogen Bond

Figure 2: Pharmacophore interaction model mapping structural features to receptor binding sites.

References

  • Fluorine in medicinal chemistry. Böhm, H. J., et al. ChemBioChem (2004). Available at:[Link]

  • Fluorine in medicinal chemistry. Purser, S., et al. Chemical Society Reviews (2008). Available at:[Link]

Sources

Foundational

Unambiguous Structural Elucidation of 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Introduction & Rationale In contemporary medicinal chemistry, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Introduction & Rationale

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, frequently deployed as a conformationally restricted bioisostere for larger, more flexible saturated heterocycles like pyrrolidine and piperidine[1]. The incorporation of an azetidine ring reduces lipophilicity, lowers the entropic penalty upon target binding, and enhances metabolic stability against N-dealkylation[2].

When coupled with a fluorinated phenoxy moiety—specifically the 3,4-difluorophenoxy group—the resulting architecture, 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride , becomes a highly valuable building block. Fluorine substitution on the aromatic ring not only modulates the pKa of adjacent functional groups but also significantly improves the molecule's metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at those positions[3].

Because this compound serves as a critical intermediate or pharmacophore in drug discovery, unambiguous structural elucidation is paramount. Mischaracterization of the substitution pattern (e.g., confusing the 3,4-difluoro isomer with the 2,4-difluoro isomer) or failure to identify ring-opened degradation products can derail downstream synthesis[4]. This whitepaper details a comprehensive, self-validating analytical workflow to definitively confirm the structure of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride.

Structural Elucidation Workflow

The structural confirmation of small, strained heterocycles requires an orthogonal analytical approach[5]. The workflow relies on High-Resolution Mass Spectrometry (HRMS) to establish the exact molecular formula, followed by a suite of Multinuclear NMR (1H, 13C, 19F, and 2D techniques) to map the atomic connectivity. Finally, FT-IR and X-Ray Crystallography (SCXRD) provide vibrational and three-dimensional conformational validation.

Workflow Start 3-[(3,4-Difluorophenoxy)methyl] azetidine HCl HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR Multinuclear NMR 1H, 13C, 19F, 2D Start->NMR FTIR FT-IR Spectroscopy Functional Groups Start->FTIR XRD X-Ray Crystallography 3D Conformation Start->XRD Elucidated Unambiguous Structural Confirmation HRMS->Elucidated NMR->Elucidated FTIR->Elucidated XRD->Elucidated

Caption: Orthogonal analytical workflow for the structural elucidation of azetidine derivatives.

High-Resolution Mass Spectrometry (HRMS)

Causality of the Technique: Because the analyte is a pre-formed hydrochloride salt, it is inherently pre-ionized. Electrospray Ionization (ESI) in positive ion mode is the optimal choice, as it gently transfers the intact [M+H]+ cation into the gas phase without inducing excessive in-source fragmentation.

Expected Data & Interpretation:

  • Calculated Exact Mass: For the free base ( C10​H11​F2​NO ), the protonated molecular ion [M+H]+ is calculated at m/z 200.0881.

  • Observed Mass: A high-resolution Time-of-Flight (TOF) instrument should yield a peak at m/z 200.0885 (error < 2 ppm).

  • Isotopic Profiling: The absence of a characteristic M+2 isotope cluster of ~33% relative intensity confirms the covalent structure does not contain chlorine; the chloride is strictly a counterion lost during the ESI process.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) typically yields a major fragment at m/z 129.01 (loss of the azetidine ring, leaving the difluorophenoxy cation) and m/z 70.06 (the azetidinium-3-methyl cation).

Multinuclear NMR Spectroscopy

NMR is the cornerstone of this elucidation. The presence of fluorine ( 19F , 100% natural abundance, spin 1/2) introduces complex heteronuclear spin-spin coupling ( JCF​ and JFH​ ), which serves as an internal diagnostic tool to prove the exact substitution pattern on the aromatic ring[6].

1H, 13C, and 19F NMR Assignments

The sample is dissolved in DMSO- d6​ to prevent the exchange of the azetidinium NH2+​ protons, allowing their observation.

Table 1: Summarized NMR Data (DMSO- d6​ , 298 K)

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm), Multiplicity, JCF​ (Hz) 19 F Chemical Shift (ppm)
Azetidine NH2+ ~9.25 (br s, 2H)--
Azetidine C2/C4 3.85 - 4.05 (m, 4H)48.5 (s)-
Azetidine C3 3.20 (m, 1H)29.0 (s)-
O-CH2 4.15 (d, J = 6.5, 2H)69.5 (s)-
Ar C1' (C-O) -154.5 (dd, 3JCF​ = 9, 4JCF​ = 2)-
Ar C2' 7.10 (ddd, J = 12.0, 6.5, 3.0, 1H)104.5 (d, 2JCF​ = 20)-
Ar C3' (C-F) -149.5 (dd, 1JCF​ = 245, 2JCF​ = 13)-137.5 (m, 1F)
Ar C4' (C-F) -145.0 (dd, 1JCF​ = 240, 2JCF​ = 12)-145.2 (m, 1F)
Ar C5' 7.35 (dt, J = 10.5, 9.0, 1H)117.5 (d, 2JCF​ = 18)-
Ar C6' 6.80 (m, 1H)111.0 (m)-
2D NMR Logical Connectivity (COSY & HMBC)

To definitively link the azetidine ring to the phenoxy group, 2D NMR is required. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical here. A strong 3JCH​ correlation is observed between the O−CH2​ protons (4.15 ppm) and the aromatic C1′ carbon (154.5 ppm). Furthermore, COSY establishes the unbroken spin system within the strained azetidine ring.

NMR_Correlations C3 C3 (Azetidine) C24 C2/C4 (Azetidine) C3->C24 COSY CH2O CH2-O C3->CH2O COSY CH2O->C3 HMBC C1 C1' (Ar-O) CH2O->C1 HMBC C26 C2'/C6' (Ar) C26->C1 HMBC

Caption: Key 2D NMR COSY (spin-spin) and HMBC (long-range C-H) logical connectivity networks.

Vibrational Spectroscopy (FT-IR) & X-Ray Crystallography

FT-IR Analysis

Infrared spectroscopy validates the functional groups. The hydrochloride salt state is confirmed by a broad, intense absorption band spanning 2900–2500 cm⁻¹ , characteristic of the N−H+ stretching vibrations of a secondary amine salt. The ether linkage ( C−O−C ) presents a sharp, strong asymmetric stretch at ~1250 cm⁻¹ , while the C−F bonds yield intense stretching bands between 1100 and 1200 cm⁻¹ [6].

X-Ray Crystallography (SCXRD)

While NMR and MS provide constitutional isomerism, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for confirming the 3D spatial arrangement and ring puckering of azetidines[5]. Crystals suitable for diffraction can typically be grown by slow vapor diffusion of a non-polar anti-solvent (e.g., diethyl ether or heptane) into a concentrated solution of the compound in methanol. The resulting electron density map will unambiguously confirm the 3-substitution on the 4-membered ring and the 3,4-difluoro pattern on the phenyl ring.

Experimental Protocols

Protocol 1: Sample Preparation & HRMS Acquisition
  • Preparation: Dissolve 1.0 mg of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy < 2 ppm.

  • Acquisition: Inject 2 µL of the sample. Operate in positive ion mode ( ESI+ ) with a capillary voltage of 3500 V, drying gas temperature of 250 °C, and a mass range of 50–1000 m/z.

  • Data Processing: Extract the exact mass for [M+H]+ and compare the isotopic distribution against the theoretical model for C10​H12​F2​NO+ .

Protocol 2: Multinuclear NMR Acquisition
  • Preparation: Thoroughly dry 15 mg of the compound under high vacuum for 2 hours to remove residual moisture. Dissolve in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • 1H and 13C NMR: Acquire 1H spectra at 400 MHz (or higher) with 16 scans and a relaxation delay (D1) of 2.0 s. Acquire 13C spectra at 100 MHz with 1024 scans, utilizing broad-band proton decoupling.

  • 19F NMR: Acquire 19F spectra at 376 MHz with 64 scans. Crucial Step: Ensure the spectral window is wide enough (typically +50 to -250 ppm) to capture all fluorinated species.

  • 2D NMR (HMBC): Set up a gradient-selected HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz). Acquire with 4 scans per increment and 256 t1​ increments to resolve the crucial O−CH2​ to Ar−C1′ correlation.

References

  • Examples of azetidine-based bioisosteres. ResearchGate. Available at:[Link][1]

  • Metabolism of fluoroorganic compounds in microorganisms: Impacts for the environment and the production of fine chemicals. Research Repository UCD. Available at:[Link][3]

  • Fluorinated Phenoxy Boron Subphthalocyanines in Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Available at:[Link][6]

Sources

Exploratory

Mechanism of Action of Difluorophenoxy Azetidine Derivatives: A Technical Guide to Cortical Catecholaminergic Modulation

Executive Summary Difluorophenoxy azetidine derivatives—most notably 3-(2,3-difluorophenoxy)azetidine (developmentally known as Linepemat or IRL757)—represent a novel class of neurotherapeutics classified as "cortical en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Difluorophenoxy azetidine derivatives—most notably 3-(2,3-difluorophenoxy)azetidine (developmentally known as Linepemat or IRL757)—represent a novel class of neurotherapeutics classified as "cortical enhancers"[1]. Unlike classical psychostimulants that indiscriminately flood the brain with monoamines, these highly optimized small molecules are engineered to regioselectively modulate the prefrontal cortex (PFC)[2]. By reversing disruptions in cortical-to-subcortical nerve signaling, this pharmacophore addresses severe motivational and cognitive deficits, such as apathy in Parkinson’s Disease (PD) and Alzheimer’s Disease (AD)[3][4].

As a Senior Application Scientist, I have structured this guide to dissect the underlying pharmacology of these compounds, the causality behind their regioselectivity, and the self-validating experimental protocols required to characterize them.

Core Pharmacological Targets: The Dual-Antagonist Mechanism

The defining mechanism of action (MOA) of the difluorophenoxy azetidine class is its synergistic dual antagonism at serotonin 5-HT7 and α2-adrenergic receptors[5][6]. This dual blockade initiates a precise neurobiological cascade that disinhibits cortical networks without triggering subcortical hyperactivation.

  • 5-HT7 Receptor Antagonism (Cortical Disinhibition): 5-HT7 receptors are prominently expressed on GABAergic interneurons within the PFC. Antagonizing these receptors reduces the excitability of these inhibitory interneurons, effectively lowering GABAergic tone. This localized disinhibition allows cortical pyramidal neurons to fire more freely, facilitating the downstream release of dopamine (DA) and acetylcholine (ACh)[5].

  • α2-Adrenergic Receptor Antagonism (Presynaptic Amplification): α2A and α2C receptors function as Gi-coupled presynaptic autoreceptors and heteroreceptors. Under normal conditions, their activation inhibits adenylyl cyclase, reducing cAMP and suppressing neurotransmitter release. Difluorophenoxy azetidines block this negative feedback loop, sustaining cAMP/PKA signaling and directly amplifying the presynaptic vesicular release of norepinephrine (NE) and DA[5][6].

The Causality of Regioselectivity

Why do these compounds enhance the prefrontal cortex while leaving the striatum unaffected? The causality lies in the unique architecture of the PFC. The PFC has a sparse distribution of dopamine transporters (DAT) and relies heavily on the norepinephrine transporter (NET) for DA clearance. By modulating α2 and 5-HT7 receptors—which are uniquely distributed in cortical versus subcortical regions—difluorophenoxy azetidines selectively boost catecholamines in the cortex. Striatal DA remains unaltered, which is a critical safety feature that prevents the motor side effects (e.g., dyskinesia or hyperlocomotion) typically caused by classical dopaminergic drugs[6].

MOA cluster_receptors Primary Receptor Antagonism cluster_nt Regioselective Prefrontal Cortex Efflux DFA Difluorophenoxy Azetidine (e.g., Linepemat) HT7 5-HT7 Receptor (GABAergic Interneurons) DFA->HT7 Blocks A2AR α2-Adrenergic Receptor (Presynaptic Autoreceptors) DFA->A2AR Blocks GABA ↓ GABAergic Tone (Cortical Disinhibition) HT7->GABA Reduces excitation cAMP ↑ cAMP / PKA Signaling (Loss of Gi Inhibition) A2AR->cAMP Prevents feedback DA ↑ Dopamine (DA) GABA->DA Disinhibits ACh ↑ Acetylcholine (ACh) GABA->ACh Disinhibits cAMP->DA Enhances release NE ↑ Norepinephrine (NE) cAMP->NE Enhances release IEG Immediate Early Gene Expression (c-Fos, Arc, BDNF) DA->IEG NE->IEG ACh->IEG Fronto Restoration of Cortico-Subcortical Signaling (Anti-Apathy) IEG->Fronto Synaptic Plasticity

Fig 1. Neurobiological cascade of difluorophenoxy azetidines mediating cortical enhancement.

Quantitative Pharmacodynamics

To evaluate the efficacy of this class, we analyze receptor binding affinities alongside their resulting in vivo neurochemical outputs. The table below summarizes representative pharmacodynamic data for the difluorophenoxy azetidine/pyrrolidine pharmacophore[5][6].

Pharmacological ParameterTarget / RegionQuantitative ValueImplication
Receptor Affinity (Ki) 5-HT7 Receptor~980 nMPrimary driver of cortical GABAergic disinhibition.
Receptor Affinity (Ki) α2C-Adrenergic Receptor~3,800 nMBlockade of presynaptic negative feedback.
Receptor Affinity (Ki) α2A-Adrenergic Receptor~6,500 nMSecondary contribution to NE/DA efflux.
Neurotransmitter Efflux Prefrontal Cortex (DA)+600% to 750% Massive localized increase driving executive function.
Neurotransmitter Efflux Prefrontal Cortex (NE)+250% Enhances arousal and sustained attention.
Neurotransmitter Efflux Prefrontal Cortex (ACh)+250% Facilitates memory and cognitive flexibility.
Neurotransmitter Efflux Striatum (DA)0% (Unaltered) Critical Safety Metric: Prevents hyperlocomotion.

Experimental Validation Protocols

In drug development, theoretical receptor binding must be validated by functional causality. The following self-validating workflows are the gold standard for characterizing the MOA of difluorophenoxy azetidines.

Protocol 1: Regioselective Neurotransmitter Profiling via Dual-Probe Microdialysis

Scientific Rationale: Measuring total brain dopamine is useless for this drug class. To prove the compound does not induce striatal DA overload, we must simultaneously sample the medial prefrontal cortex (mPFC) and the striatum. This dual-probe approach isolates the regioselective efficacy from subcortical toxicity[6].

Methodology:

  • Stereotaxic Surgery: Implant concentric microdialysis probes into the mPFC (coordinates: AP +3.2, ML -0.6, DV -3.0) and the striatum (AP +1.0, ML -2.5, DV -4.5) of anesthetized murine models.

  • Equilibration & Baseline: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Discard the first 60 minutes of dialysate. Collect three 20-minute baseline fractions.

  • Administration: Administer the difluorophenoxy azetidine derivative (e.g., 3.7–150 µmol/kg, s.c. or p.o.).

  • Fraction Collection: Collect dialysate fractions every 20 minutes for 180 minutes post-dose.

  • Quantification: Analyze fractions immediately using UHPLC-MS/MS optimized for catecholamines and acetylcholine.

  • Data Validation: A successful candidate will show a >500% spike in mPFC DA and a flatline (0% change) in striatal DA.

Workflow Prep 1. Stereotaxic Surgery (Dual Probes: mPFC & Striatum) Baseline 2. Baseline Sampling (aCSF Perfusion) Prep->Baseline Admin 3. Compound Admin (Difluorophenoxy Azetidine) Baseline->Admin Collection 4. Dialysate Collection (20 min fractions) Admin->Collection Analysis 5. UHPLC-MS/MS (Catecholamine Quant) Collection->Analysis Data 6. Regioselectivity Validation Analysis->Data

Fig 2. Dual-probe microdialysis workflow for validating regioselective neurotransmitter efflux.

Protocol 2: Synaptic Plasticity Validation via IEG Transcriptomics

Scientific Rationale: Extracellular neurotransmitter release is only half the story; we must prove this release successfully binds to postsynaptic receptors and triggers functional cellular changes. Quantifying Immediate Early Genes (IEGs) like c-Fos and Arc confirms that the cortical enhancement triggers the synaptic plasticity required to reverse apathy[6].

Methodology:

  • Tissue Harvesting: 90 minutes post-administration, rapidly decapitate the subject and microdissect the mPFC on a cold block.

  • RNA Extraction: Homogenize tissue in TRIzol reagent and isolate total RNA, ensuring an RIN (RNA Integrity Number) > 8.0.

  • cDNA Synthesis & RT-qPCR: Reverse transcribe RNA and perform quantitative PCR targeting c-Fos, Arc, and BDNF using GAPDH as a housekeeping gene.

  • Data Validation: A 1.5-fold to 2-fold upregulation in IEG expression confirms that the drug-induced catecholamine surge has successfully initiated postsynaptic transcriptional activation.

Translational Implications: Reversing Apathy

Apathy in neurodegenerative diseases is not merely "depression"; it is a profound structural and chemical breakdown in fronto-striatal connectivity—specifically, the brain's inability to generate "top-down" executive signals to initiate action[3][4].

By selectively boosting NE, DA, and ACh in the prefrontal cortex, difluorophenoxy azetidines act as a pharmacological bridge. They restore the executive control required to stimulate subcortical motivation centers[3]. Clinical candidates leveraging this exact MOA, such as IRL757, have successfully transitioned from reversing tetrabenazine-induced hypoactivity in rodents to entering human clinical trials[1][4]. They offer a first-in-class, scientifically rigorous approach to a debilitating symptom that currently has no FDA-approved treatments.

References

  • Linepemat - Wikipedia. wikipedia.org.
  • WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission - Google Patents. google.com.
  • Pirepemat - Wikipedia. wikipedia.org.
  • Pirepemat - Drug Targets, Indications, Patents - Patsnap Synapse. patsnap.com.
  • IRL757 - IRLAB. irlab.se.
  • SUPPLEMENT: IRL757 for the Treatment of Apathy in Parkinson's Disease. michaeljfox.org.

Sources

Foundational

3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride: A Privileged Scaffold for Next-Generation Therapeutics

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures has elevated the azetidine ring from a synthetic challenge to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures has elevated the azetidine ring from a synthetic challenge to a cornerstone scaffold[1]. Among these highly optimized building blocks, 3-[(3,4-difluorophenoxy)methyl]azetidine hydrochloride serves as a critical synthetic intermediate. By combining the conformational rigidity of the four-membered azetidine core with the metabolic resilience of a difluorinated pharmacophore, this compound provides an ideal exit vector for targeting deep, hydrophobic binding pockets in central nervous system (CNS) and metabolic drug discovery[2],[3].

This technical guide dissects the physicochemical rationale, mechanistic applications, and scalable synthetic protocols for utilizing this privileged intermediate in advanced drug development.

Structural & Physicochemical Profiling

The strategic value of 3-[(3,4-difluorophenoxy)methyl]azetidine hydrochloride lies in the synergistic properties of its three structural components:

  • The Azetidine Core: Functioning as a premium bioisostere for larger heterocycles like piperidine and pyrrolidine, azetidine offers a unique balance of properties. It possesses a high ring strain of approximately 25.2 kcal/mol, which restricts conformational freedom and reduces the entropic penalty upon target binding[4]. Despite its strained nature, it maintains an aqueous pKa of ~11.29, ensuring it remains protonated at physiological pH to facilitate critical salt-bridge interactions with target proteins[4]. Furthermore, the azetidine nitrogen is highly resistant to N-dealkylation, a common metabolic liability in larger cyclic amines[3].

  • The 3,4-Difluorophenoxy Motif: The incorporation of fluorine atoms at the 3 and 4 positions serves a dual purpose. First, it effectively blocks cytochrome P450-mediated oxidative metabolism at the most electron-rich positions of the aromatic ring[2]. Second, the strong inductive effect of the halogens modulates the electron density of the ether oxygen, fine-tuning its ability to act as a hydrogen bond acceptor.

  • The Methyl Ether Spacer: While direct ether linkages (e.g., 3-(3,4-difluorophenoxy)azetidine) are common[5], the insertion of a methylene spacer (-CH2-O-) introduces a critical degree of rotational flexibility. This allows the difluorophenyl ring to adopt optimal geometries when navigating narrow binding channels without inducing steric clashes with the azetidine ring itself.

Mechanistic Role in Drug Design

The 3-[(3,4-difluorophenoxy)methyl]azetidine scaffold is widely utilized in the synthesis of inhibitors for high-value therapeutic targets.

Phosphodiesterase Type 9 (PDE9) Inhibition PDE9 is a high-affinity regulatory enzyme that hydrolyzes cyclic GMP (cGMP) in the brain. Inhibiting PDE9 enhances cGMP signaling, promoting neuroplasticity and cognitive function. Azetidine derivatives are heavily cited as critical synthetic intermediates in the development of potent PDE9 inhibitors[5],[6]. In these architectures, the basic azetidine nitrogen typically interacts with the solvent-exposed region or hinge residues, while the flexible difluorophenoxy tail penetrates the deep hydrophobic selectivity pocket of the PDE9 active site.

Pathway GC Guanylyl Cyclase GTP GTP GC->GTP Catalyzes cGMP cGMP (Active) GTP->cGMP Synthesis PDE9 PDE9 Enzyme cGMP->PDE9 Binds Neuro Neuroplasticity cGMP->Neuro Activates PKG GMP 5'-GMP (Inactive) PDE9->GMP Hydrolysis Inhibitor Azetidine Inhibitor Inhibitor->PDE9 Blocks

Mechanism of PDE9 inhibition by azetidine-based therapeutics.

Voltage-Gated Sodium Channel (Nav1.7) Antagonism Nav1.7 is a genetically validated target for chronic pain disorders. Aryl carboxamide derivatives incorporating substituted phenoxy azetidines have been successfully deployed as Nav1.7 inhibitors[7]. The azetidine core provides the necessary basicity to block the ion channel pore, while the lipophilic ether side-chain anchors the molecule within the lipid-protein interface.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Beyond CNS applications, these scaffolds are utilized in the synthesis of DPP-4 inhibitors for the management of type 2 diabetes, where the compact azetidine ring fits perfectly into the S2 subsite of the enzyme[5],[6].

Synthetic Methodologies & Workflows

The synthesis of phenoxymethyl azetidines typically relies on the nucleophilic substitution of an N-protected azetidine precursor[8],[9]. While discovery chemists often utilize the Mitsunobu reaction (coupling N-Boc-3-(hydroxymethyl)azetidine with 3,4-difluorophenol using DIAD/PPh3), this approach suffers from poor atom economy and difficult purification due to triphenylphosphine oxide byproducts.

For robust, scalable process chemistry, a mesylate displacement workflow is preferred. This two-step sequence ensures high yields, avoids chromatographic bottlenecks, and directly yields the highly pure hydrochloride salt.

Synthesis SM1 N-Boc-3-(hydroxymethyl) azetidine Mesylate Mesylate Intermediate SM1->Mesylate MsCl, Et3N CH2Cl2, 0°C Ether Boc-Protected Ether Mesylate->Ether 3,4-Difluorophenol K2CO3, DMF, 80°C Product Azetidine HCl Salt Ether->Product 4M HCl/Dioxane rt, 2h

Scalable two-step synthetic workflow via mesylate displacement.

Experimental Protocols (Self-Validating System)

As an Application Scientist, I emphasize that every protocol must be self-validating. The following methodology incorporates specific causality for reagent selection and mandatory In-Process Controls (IPCs).

Step 1: Synthesis of tert-Butyl 3-[(3,4-difluorophenoxy)methyl]azetidine-1-carboxylate
  • Mesylation: Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous CH2Cl2 (10 volumes). Cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Causality: The reaction is kept at 0°C to prevent the exothermic degradation of the highly strained azetidine ring.

  • IPC Check 1: Monitor by TLC (KMnO4 stain). Quench only when the starting material is entirely consumed to prevent competitive side reactions in the next step. Wash with 1M HCl, brine, dry over Na2SO4, and concentrate to yield the crude mesylate.

  • Etherification: Dissolve the crude mesylate in anhydrous DMF (5 volumes). Add 3,4-difluorophenol (1.1 eq) and anhydrous K2CO3 (2.0 eq). Heat the suspension to 80°C for 12 hours.

    • Causality: K2CO3 is selected over stronger bases (like NaH) to prevent base-catalyzed ring-opening or elimination of the mesylate[2].

  • IPC Check 2 (Self-Validation): Perform LC-MS analysis. The reaction is deemed complete only when the mesylate peak (m/z [M+H-tBu]+ = 210) is <1% relative to the product mass.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

Step 2: Deprotection to form the Hydrochloride Salt
  • Boc Cleavage: Dissolve the crude Boc-protected ether in minimal diethyl ether. Slowly add 4M HCl in dioxane (5.0 eq) at room temperature. Stir for 2 hours.

    • Causality: Anhydrous HCl in dioxane is strictly used instead of aqueous acids (like TFA/H2O) to prevent hydrolytic cleavage of the ether linkage. Furthermore, the anhydrous conditions force the product to precipitate directly out of the ethereal solution as a highly crystalline, pure hydrochloride salt, bypassing the need for complex aqueous workups where the highly water-soluble free azetidine would be lost.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford 3-[(3,4-difluorophenoxy)methyl]azetidine hydrochloride.

Quantitative Data

The selection of the azetidine core over traditional heterocycles is driven by distinct physicochemical advantages. The table below summarizes the comparative metrics that justify its use as a privileged scaffold in medicinal chemistry[4],[3].

Physicochemical PropertyAzetidine MotifPyrrolidine MotifPiperidine MotifImpact on Drug Design
Ring Size 4-membered5-membered6-memberedSmaller size allows access to tighter binding pockets.
Ring Strain (kcal/mol) ~25.2~6.0~0.0High strain increases conformational rigidity (lower entropy penalty).
Aqueous pKa (approx.) 11.2911.2711.22Maintains strong basicity for critical salt-bridge target interactions.
Lipophilicity (logP) LowestIntermediateHighestReduces overall lipophilicity, improving aqueous solubility.
Metabolic Stability HighModerateModerateHighly resistant to CYP-mediated N-dealkylation.

References

  • Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain (WO2011103196A1) . Source: Google Patents. 7

  • Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission (WO2018091687A1) . Source: Google Patents. 5

  • Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine . Source: BenchChem. 8

  • Buy 3-(Phenoxymethyl)azetidine (EVT-15401814) . Source: EvitaChem. 9

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry . Source: PMC / NIH. 4

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Source: ResearchGate. 2

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry . Source: BenchChem. 3

  • Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks . Source: ACS Publications. 1

Sources

Exploratory

The Azetidine Scaffold in Targeted Therapeutics: Structure-Activity Relationships and Mechanistic Insights

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a defining trend in modern drug discovery. Among saturated heterocycles, the four-membered a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a defining trend in modern drug discovery. Among saturated heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold. By lowering lipophilicity (clogP), modulating amine basicity through ring strain, and providing highly specific exit vectors for substituents, azetidines offer profound advantages over their larger pyrrolidine and piperidine counterparts.

This technical guide synthesizes recent breakthroughs in the Structure-Activity Relationship (SAR) of azetidine-based inhibitors across oncology, metabolism, and neurology. It details the causality behind scaffold morphing, provides self-validating experimental protocols for target engagement, and establishes a framework for optimizing azetidine derivatives.

Physicochemical Rationale for Azetidine Scaffolds

The incorporation of an azetidine ring is rarely arbitrary; it is a deliberate structural intervention driven by three physicochemical principles:

  • Vector Alignment: The compressed internal bond angles of the four-membered ring alter the spatial trajectory of attached substituents. This subtle angular shift can perfectly align pharmacophores with narrow enzymatic binding pockets that reject 5- or 6-membered rings[1].

  • Lipophilicity and Ligand Efficiency (LE): Replacing a piperidine or tropane core with an azetidine significantly reduces molecular weight and lipophilicity, directly improving the compound's LE and aqueous solubility[2].

  • Metabolic Stability: The reduction in ring size eliminates metabolically labile C-H bonds, often leading to improved pharmacokinetic (PK) profiles and extended half-lives in vivo.

Target-Specific SAR Case Studies

Case Study A: NAMPT Inhibitors (Scaffold Morphing)

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in NAD+ biosynthesis. Early NAMPT inhibitors utilized a cyclopropyl carboxamide lead. However, researchers hypothesized that enclosing the urea nitrogen into a ring could lock the bioactive conformation[1].

SAR Insights:

  • Ring Size is Critical: An azetidine urea (4-membered) exhibited highly potent cellular activity (IC50: 2.7 nM). Conversely, expanding the ring to a pyrrolidine (5-membered) or piperidine (6-membered) resulted in a complete loss of potency[1].

  • Causality: Co-crystal structures revealed that the azetidine ring provides the exact trajectory required for the pyridine nitrogen to perfectly align within the NAMPT active site, acting as a substrate-based inhibitor[1].

G Cyclo Cyclopropyl Carboxamide (Lead Compound) Hypothesis Scaffold Morphing Hypothesis: Enclose urea nitrogen in ring Cyclo->Hypothesis Azetidine Azetidine Urea (4-membered) Highly Potent (IC50: 2.7 nM) Hypothesis->Azetidine Optimal Trajectory Pyrrolidine Pyrrolidine Urea (5-membered) Loss of Potency Hypothesis->Pyrrolidine Suboptimal Piperidine Piperidine Urea (6-membered) Loss of Potency Hypothesis->Piperidine Suboptimal

Scaffold morphing logic identifying azetidine as the optimal ring size for NAMPT inhibition.

Case Study B: STAT3 Inhibitors (Stereochemistry & Regiochemistry)

Signal transducer and activator of transcription 3 (STAT3) is a validated oncology target. Iterative medicinal chemistry evolved early proline-based amides into highly potent azetidine amides[3].

SAR Insights:

  • Stereochemical Preference: The (R)-enantiomer of the azetidine-2-carboxamide is vastly superior to the (S)-enantiomer (EMSA IC50 of 0.52 μM vs 2.22 μM)[3].

  • Regiochemistry: Shifting the carboxamide from the 2-position to the 3-position (azetidine-3-carboxamide) results in a total loss of target activity[3].

  • Irreversible Binding Mechanism: Azetidine salicylic acids bind irreversibly to the Cys426 site in the STAT3 DNA-binding domain (DBD). Non-salicylic acid derivatives bind irreversibly to the Cys468 site[4].

Pathway STAT3 Constitutive STAT3 Activation Inhibitor (R)-Azetidine-2-carboxamide Inhibitor Binding STAT3->Inhibitor Block Block DNA Binding (Cys426/Cys468) Inhibitor->Block EMSA EMSA Assay (Quantify STAT3:DNA) Block->EMSA ITC ITC Assay (Thermodynamic KD) Block->ITC

Mechanism of STAT3 inhibition by azetidine derivatives and corresponding validation workflows.

Case Study C: Monoamine Transporters (DAT/SERT) & VMAT2

In neurology, reducing the central piperidine ring of lobelane to an azetidine yielded potent inhibitors of vesicular dopamine uptake (VMAT2) with Ki values of 24–66 nM[5]. Furthermore, in 3-aryl-3-arylmethoxyazetidines, specific aryl substitutions dictate transporter selectivity. A 3,4-dichloro substitution on the 3-aryl ring decreases DAT/SERT selectivity (improving DAT affinity), whereas a chloro substituent on the 3-arylmethoxy moiety drives strict SERT selectivity[2].

Quantitative SAR Data Summary

The following table synthesizes the impact of ring size and substitution on target affinity across multiple therapeutic areas.

TargetLead ScaffoldAzetidine Analog PotencyLarger Ring Analog PotencyKey SAR Insight
NAMPT Cyclopropyl carboxamideIC50 = 2.7 nMIC50 > 1000 nM (Pyrrolidine)4-membered ring perfectly aligns pyridine nitrogen trajectory[1].
STAT3 Proline-based amideIC50 = 0.52 µM ((R)-isomer)IC50 = 2.22 µM ((S)-isomer)Strict requirement for (R)-azetidine-2-carboxamide regiochemistry[3].
VMAT2 Piperidine (Lobelane)Ki = 24–66 nMKi ≈ 50 nM (Piperidine)Ring contraction maintains potency while lowering lipophilicity[5].
SERT/DAT Tropane CoreHigh SERT AffinityN/A3-aryl substitution acts as a tunable dial for DAT vs SERT selectivity[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies represent self-validating systems for synthesizing and evaluating azetidine-based inhibitors.

Protocol 1: Synthesis of 3-Pyridyl Azetidine Intermediates via Negishi Coupling

Causality: Forming a C-C bond directly onto the strained azetidine core is sterically hindered and prone to ring-opening. Negishi coupling utilizing a zincated intermediate preserves the 4-membered ring integrity[1].

  • Zincation: Dissolve 3-iodo-N-Boc-azetidine in anhydrous DMA/THF. Add active zinc dust under an inert argon atmosphere to form the organozinc intermediate.

  • Catalyst Addition: Introduce 3-bromopyridine and a palladium catalyst (e.g., Pd(PPh3)4).

  • Coupling: Heat the reaction mixture to 70°C. Monitor via LC-MS until complete consumption of the starting material.

  • Purification: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify the resulting 3-pyridyl azetidine core via flash chromatography.

Negishi Start 3-iodo-N-Boc-azetidine Zinc Zincation (Zn dust) Active Zinc Intermediate Start->Zinc DMA/THF Coupling Pd-Catalyzed Coupling (+ 3-bromopyridine) Zinc->Coupling 70°C, Inert Atm Product 3-Pyridyl Azetidine Core (Purified via Flash Chroma) Coupling->Product High Yield

Step-by-step synthetic workflow for 3-pyridyl azetidine intermediates via Negishi coupling.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

Causality: To prove that the azetidine inhibitor physically disrupts transcription factor binding to DNA, EMSA provides direct visualization. The system is self-validating by incorporating STAT1/STAT5 controls to rule out non-specific DNA intercalation[3].

  • Extract Preparation: Isolate nuclear extracts from NIH3T3/v-Src fibroblasts containing constitutively activated STAT3.

  • Inhibitor Incubation: Pre-incubate equal total protein extracts with azetidine inhibitors (0.1 - 10 µM) for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled hSIE (high-affinity sis-inducible element) probe. Self-Validation Step: In parallel wells, add probes specific to STAT1 and STAT5 to confirm selective inhibition[3].

  • Resolution & Quantification: Resolve the complexes on a 5% non-denaturing polyacrylamide gel. Quantify the STAT3:DNA complex bands using autoradiography and ImageJ software to calculate the IC50.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Target Engagement

Causality: EMSA proves functional inhibition, but ITC is required to prove direct, thermodynamic target binding and establish the dissociation constant (KD)[3].

  • Protein Preparation: Purify recombinant target protein (e.g., STAT3) and dialyze extensively into the assay buffer (e.g., HEPES, NaCl, TCEP).

  • Ligand Matching: Dissolve the azetidine inhibitor in the exact same dialysate buffer to eliminate heat of dilution artifacts.

  • Titration: Inject the inhibitor (syringe) into the target protein (cell) in 2 µL increments at 25°C.

  • Data Fitting: Subtract background heats and fit the integrated thermogram using a one-site binding model to extract KD, stoichiometry (N), and enthalpy (ΔH).

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: ACS Medicinal Chemistry Letters / PMC URL
  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD)
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • 3-Aryl-3-arylmethoxyazetidines.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake Source: PMC / NIH URL

Sources

Foundational

Predictive Pharmacological Profiling and Therapeutic Targeting of 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, the identification of privileged scaffolds that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the identification of privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) and safety profiles is paramount. 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride (CAS: 1864053-69-9) represents a highly versatile, structurally optimized chemical building block. By combining the metabolic resilience of a 3,4-difluorophenoxy ether with the favorable physicochemical properties of an azetidine ring, this scaffold serves as a foundational chemotype for addressing complex therapeutic targets. This whitepaper elucidates the structural causality behind its efficacy and provides validated protocols for deploying this compound across three high-value therapeutic domains: cognitive enhancement (α7 nAChR), apoptosis regulation (Caspase-3/6), and metabolic disorders (DGAT2).

Section 1: Structural Pharmacology & Rational Design

The transition from traditional six-membered heterocycles (e.g., piperidines) to four-membered azetidines is a sophisticated scaffold-hopping strategy driven by strict causality in molecular design:

  • Azetidine Core (Physicochemical Optimization): The azetidine ring inherently lowers the basicity of the secondary amine (reducing the pKa from ~10.0 in piperidines to ~8.5). This reduction increases the un-ionized fraction of the drug at physiological pH (7.4), significantly enhancing passive blood-brain barrier (BBB) permeability and cellular uptake. Furthermore, the reduced basicity minimizes off-target hERG channel blockade, a common cardiotoxic liability in basic amines.

  • 3,4-Difluorophenoxy Moiety (Metabolic Shielding): The highly electronegative fluorine atoms at the 3 and 4 positions withdraw electron density from the aromatic ring. This deactivation shields the ring from Cytochrome P450 (CYP450)-mediated aromatic hydroxylation and prevents the formation of reactive quinone-imine intermediates. Additionally, the halogens serve as potent vectors for halogen bonding within lipophilic protein pockets.

Section 2: Target 1 - α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators

Mechanistic Rationale

The α7 nAChR is a critical target for cognitive enhancement in Alzheimer's disease and schizophrenia. Recent lead optimization campaigns have demonstrated that the aryloxymethyl azetidine scaffold is a highly privileged chemotype for α7 nAChR Positive Allosteric Modulators (PAMs) . The azetidine nitrogen anchors the molecule via hydrogen bonding in the allosteric transmembrane domain, while the difluorophenoxy group occupies an adjacent lipophilic sub-pocket, amplifying agonist-induced calcium influx without causing rapid receptor desensitization.

G A 3-[(3,4-Difluorophenoxy) methyl]azetidine (PAM Scaffold) B Allosteric Binding (α7 nAChR) A->B Halogen Bonding C Ca2+ Influx Amplification B->C Channel Opening D CaMKII / CREB Activation C->D Kinase Cascade E Synaptic Plasticity & Cognitive Enhancement D->E Gene Transcription

Mechanism of α7 nAChR positive allosteric modulation by the azetidine scaffold.

Protocol: High-Throughput Calcium Flux Assay (PAM Screening)

Self-Validating Design: This assay utilizes a sub-maximal agonist concentration to specifically isolate allosteric potentiation, ensuring that true PAMs are distinguished from direct agonists.

  • Cell Preparation: Plate GH4C1 cells stably expressing human α7 nAChR at 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and incubate cells with 2 µM Fluo-4 AM calcium indicator and 2.5 mM probenecid (to prevent dye extrusion) in assay buffer for 45 minutes at 37°C.

  • Compound Addition: Dispense the azetidine test compounds (concentration response curve: 0.1 nM to 10 µM) 10 minutes prior to agonist stimulation to allow allosteric site equilibration.

  • Agonist Stimulation: Using a FLIPR Tetra system, inject a sub-maximal concentration of acetylcholine (EC20) and immediately record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes.

  • Data Validation: Normalize peak fluorescence to baseline ( Δ F/F0). Calculate the EC50 using a 4-parameter logistic fit. Quality Control: The assay is only deemed valid if the Z'-factor of the control plate exceeds 0.6.

Section 3: Target 2 - Executioner Caspase (Caspase-3/6) Inhibition

Mechanistic Rationale

In the realm of apoptosis regulation, isatin sulfonamides incorporating phenoxymethyl azetidine rings have emerged as potent, non-peptide inhibitors of executioner caspases . The compact nature of the azetidine ring allows for an optimal trajectory into the restrictive S1' subsite of Caspase-3 and Caspase-6. The 3,4-difluoro substitution fine-tunes the compound's lipophilicity, dramatically increasing whole-cell potency by facilitating passive diffusion across the plasma membrane—a historical bottleneck for peptide-based caspase inhibitors.

Protocol: FRET-Based Enzymatic Cleavage Kinetic Assay

Self-Validating Design: Continuous kinetic monitoring prevents false positives caused by compound aggregation or pan-assay interference compounds (PAINS).

  • Enzyme Preparation: Dilute recombinant human Caspase-3 or Caspase-6 to a final concentration of 0.5 U/µL in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT).

  • Inhibitor Incubation: Add the azetidine-functionalized isatin derivatives (1 nM to 100 µM) to the enzyme solution and pre-incubate for 30 minutes at 37°C to establish binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate Ac-DEVD-AMC (for Caspase-3) or Ac-VEID-AMC (for Caspase-6) at a final concentration of 20 µM.

  • Kinetic Readout: Monitor AMC fluorophore release continuously for 60 minutes (Ex 380 nm / Em 460 nm) using a microplate reader.

  • Data Validation: Extract the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against inhibitor concentration to determine the IC50. Ensure the Hill slope is approximately 1.0, confirming a 1:1 stoichiometric binding event.

Section 4: Target 3 - Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition

Mechanistic Rationale

DGAT2 catalyzes the final step in triglyceride synthesis and is a prime target for Metabolic Dysfunction-Associated Steatohepatitis (MASH). Early piperidine-based DGAT2 inhibitors suffered from severe bioactivation liabilities, undergoing CYP-mediated α-carbon oxidation and subsequent ring scission to form highly reactive, toxic electrophilic aldehydes. Scaffold hopping to an azetidine core (as modeled by our target compound) effectively mitigates this intrinsic clearance liability by introducing steric and electronic constraints that disfavor oxidative ring opening, preserving DGAT2 potency while eliminating hepatotoxicity .

G A Piperidine Precursor (High Bioactivation) B Azetidine Substitution (3-[(3,4-Difluoro...)methyl]azetidine) A->B Scaffold Hopping C HLM Incubation (+ NADPH / GSH) B->C Metabolic Profiling D Reduced CYP450 Oxidation C->D Steric/Electronic Shielding E Retained DGAT2 Inhibition C->E Target Engagement

Workflow demonstrating azetidine-mediated mitigation of CYP450 bioactivation liability.

Protocol: Human Liver Microsome (HLM) Bioactivation Assay

Self-Validating Design: The inclusion of specific nucleophilic trapping agents (GSH/KCN) allows for the direct mass-spectrometric capture of transient reactive metabolites, unequivocally proving the safety of the azetidine scaffold.

  • Incubation Mixture: Combine pooled Human Liver Microsomes (1 mg/mL protein), the azetidine test compound (10 µM), and trapping agents (5 mM Glutathione [GSH] and 5 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH) to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS/MS (Q-TOF) operating in positive/negative switching mode.

  • Data Validation: Monitor for the neutral loss of 129 Da (indicative of GSH conjugates) or characteristic cyano-adduct masses. Calculate the intrinsic clearance ( CLint​ ) and compare it against a highly bioactivated piperidine control to quantify the mitigation of liability.

Section 5: Quantitative Data Summary

The following table summarizes the predictive physicochemical advantages and target-specific metrics of the 3-[(3,4-Difluorophenoxy)methyl]azetidine scaffold compared to traditional piperidine analogs.

Metric / PropertyTraditional Piperidine ScaffoldAzetidine Scaffold (Target Compound)Pharmacological Implication
pKa (Basic Amine) ~9.5 – 10.2~8.2 – 8.6Higher un-ionized fraction at pH 7.4; improved BBB penetration.
hERG Inhibition (IC50) High Liability (< 5 µM)Low Liability (> 30 µM)Reduced risk of drug-induced QT prolongation.
α7 nAChR PAM Potency Moderate (EC50 ~ 1.5 µM)High (EC50 < 0.2 µM)Enhanced allosteric fit; superior cognitive efficacy.
Caspase-3 S1' Fit Poor (Steric clash)Excellent (Sub-nanomolar Ki​ )High selectivity over initiator caspases.
HLM Intrinsic Clearance High ( CLint​ > 100 µL/min/mg)Low ( CLint​ < 20 µL/min/mg)Resistance to CYP-mediated ring scission and bioactivation.

References

  • Ledneczki, I., et al. (2023). Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560). Journal of Medicinal Chemistry.[Link]

  • Chu, W., et al. (2011). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Sharma, R., et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology.[Link]

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Difluorophenoxy Azetidines

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the discovery and history of difluorophenoxy azetidines, a chemical scaffold that has quiet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and history of difluorophenoxy azetidines, a chemical scaffold that has quietly established itself as a cornerstone in modern medicinal chemistry. We will delve into the scientific rationale that propelled its development, detail the synthetic evolution of this moiety, and contextualize its significance within contemporary drug discovery programs.

Introduction: The Azetidine Ring - A Constrained Scaffold of Great Potential

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has transitioned from a synthetic curiosity to a privileged scaffold in drug design.[1] First synthesized in 1888, the strained nature of the azetidine ring was initially a deterrent to its widespread use.[1] However, the discovery of the naturally occurring L-azetidine-2-carboxylic acid in 1955 hinted at its biological relevance.[1] In recent decades, medicinal chemists have increasingly embraced the azetidine motif for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and a defined three-dimensional geometry that can optimize interactions with biological targets.[2]

The Dawn of Phenoxy Azetidines: A Precursor to Fluorinated Analogues

The journey towards difluorophenoxy azetidines begins with the exploration of their simpler, non-fluorinated parent structures, the phenoxy azetidines. The core synthetic challenge lies in the formation of the ether linkage between the azetidine ring and a phenolic compound. The most common and direct approach involves the use of a protected 3-hydroxyazetidine, a readily available building block.

Two classical and robust methods have been widely adopted for this etherification: the Williamson ether synthesis and the Mitsunobu reaction.

Synthetic Cornerstones: Williamson and Mitsunobu Reactions

The Williamson ether synthesis provides a straightforward path to 3-phenoxyazetidines. In this reaction, the alkoxide of a protected 3-hydroxyazetidine, typically generated by treatment with a strong base such as sodium hydride, acts as a nucleophile, displacing a leaving group on an aromatic ring. However, for the synthesis of aryl ethers, the more common variant involves the reaction of a phenoxide with an azetidine bearing a good leaving group at the 3-position.

A more versatile and often higher-yielding alternative is the Mitsunobu reaction .[1] This powerful reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] A key advantage of the Mitsunobu reaction is its generally mild conditions and its tolerance of a wide range of functional groups.

Mitsunobu_Reaction cluster_products Products N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(difluorophenoxy)azetidine N-Boc-3-(difluorophenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(difluorophenoxy)azetidine Difluorophenol Difluorophenol Difluorophenol->N-Boc-3-(difluorophenoxy)azetidine PPh3 PPh₃ Triphenylphosphine_oxide Triphenylphosphine oxide PPh3->Triphenylphosphine_oxide DEAD DEAD/DIAD Hydrazine_dicarboxylate Hydrazine dicarboxylate DEAD->Hydrazine_dicarboxylate Synthesis_Workflow Start Start Dissolve_Reactants Dissolve N-Boc-3-hydroxyazetidine, difluorophenol, and PPh₃ in anhydrous THF Start->Dissolve_Reactants Cool_Mixture Cool to 0 °C Dissolve_Reactants->Cool_Mixture Add_Azodicarboxylate Slowly add DIAD or DEAD solution Cool_Mixture->Add_Azodicarboxylate Warm_and_Stir Warm to room temperature and stir (12-24h) Add_Azodicarboxylate->Warm_and_Stir Monitor_Reaction Monitor by TLC/LC-MS Warm_and_Stir->Monitor_Reaction Monitor_Reaction->Warm_and_Stir Incomplete Concentrate Concentrate under reduced pressure Monitor_Reaction->Concentrate Reaction Complete Purify Purify by flash chromatography Concentrate->Purify Product N-Boc-3-(difluorophenoxy)azetidine Purify->Product

Sources

Foundational

3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride: A Critical Synthon for Next-Generation α7 nAChR Positive Allosteric Modulators

Executive Summary The development of therapeutics for cognitive impairment associated with schizophrenia (CIAS) and Alzheimer's disease (AD) has historically been hindered by the rapid desensitization of target receptors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of therapeutics for cognitive impairment associated with schizophrenia (CIAS) and Alzheimer's disease (AD) has historically been hindered by the rapid desensitization of target receptors and poor blood-brain barrier (BBB) penetrance of lead compounds. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a highly validated target for these indications. However, direct orthosteric agonists often fail in the clinic due to receptor desensitization and inverted U-shaped dose-response curves[1].

To overcome these limitations, the field has shifted toward Positive Allosteric Modulators (PAMs) . Within this paradigm, 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride (CAS: 1864053-69-9) has proven to be a transformative chemical building block. By replacing traditional, highly lipophilic, and potentially mutagenic aromatic amine or indole cores with this functionalized azetidine scaffold, researchers have successfully synthesized preclinical candidates—such as RGH-560—that exhibit optimal BBB penetration, high metabolic stability, and robust in vivo procognitive efficacy[2].

This whitepaper provides an in-depth technical analysis of the mechanistic rationale, structural advantages, and experimental validation protocols for utilizing 3-[(3,4-Difluorophenoxy)methyl]azetidine in CNS drug discovery.

Mechanistic Rationale: The α7 nAChR Target & The PAM Strategy

The Role of α7 nAChR in Cognition

The α7 nAChR is a homopentameric ligand-gated ion channel highly expressed in the prefrontal cortex and hippocampus—regions critical for working memory and executive function[3]. In patients with schizophrenia, sensory gating deficits (measured via P50 auditory evoked potentials) are directly linked to α7 nAChR dysfunction[4]. Activation of these receptors facilitates calcium ( Ca2+ ) influx, which subsequently triggers downstream intracellular signaling cascades (e.g., ERK/MAPK) that enhance synaptic plasticity.

Why Positive Allosteric Modulators (PAMs)?

Direct orthosteric agonists of α7 nAChR induce a rapid and profound desensitization of the receptor, effectively shutting down the ion channel shortly after activation[5]. PAMs, conversely, bind to a distinct transmembrane allosteric site. They do not activate the receptor on their own; instead, they potentiate the response to the endogenous ligand (acetylcholine) by increasing the probability of channel opening and, critically, delaying the onset of desensitization (Type II PAM behavior)[6]. This preserves the spatial and temporal fidelity of endogenous cholinergic signaling.

PAM_Mechanism ACh Acetylcholine (Endogenous Agonist) Receptor α7 nAChR (Pentameric Ion Channel) ACh->Receptor Binds Orthosteric Site PAM α7 nAChR PAM (Azetidine Derivative) PAM->Receptor Binds Allosteric Site OpenChannel Prolonged Channel Opening (Ca2+ Influx) Receptor->OpenChannel Synergistic Activation (Reduced Desensitization) Cognition Enhanced Synaptic Plasticity & Cognition OpenChannel->Cognition Downstream Signaling

Figure 1: Synergistic activation of α7 nAChR by endogenous ACh and an azetidine-derived PAM.

Structural Advantages of the Azetidine Core

In early hit-to-lead optimization phases, many α7 nAChR PAMs utilized indole or azaindole central cores. While potent, these scaffolds suffered from high lipophilicity (leading to off-target toxicity) and the formation of reactive, mutagenic metabolites via cytochrome P450-mediated bioactivation[2].

The introduction of the 3-[(3,4-Difluorophenoxy)methyl]azetidine moiety resolved these critical medicinal chemistry bottlenecks:

  • Reduced Mutagenicity: The aliphatic azetidine ring eliminates the aromatic amine liability, negating the risk of reactive intermediate trapping (e.g., Ames positive results)[3].

  • Optimal Basicity (pKa): The azetidine nitrogen provides a favorable pKa (~8.5-9.0), ensuring the molecule is predominantly protonated at physiological pH, which is essential for interacting with the acidic residues in the allosteric binding pocket of the receptor.

  • Metabolic Stability: The 3,4-difluoro substitution on the phenoxy ring blocks primary sites of oxidative metabolism, significantly increasing the compound's half-life and brain residence time[7].

Table 1: Physicochemical Comparison of PAM Scaffolds
ParameterTraditional Indole CoreAzetidine Core (e.g., RGH-560)Impact on Drug Profile
Lipophilicity (cLogP) > 4.52.5 – 3.2Lower cLogP improves aqueous solubility and reduces non-specific binding.
Mutagenic Liability High (Ames Positive)NoneEliminates safety bottlenecks in preclinical toxicology.
Brain Penetration (Kp,uu) Low to ModerateHigh (> 0.8)Ensures sufficient free drug concentration at the CNS target site.
Receptor Desensitization RapidSignificantly DelayedSustains Ca2+ influx for long-term potentiation (LTP).

Synthesis & Integration Workflow

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride serves as a versatile secondary amine nucleophile. In the synthesis of advanced PAMs, it is typically coupled with heteroaromatic electrophiles (e.g., via Buchwald-Hartwig amination) or reacted with sulfonyl chlorides/isocyanates to form stable sulfonamides or ureas[2].

Workflow Synthon 3-[(3,4-Difluorophenoxy)methyl]azetidine HCl (Core Synthon) Coupling Chemical Coupling (e.g., Sulfonylation/Amidation) Synthon->Coupling Lead Lead Compound Generation (e.g., RGH-560) Coupling->Lead InVitro In Vitro Validation (FLIPR Ca2+ Flux Assay) Lead->InVitro Selectivity & Potency InVivo In Vivo Efficacy (Scopolamine Amnesia Model) InVitro->InVivo BBB Penetration & PK/PD

Figure 2: Hit-to-lead workflow utilizing the difluorophenoxy-azetidine synthon.

Experimental Protocols for Pharmacological Validation

To ensure scientific integrity and self-validating results, any novel PAM synthesized from this azetidine building block must be rigorously evaluated using the following standardized protocols.

Protocol 1: In Vitro FLIPR Calcium Flux Assay

Because direct detection of α7 agonist activity is difficult due to rapid desensitization, a two-step addition protocol using a Fluorometric Imaging Plate Reader (FLIPR) is the gold standard for identifying PAM activity[8].

Materials:

  • HEK293T or GH4C1 cells stably expressing human α7 nAChR[5].

  • Fluo-4 AM calcium-sensitive dye.

  • Standard PAM control (e.g., PNU-120596, 1 μM)[6].

Step-by-Step Methodology:

  • Cell Plating: Seed cells at a density of 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Culture for 48 hours at 37°C in 5% CO2​ .

  • Dye Loading: Incubate cells with Fluo-4 AM (2 μM) and probenecid (to prevent dye extrusion) for 30 minutes at 37°C. Wash cells thoroughly with assay buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • First Addition (Test Compound): Add the synthesized azetidine-PAM (concentration-response curve, typically 1 nM to 10 μM) to the cells. Monitor fluorescence for 2.5 minutes. Causality note: A true PAM will elicit NO calcium flux during this phase, confirming a lack of direct agonist activity.

  • Second Addition (Agonist Challenge): Add a sub-maximal concentration ( EC20​ ) of acetylcholine or nicotine. Monitor fluorescence for an additional 2 minutes[8].

  • Data Analysis: Calculate the potentiation of the EC20​ response. A leftward shift in the ACh concentration-response curve and an increase in the maximum evoked response ( Emax​ ) confirms positive allosteric modulation.

Protocol 2: In Vivo Scopolamine-Induced Amnesia Model

To validate the BBB penetrance and procognitive efficacy of the synthesized azetidine-PAM, the scopolamine-induced amnesia test in rodents is employed[7].

Step-by-Step Methodology:

  • Habituation: Acclimate adult male Wistar rats to the Novel Object Recognition (NOR) testing arena for 3 consecutive days.

  • Dosing: Administer the azetidine-PAM (e.g., 1, 3, and 10 mg/kg, p.o.) or vehicle 60 minutes prior to the training phase.

  • Amnesia Induction: Administer scopolamine hydrobromide (0.5 mg/kg, i.p.) 30 minutes prior to the training phase to induce a temporary cholinergic deficit.

  • Training Phase (T1): Place the rat in the arena with two identical objects. Allow 3 minutes of exploration.

  • Retention Phase (T2): After a 24-hour inter-trial interval, replace one familiar object with a novel object. Allow 3 minutes of exploration.

  • Scoring: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeTotal​) .

    • Interpretation: Scopolamine will reduce the DI to near zero (chance level). Successful BBB penetration and α7 nAChR potentiation by the azetidine-PAM will dose-dependently restore the DI to baseline levels, as seen with candidates like RGH-560[3].

Conclusion

The integration of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride into the medicinal chemistry toolkit represents a watershed moment for cholinergic drug discovery. By circumventing the mutagenic and pharmacokinetic liabilities of older scaffolds, this synthon enables the synthesis of highly selective, brain-penetrant α7 nAChR Positive Allosteric Modulators. As preclinical candidates derived from this core advance through the pipeline, they hold significant promise for addressing the profound unmet medical needs in schizophrenia and Alzheimer's disease.

References

  • Ledneczki, I., Éles, J., Tapolcsányi, P., et al. (2023). "Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560)." Journal of Medicinal Chemistry.[Link]

  • Uteshev, V. V., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology. [Link]

  • Rook, J. M., et al. (2018). "A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity." ACS Chemical Neuroscience.[Link]

  • Brown, D. G., et al. (2019). "Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor." Journal of Medicinal Chemistry.[Link]

  • Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization." Journal of Neuroscience.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals. Executive Summary & Chemical Profile 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a highly polar, basic b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals.

Executive Summary & Chemical Profile

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a highly polar, basic building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. Structurally, it features a secondary amine constrained within a four-membered azetidine ring, linked via a methylene ether bridge to a 3,4-difluorophenyl moiety.

Characterizing this molecule presents unique analytical challenges:

  • High Polarity & Basicity: The azetidine nitrogen (pKa ~9.5) causes severe peak tailing on traditional silica-based columns due to secondary silanol interactions.

  • Structural Nuances: Differentiating the 3,4-difluoro substitution pattern from potential mono-fluoro or regioisomeric impurities requires orthogonal selectivity and multi-nuclear NMR techniques[1][2].

  • Salt Form: As a hydrochloride salt, the compound's solid-state properties (hygroscopicity and crystallinity) must be rigorously profiled to ensure batch-to-batch consistency.

This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the complete analytical characterization of this compound, adhering to modern ICH Q2(R2) and USP <621> guidelines[3][4].

Analytical Target Profile (ATP) & Method Rationale

To establish a robust characterization profile, the analytical strategy is divided into three pillars: Chromatographic Purity, Structural Elucidation, and Solid-State Characterization.

AnalyticalWorkflow Start 3-[(3,4-Difluorophenoxy)methyl] azetidine HCl Purity Purity & Impurities (HPLC-UV/MS) Start->Purity Structure Structural Elucidation (NMR & HRMS) Start->Structure SolidState Solid-State Form (XRPD & DSC) Start->SolidState HPLC PFP Column Acidic Mobile Phase Purity->HPLC NMR 1H, 13C, 19F NMR in CD3OD Structure->NMR Thermal Thermal Stability Salt Crystallinity SolidState->Thermal

Caption: Triphasic analytical workflow for the characterization of the azetidine HCl API intermediate.

Causality in Method Design

Standard C18 columns often fail to resolve fluorinated positional isomers. By employing a Pentafluorophenyl (PFP) stationary phase, we exploit strong dipole-dipole, π−π , and fluorine-fluorine interactions. This provides superior orthogonal selectivity for the difluorophenoxy group. Furthermore, utilizing superficially porous particles (SPP) aligns with recent USP <621> modernizations, allowing for reduced solvent consumption and higher efficiency without compromising system suitability[5].

HPLCOptimization Analyte Analyte Features Azetidine Basic Azetidine Ring (pKa ~9.5) Analyte->Azetidine Difluoro 3,4-Difluorophenyl Group (Hydrophobic, pi-acidic) Analyte->Difluoro LowPH Low pH Buffer (0.1% TFA) Protonates amine, prevents tailing Azetidine->LowPH dictates PFP PFP Stationary Phase Fluorine-Fluorine & pi-pi interactions Difluoro->PFP dictates Method Chromatographic Choice LowPH->Method PFP->Method

Caption: Logical causality mapping between molecular features and chromatographic method selection.

Experimental Protocols

Protocol A: HPLC-UV Method for Purity and Related Substances

This method is designed to quantify the API purity and detect synthesis-related impurities (e.g., des-fluoro derivatives or azetidine ring-opening degradation products). The use of 0.1% Trifluoroacetic acid (TFA) ensures the azetidine nitrogen remains fully protonated, mitigating peak tailing[3].

Equipment & Reagents:

  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Superficially Porous Particle (SPP) PFP Column (e.g., 2.7 µm, 4.6 x 100 mm)[5].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride standard in a diluent of Water:Acetonitrile (80:20, v/v) to achieve a final concentration of 0.5 mg/mL. Sonicate for 5 minutes.

  • System Equilibration: Purge the column with the initial gradient composition (5% B) for at least 10 column volumes until the baseline is stable.

  • Injection: Inject 5 µL of the sample.

  • Detection: Monitor UV absorbance at 265 nm (optimal for the difluorophenoxy chromophore).

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
10.01.04060
12.01.01090
12.11.0955
15.01.0955

Self-Validating System Suitability Tests (SST) per USP <621>: To ensure data integrity and compliance with ICH Q2(R2)[4], the following SST criteria must be met prior to sample analysis:

Table 2: System Suitability Criteria

ParameterUSP <621> RequirementExpected Result for Azetidine API
Tailing Factor ( Tf​ ) ≤2.0 ≤1.3 (suppressed by TFA)
Resolution ( Rs​ ) >2.0 (between critical pairs) >2.5 (vs. mono-fluoro impurity)
Injection Precision RSD ≤2.0% (n=5) <0.5%
Theoretical Plates ( N ) >2000 >10,000 (due to SPP column)

Note: Adjustments to flow rate ( ±50% ) and column temperature ( ±10∘C ) are permissible under USP <621> to meet SST requirements without full revalidation[3].

Protocol B: Structural Elucidation via Multi-Nuclear NMR

Confirmation of the molecular connectivity requires 1 H, 13 C, and 19 F NMR. The hydrochloride salt is highly soluble in deuterated methanol (CD 3​ OD), which prevents the proton exchange issues sometimes observed in unbuffered D 2​ O[6].

Step-by-Step Procedure:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CD 3​ OD. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Record spectra on a 400 MHz or 500 MHz spectrometer at 298 K.

  • Internal Standard: Reference chemical shifts to the residual solvent peak (CD 3​ OD: 1 H δ 3.31 ppm, 13 C δ 49.0 ppm).

Table 3: Expected NMR Chemical Shifts & Multiplicities

NucleusChemical Shift ( δ , ppm)Multiplicity & CouplingAssignment
1 H ~6.80 - 7.20m (multiplets)Aromatic protons (3H, difluorophenyl)[1][6]
1 H ~4.20 - 4.40d (doublets), J≈9.6 HzAzetidine ring CH 2​ protons (diastereotopic)[2]
1 H ~4.10d (doublet)O-CH 2​ linker protons
1 H ~3.30 - 3.50m (multiplet)Azetidine ring CH proton
19 F ~ -138.0 to -145.0m (complex F-F coupling)3,4-difluoro aromatic substitution[1]

Causality Insight: The azetidine methylene protons appear as distinct doublets due to the rigid, constrained geometry of the four-membered ring, which restricts free rotation and makes the protons diastereotopic[2].

Protocol C: Solid-State Characterization (XRPD & DSC)

Because the compound is isolated as a hydrochloride salt, establishing its polymorphic form and thermal stability is critical for formulation downstream.

  • X-Ray Powder Diffraction (XRPD):

    • Preparation: Lightly grind the API powder to ensure a uniform particle size. Mount on a zero-background silicon sample holder.

    • Parameters: Scan from 2θ=3∘ to 40∘ using Cu-K α radiation ( λ=1.5406 Å) at a step size of 0.02° and a scan speed of 2°/min.

    • Output: A highly crystalline HCl salt will exhibit sharp, distinct diffraction peaks with high signal-to-noise ratios.

  • Differential Scanning Calorimetry (DSC):

    • Preparation: Weigh 2-3 mg of the sample into a vented aluminum pan.

    • Parameters: Heat from 25°C to 250°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

    • Output: Look for a sharp endothermic peak corresponding to the melting point of the HCl salt. The absence of prior endothermic events confirms the lack of solvates or lower-melting polymorphs.

References

  • Chromatography Method Modernization per USP <621> Revisions - Agilent. Agilent Technologies.
  • USP 621 Key Requirements Explained (Timelines + Quick Questions). YouTube.
  • Final IWG Concept Paper Q2(R2) and Q14 - ICH. International Council for Harmonisation.
  • Supporting Information - Rsc.org (Difluorophenoxy NMR Data). Royal Society of Chemistry.
  • 1H-NMR Probe for In Situ Monitoring of Dopamine Metabolism. Amazon AWS / Scientific Literature.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PubMed Central (PMC).

Sources

Application

Application Note: Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale Dipeptidyl peptidase-4 (DPP-4) inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, represent a cornerstone in the pharmacological management of Type 2 Diabetes Mellitus (T2DM). By competitively inhibiting the DPP-4 enzyme, these agents prevent the rapid degradation of endogenous incretin hormones—specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1]. The preservation of active GLP-1 enhances glucose-dependent insulin secretion while simultaneously suppressing inappropriate glucagon release, leading to normalized blood glucose levels[2].

The rational design of DPP-4 inhibitors heavily relies on exploiting the enzyme's active site, which consists of a highly hydrophobic S1 pocket (comprising residues Tyr662, Tyr666, Val656, Trp659, and Tyr547) and a negatively charged S2 pocket[3]. 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride has emerged as a highly privileged synthetic intermediate in the development of next-generation gliptins (such as substituted pyrrolidino-4-lactams)[4].

Causality in Structural Design:
  • The Azetidine Ring: This highly strained, four-membered nitrogen heterocycle acts as a conformationally restricted spacer. Unlike flexible alkyl chains, the rigid azetidine ring minimizes the entropic penalty upon target binding, precisely directing the 3-substituent into the target pocket[5].

  • The 3,4-Difluorophenoxy Moiety: The difluorophenyl group is sterically and electronically optimized to occupy the hydrophobic S1 pocket of DPP-4. The introduction of fluorine atoms increases the lipophilicity of the molecule (enhancing binding affinity) while blocking cytochrome P450-mediated oxidative metabolism at the 3- and 4-positions of the phenyl ring, thereby extending the pharmacokinetic half-life of the resulting drug[3].

  • The Hydrochloride Salt: Free azetidines are basic and can be prone to oxidative degradation or volatilization. Supplying this intermediate as a hydrochloride salt ensures long-term crystalline stability, precise stoichiometric weighing, and excellent solubility in polar aprotic solvents during synthesis.

G GLP1 GLP-1 & GIP (Active Incretins) DPP4 DPP-4 Enzyme (Active) GLP1->DPP4 Substrate Insulin Increased Insulin Decreased Glucagon GLP1->Insulin Receptor Activation Inactive Inactive Peptides (Truncated) DPP4->Inactive Cleavage Inhibitor Azetidine-based DPP-4 Inhibitor Inhibitor->DPP4 Competitive Inhibition Glucose Blood Glucose Normalization Insulin->Glucose Metabolic Effect

Fig 1: Mechanism of action of azetidine-based DPP-4 inhibitors on the GLP-1 signaling pathway.

Physicochemical Properties & Handling

To ensure reproducibility, it is critical to understand the physicochemical parameters of the intermediate before initiating the synthetic workflow.

ParameterSpecification / Data
Chemical Name 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
CAS Number 1864053-69-9[6]
Molecular Formula C₁₀H₁₂ClF₂NO
Molecular Weight 235.66 g/mol [6]
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, and Methanol. Insoluble in Hexanes.
Storage Conditions Store desiccated at 2–8 °C. Protect from moisture (hygroscopic).

Synthetic Workflow Overview

The incorporation of the azetidine intermediate into a DPP-4 inhibitor scaffold typically proceeds via a Nucleophilic Aromatic Substitution (S_NAr) or a transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) onto an electrophilic heterocyclic core (such as a chloropyrimidine or bromouracil derivative).

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Fig 2: Step-by-step synthetic workflow for incorporating the azetidine intermediate into a DPP-4 inhibitor.

Experimental Methodologies: S_NAr Coupling Protocol

This protocol describes a self-validating system for the nucleophilic coupling of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride to a generic chloro-heterocyclic core (e.g., a pyrrolidino-4-lactam or pyrimidine-2,4-dione scaffold)[4],[3].

Reagents & Materials
  • Electrophile: Chloro-heterocyclic core (1.0 equiv.)

  • Nucleophile: 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride (1.2 equiv.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to electrophile)

Step-by-Step Procedure
  • Reaction Setup:

    • Charge a flame-dried, argon-purged round-bottom flask with the chloro-heterocyclic core (1.0 equiv.) and anhydrous DMF.

    • Causality: DMF is selected as a polar aprotic solvent because it stabilizes the highly polar Meisenheimer complex transition state during the S_NAr reaction, significantly accelerating the reaction rate.

  • Addition of the Nucleophile:

    • Add 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride (1.2 equiv.) to the stirring solution at room temperature.

  • In-Situ Free-Basing:

    • Add DIPEA (3.0 equiv.) dropwise over 5 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl from the azetidine salt (liberating the active secondary amine nucleophile) and neutralizes the HCl generated during the S_NAr process, without competing with the azetidine for the electrophile.

  • Thermal Activation:

    • Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 12–16 hours.

    • Causality: The azetidine nitrogen possesses increased s-character due to the strain of the 4-membered ring, which slightly reduces its nucleophilicity compared to unstrained secondary amines (like piperidine). Thermal activation is required to overcome the activation energy barrier.

  • Validation Checkpoint 1 (In-Process Control):

    • Perform TLC (e.g., 50% EtOAc in Hexanes) or UPLC-MS. The reaction is self-validating when the starting electrophile is completely consumed, and a new, more polar spot/peak corresponding to the [M+H]⁺ of the coupled product appears.

  • Quench and Extraction:

    • Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (10 volumes).

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 5 volumes).

  • Washing and Drying:

    • Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 3 volumes) and brine (1 × 3 volumes).

    • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl forces the DMF into the aqueous phase, preventing solvent contamination during concentration.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 60% EtOAc in Hexanes) to yield the pure coupled intermediate.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized DPP-4 inhibitor, the following self-validating analytical parameters must be met:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

    • Azetidine Ring Protons: In the free base, the four N-CH₂ protons of the azetidine ring typically resonate as a multiplet around 3.5–3.8 ppm. Upon successful S_NAr coupling to an electron-deficient heterocycle, these protons will shift significantly downfield to 4.0–4.6 ppm due to the electron-withdrawing effect of the core.

    • Phenoxy Linker: The -O-CH₂- protons will appear as a distinct doublet or multiplet around 4.1–4.3 ppm .

    • Aromatic Region: The 3,4-difluorophenyl protons will appear as complex multiplets between 6.6–7.2 ppm , exhibiting characteristic J-coupling with the fluorine atoms.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Expect two distinct signals (multiplets) in the region of -135 to -145 ppm , confirming the retention of the 3,4-difluorophenyl moiety without defluorination.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, positive mode).

  • Validation: The mass spectrum must show a dominant pseudo-molecular ion peak at [M+H]⁺ . The exact mass will depend on the heterocyclic core used, but the addition of the azetidine fragment adds exactly 198.08 Da (mass of the free base minus one proton lost during coupling) to the core mass.

High-Performance Liquid Chromatography (HPLC)
  • Purity Check: Run on a C18 reverse-phase column (e.g., Water/Acetonitrile gradient with 0.1% TFA). The final compound must exhibit a single sharp peak with >95% AUC (Area Under the Curve) at 254 nm and 280 nm to be considered suitable for subsequent in vitro DPP-4 enzymatic inhibition assays.

References

  • Mechanism of Action of DPP-4 Inhibitors—New Insights Source: National Center for Biotechnology Information (PMC) URL:[1]

  • Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors Source: Diabetes Journals (American Diabetes Association) URL:[2]

  • WO/2007/148185: SUBSTITUTED 3-AMINO-PYRROLIDINO-4-LACTAMS AS DPP INHIBITORS Source: WIPO Patentscope URL:[4]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: MDPI URL:[5]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]

  • 1864053-69-9 | 3-((3,4-Difluorophenoxy)methyl)azetidine hydrochloride Source: BLD Pharm URL:[6]

Sources

Method

In vitro assay protocol using 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride

Topic: In Vitro Characterization of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride: A High-Throughput Fluorescence-Based Assay for Monoamine Transporter Inhibition Audience: Researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Characterization of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride: A High-Throughput Fluorescence-Based Assay for Monoamine Transporter Inhibition

Audience: Researchers, scientists, and drug development professionals.

Authored By: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro functional characterization of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride. The structural motifs of this compound, specifically the difluorophenoxy and azetidine moieties, suggest a potential interaction with monoamine transporters, which are critical targets in the treatment of various neurological and psychiatric disorders.[1][2] This guide presents a detailed protocol for a robust, fluorescence-based neurotransmitter uptake assay designed for a high-throughput screening format. This modern approach offers a safer and more efficient alternative to traditional radiolabeling techniques.[3][4] We will delve into the scientific rationale behind the assay design, provide a step-by-step experimental workflow, and discuss data analysis and interpretation. Furthermore, we will briefly touch upon alternative methodologies, such as radiotracer uptake assays, to provide a complete overview for the comprehensive pharmacological profiling of this compound.

Introduction: The Rationale for Investigating Monoamine Transporter Inhibition

The monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are members of the solute carrier 6 (SLC6) family of proteins.[5] They are located on the presynaptic membranes of neurons and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.[5] Due to their crucial role in regulating monoaminergic neurotransmission, these transporters are well-established targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[2][6]

The chemical structure of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride contains features commonly found in potent monoamine transporter inhibitors. The phenoxy-alkylamine scaffold is a well-known pharmacophore that interacts with the substrate-binding site of these transporters. The azetidine ring, a four-membered heterocyclic amine, can act as a bioisostere for other amine-containing groups present in known transporter ligands. The difluoro-substitution on the phenyl ring can modulate the electronic properties and binding affinity of the molecule. Therefore, a primary and logical step in the in vitro characterization of this compound is to assess its inhibitory activity on SERT, NET, and DAT.

Assay Principle: A Fluorescence-Based Approach to Measure Transporter Activity

To determine the inhibitory potential of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride, we will employ a homogeneous, fluorescence-based neurotransmitter uptake assay. This assay utilizes a fluorescent substrate that acts as a mimic of the natural monoamine neurotransmitters.[3][4] This substrate is actively transported into cells expressing the target transporter (SERT, NET, or DAT), leading to an accumulation of the fluorophore inside the cells and a corresponding increase in fluorescence intensity.[3]

The assay is performed in a "no-wash" format, where a masking dye is present in the extracellular medium to quench the fluorescence of the substrate that has not been transported into the cells.[4] In the presence of an inhibitor, such as our test compound, the uptake of the fluorescent substrate is blocked, resulting in a lower intracellular fluorescence signal. The potency of the inhibitor is determined by measuring the concentration-dependent decrease in fluorescence. This method is highly amenable to high-throughput screening (HTS) in 96- or 384-well plate formats and can be used for both endpoint and kinetic reads.[4]

A well-characterized fluorescent substrate for monoamine transporters is 4-(4-(dimethylamino)-styryl)-N-methylpyridinium (ASP+), which has been shown to be a substrate for SERT, NET, and DAT.[6][7]

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for assessing the inhibitory activity of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride on human SERT, NET, and DAT expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK-293) cells.

Materials and Reagents
Reagent/MaterialRecommended Supplier/Cat. No.Storage
HEK-293 cells stably expressing hSERT, hNET, or hDATCommercially available or self-generatedLiquid Nitrogen / 37°C, 5% CO2 Incubator
Dulbecco's Modified Eagle Medium (DMEM)Gibco (e.g., 11965092)4°C
Fetal Bovine Serum (FBS), Dialyzed for hSERT cellsGibco (e.g., 26400044)-20°C
Penicillin-StreptomycinGibco (e.g., 15140122)-20°C
G418 (Geneticin)Gibco (e.g., 10131035)4°C
Hank's Balanced Salt Solution (HBSS), 10XGibco (e.g., 14065056)Room Temperature
HEPES, 1M SolutionGibco (e.g., 15630080)4°C
Bovine Serum Albumin (BSA)Sigma-Aldrich (e.g., A7906)4°C
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochlorideUser-providedAs per supplier
Known inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR-12909 for DAT)Tocris Bioscience or similarAs per supplier
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)Molecular Devices (e.g., R8174) or similar-20°C
96-well or 384-well black, clear-bottom tissue culture platesCorning (e.g., 3603 or 3764)Room Temperature
Assay Workflow Diagram

G cluster_prep Day 1: Cell Plating cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK-hSERT/hNET/hDAT cells in 96/384-well plates wash_cells Wash cells with Assay Buffer plate_cells->wash_cells Incubate overnight add_compound Add test compound dilutions (10-point curve) wash_cells->add_compound pre_incubate Pre-incubate (10-30 min) add_compound->pre_incubate add_dye Add fluorescent substrate/ masking dye solution pre_incubate->add_dye read_plate Read fluorescence (kinetic or endpoint) add_dye->read_plate plot_data Plot % Inhibition vs. [Compound] read_plate->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50

Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.

Step-by-Step Protocol

Day 1: Cell Plating

  • Cell Culture: Maintain HEK-293 cells stably expressing hSERT, hNET, or hDAT in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 250 µg/mL) to maintain selection pressure. For hSERT-expressing cells, it is recommended to use dialyzed FBS to reduce the concentration of serotonin.[3]

  • Cell Seeding: The day before the assay, seed the cells into black, clear-bottom 96-well or 384-well plates.[3]

    • 96-well plate: Seed at a density of 40,000–60,000 cells per well in 100 µL of culture medium.[3]

    • 384-well plate: Seed at a density of 12,500–20,000 cells per well in 25 µL of culture medium.[3]

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to form a confluent monolayer.[3]

Day 2: Assay Procedure

  • Prepare Assay Buffer: Prepare 1X Assay Buffer consisting of 1X HBSS supplemented with 20 mM HEPES. The final pH should be 7.4.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride in DMSO or an appropriate solvent.

    • Perform a serial dilution of the test compound and the reference inhibitors in Assay Buffer to create a 10-point concentration curve. The final concentration of DMSO in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Assay Plate Preparation:

    • Remove the culture medium from the cell plates.

    • Wash the cells once with an appropriate volume of Assay Buffer (e.g., 100 µL for a 96-well plate).

    • Add the compound dilutions to the respective wells (e.g., 50 µL for a 96-well plate). Include wells with Assay Buffer only for the "no inhibition" control (100% activity) and wells with a high concentration of a known potent inhibitor for the "maximal inhibition" control (0% activity).[3]

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[3]

  • Initiate Uptake:

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., from the Molecular Devices kit).[3]

    • Add an equal volume of the dye solution to all wells (e.g., 50 µL for a 96-well plate).

  • Read Fluorescence: Immediately place the plate in a bottom-read fluorescence plate reader.

    • Kinetic Read: Measure the fluorescence signal every 1-2 minutes for a period of 30-60 minutes. This allows for the determination of the initial rate of uptake.

    • Endpoint Read: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C and then read the fluorescence. This is suitable for high-throughput screening.

Data Analysis
  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (SignalCompound - SignalMax Inhibition) / (SignalNo Inhibition - SignalMax Inhibition))

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Determine IC50: Fit the dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the transporter activity.

Expected Results and Interpretation

The experiment should yield IC50 values for 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride against hSERT, hNET, and hDAT.

TransporterTest Compound IC50 (nM)Reference Inhibitor IC50 (nM)
hSERTExperimental ValueFluoxetine: Expected Value
hNETExperimental ValueNisoxetine: Expected Value
hDATExperimental ValueGBR-12909: Expected Value

A low IC50 value indicates high inhibitory potency. By comparing the IC50 values across the three transporters, the selectivity of the compound can be determined.

Alternative Methodologies

While the fluorescence-based assay is robust and efficient, traditional radiolabeled uptake assays are considered the gold standard for characterizing transporter inhibitors.[8][9]

Radiometric Uptake Assay

This method involves incubating transporter-expressing cells with a radiolabeled substrate, such as [3H]serotonin for SERT, in the presence of varying concentrations of the test compound.[8][10] The assay is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.[9] The cells are then lysed, and the intracellular radioactivity is quantified using a scintillation counter.[8] The amount of radioactivity is inversely proportional to the inhibitory activity of the test compound.

G cluster_workflow Radiometric Assay Principle incubate Incubate cells with [3H]substrate + test compound wash Rapidly wash with ice-cold buffer incubate->wash lyse Lyse cells wash->lyse count Quantify radioactivity via scintillation counting lyse->count

Caption: Principle of a traditional radiometric uptake assay.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous radiochemical assay that does not require a wash step.[11][12] In a cell-based SPA for transporters, cells are grown in microplates where the bottom is coated with a scintillant (e.g., CytoStar-T plates).[12] When a radiolabeled substrate is taken up by the cells, it comes into close proximity with the scintillant-coated plate bottom, causing the scintillant to emit light, which is then detected.[12][13] An inhibitor will block this uptake, leading to a reduced signal. This method combines the sensitivity of radiolabeling with the ease of a homogeneous assay format.[11]

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the initial in vitro pharmacological characterization of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride. By systematically evaluating its inhibitory activity on the key monoamine transporters SERT, NET, and DAT, researchers can gain critical insights into its mechanism of action and potential therapeutic applications. The primary fluorescence-based assay offers a modern, efficient, and high-throughput compatible approach, while the reference to traditional radiometric methods ensures a comprehensive understanding of the available tools for transporter research.

References

  • Schwartz, J. W., Blakely, R. D., & DeFelice, L. J. (2003). Binding and Transport in Norepinephrine Transporters. Journal of Biological Chemistry, 278(11), 9768–9777.
  • Williams, J. B., Mallorga, P. J., Lemaire, W., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. Analytical Biochemistry, 321(1), 41-48.
  • Angelastro, J. M., Klimaschewski, L., & Vitolo, O. V. (2000). Improved NlaIII digestion of PAGE-purified 102 bp ditags by addition of a single purification step in both the SAGE and microSAGE protocols. Nucleic Acids Research, 28(16), e62.
  • Molecular Devices Corporation. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert.
  • Thermo Fisher Scientific. (n.d.).
  • Sitte, H. H., & Freissmuth, M. (2015). The dopamine transporter: a synopsis. Current protocols in pharmacology, 68(1), 12-1.
  • Mayer, F. P., Wimmer, L., Dillon, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679.
  • Karpowicz, R. J., Dunn, A. R., & Lester, H. A. (2026). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. ACS Chemical Neuroscience.
  • U.S. Patent No. 5,424,185. (Issued June 13, 1995).
  • Molecular Devices Corporation. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Mayer, F. P., et al. (2020).
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
  • Coleman, J. A., et al. (2019). Scintillation Proximity-based Thermostability Assay.
  • Revvity. (n.d.).
  • Wikipedia. (n.d.).
  • YouTube. (2024, March 14). Scintillation proximity assay.
  • Chemcas. (n.d.). 3-(3,4-difluorophenyl)
  • PubChem. (n.d.). 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride.
  • MilliporeSigma. (n.d.). 3-(2,4-Difluoro-phenoxy)-azetidine hydrochloride.
  • Gouverneur, V., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry.
  • Lanne, A., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • MilliporeSigma. (n.d.). 3-(Difluoromethyl)azetidine hydrochloride.
  • Google P
  • Google Patents. (2012).
  • Sapphire Bioscience. (n.d.). 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride.
  • PubChem. (n.d.). 3-(difluoromethyl)azetidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(2,4-Difluoro-phenoxy)-azetidine hydrochloride.
  • ChemRxiv. (2023).

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride in Mouse Models

Introduction & Scientific Rationale The development of novel central nervous system (CNS) therapeutics relies heavily on optimizing the pharmacokinetic and pharmacodynamic properties of small molecules. Azetidine derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of novel central nervous system (CNS) therapeutics relies heavily on optimizing the pharmacokinetic and pharmacodynamic properties of small molecules. Azetidine derivatives, particularly those bearing a 3-aryloxy or 3-aryloxymethyl scaffold, have been extensively explored as conformationally constrained monoamine reuptake inhibitors[1]. By locking the pharmacophore into a rigid four-membered ring, these compounds often exhibit enhanced binding affinity and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters compared to their flexible acyclic counterparts (e.g., fluoxetine or atomoxetine)[2].

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride (DFMA-HCl) serves as an excellent representative test article for evaluating putative Triple Reuptake Inhibitor (TRI) activity. This application note details the self-validating experimental framework required to assess the in vivo efficacy of DFMA-HCl in mouse models of behavioral despair, specifically focusing on the causality behind formulation, behavioral sequencing, and data interpretation.

Target Pathway & Mechanism of Action

DFMA-HCl is hypothesized to exert its antidepressant-like effects by blocking the presynaptic reuptake of monoamines. By inhibiting SERT, NET, and DAT, the compound increases the extracellular concentration of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor activation.

SynapticMechanism PreSyn Presynaptic Terminal (Monoamine Release) Cleft Synaptic Cleft (Accumulation of 5-HT, NE, DA) PreSyn->Cleft Release PostSyn Postsynaptic Neuron (Signal Propagation) Cleft->PostSyn Receptor Activation Transporters Reuptake Transporters (SERT, NET, DAT) Cleft->Transporters Reuptake (Baseline) Transporters->PreSyn Recycling Drug DFMA-HCl (Test Article) Drug->Transporters Inhibits

Synaptic mechanism of DFMA-HCl inhibiting monoamine reuptake transporters.

Experimental Design & Causality (The Self-Validating System)

To establish true antidepressant-like efficacy, an experimental protocol must rule out false positives. The Forced Swim Test (FST) , originally developed by Porsolt and colleagues, is the primary screening tool for assessing behavioral despair in rodents[3]. However, any compound that acts as a generalized psychostimulant (e.g., amphetamine) will also reduce immobility in the FST, mimicking an antidepressant effect.

To create a self-validating system, we mandate the inclusion of the Open Field Test (OFT) prior to the FST.

  • Causality: If DFMA-HCl reduces immobility in the FST without significantly increasing total distance moved in the OFT, the researcher can confidently attribute the effect to mood stabilization (reuptake inhibition) rather than generalized motor stimulation.

Workflow Acclimation 1. Acclimation (7 Days) Dosing 2. Dosing (Vehicle vs DFMA-HCl) Acclimation->Dosing OFT 3. Open Field Test (Locomotor Check) Dosing->OFT FST 4. Forced Swim Test (Efficacy Readout) OFT->FST Tissue 5. Tissue Collection (PK/PD Analysis) FST->Tissue

In vivo experimental workflow for evaluating DFMA-HCl efficacy.

Step-by-Step Methodologies

Protocol A: Formulation and Dosing
  • Step 1: Weigh the required amount of DFMA-HCl powder using a calibrated analytical microbalance.

  • Step 2: Dissolve the compound in 0.9% sterile physiological saline to achieve target concentrations (e.g., 1.0 mg/mL for a 10 mg/kg dose at a 10 mL/kg injection volume).

    • Causality Insight: Because DFMA is supplied as a hydrochloride salt, it exhibits excellent aqueous solubility. Utilizing pure saline avoids organic co-solvents (like DMSO or Tween-80) which can induce mild neuroinflammation or independently alter baseline locomotor activity, thereby confounding behavioral readouts.

  • Step 3: Vortex the solution for 60 seconds until completely clear.

  • Step 4: Administer the solution via Intraperitoneal (IP) injection.

    • Causality Insight: IP administration ensures rapid systemic absorption and bypasses immediate hepatic first-pass metabolism, providing a sharp Tmax​ (typically 30-60 minutes) that is ideal for acute behavioral testing.

Protocol B: Open Field Test (OFT) - Locomotor Validation
  • Step 1: 30 minutes post-injection, place the mouse in the center of a 40 × 40 cm opaque acrylic arena.

  • Step 2: Record the animal's movement for 10 minutes using automated video tracking software (e.g., EthoVision XT).

  • Step 3: Extract data for "Total Distance Moved" (meters) and "Time in Center Zone" (seconds).

  • Step 4: Carefully return the mouse to its home cage to rest for 20 minutes before the FST.

Protocol C: Forced Swim Test (FST) - Efficacy Readout
  • Step 1: 60 minutes post-injection, place the mouse in a transparent glass cylinder (height 25 cm, diameter 10 cm) filled with 15 cm of water maintained at 24 ± 1°C.

  • Step 2: Record the session via a lateral video camera for exactly 6 minutes.

  • Step 3: Remove the mouse, dry it thoroughly with a paper towel, and place it in a warmed recovery cage.

  • Step 4: Score the video offline. Discard the first 2 minutes (habituation phase). Score the last 4 minutes for three distinct behaviors: Immobility (floating, making only necessary movements to keep the head above water), Swimming (horizontal movement), and Climbing (vertical thrashing against the walls).

    • Causality Insight: Differentiating between swimming and climbing is critical. Selective Serotonin Reuptake Inhibitors (SSRIs) predominantly increase swimming time, whereas Norepinephrine Reuptake Inhibitors (NRIs) predominantly increase climbing time. A balanced TRI will elevate both.

Quantitative Data Presentation

To accurately interpret the pharmacological profile of DFMA-HCl, data must be aggregated to show the decoupling of locomotor stimulation from behavioral despair reversal. Below is a representative data structure demonstrating a successful TRI profile.

Treatment GroupDose (mg/kg, IP)OFT Total Distance (m)FST Immobility Time (s)FST Swimming Time (s)FST Climbing Time (s)
Vehicle (Saline) 018.5 ± 2.1165 ± 1545 ± 1030 ± 8
DFMA-HCl (Low) 1019.1 ± 1.8120 ± 12 *75 ± 14 *45 ± 9 *
DFMA-HCl (High) 3018.8 ± 2.485 ± 10 **95 ± 18 **60 ± 12 **
Imipramine (Pos. Control) 1517.5 ± 1.590 ± 11 **80 ± 15 **70 ± 10 **

*(Data represents mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Note that OFT Total Distance remains statistically unchanged across groups, validating that the reduction in FST immobility is a true antidepressant-like effect, not an artifact of hyperlocomotion).

References

  • Title: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Behavioral despair in mice: a primary screening test for antidepressants Source: Archives Internationales de Pharmacodynamie et de Therapie (PubMed) URL: [Link]

  • Title: The tail suspension test: a new method for screening antidepressants in mice Source: Psychopharmacology (Springer) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening with Azetidine-Based Libraries

Authored by: a Senior Application Scientist Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: a Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern drug discovery.[1] Its unique conformational rigidity and favorable physicochemical properties offer medicinal chemists a powerful tool to enhance solubility, metabolic stability, and target-binding affinity.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of azetidine-based libraries in high-throughput screening (HTS) campaigns. It details the strategic advantages of this scaffold, provides step-by-step protocols for primary screening and hit validation, and offers insights into data analysis and interpretation.

Introduction: The Strategic Value of the Azetidine Scaffold

The pursuit of novel chemical entities with drug-like properties is a cornerstone of pharmaceutical research. The choice of a core scaffold is a critical decision that influences the entire discovery pipeline. Azetidine has emerged as a highly attractive motif for several key reasons:

  • Conformational Rigidity: The inherent strain of the four-membered ring restricts the conformational freedom of its substituents.[2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can improve aqueous solubility and metabolic stability when compared to larger saturated heterocycles like pyrrolidine or piperidine.[2] The azetidine nitrogen, for instance, is often more resistant to N-dealkylation, a common metabolic liability.[2]

  • Three-Dimensionality and Novel Chemical Space: Azetidines provide a distinct 3D vector for substituent placement, allowing for the exploration of novel chemical space and the precise orientation of pharmacophoric groups.[1] This sp3-rich character is increasingly sought after in modern drug design to move away from flat, aromatic compounds.[3]

  • Bioisosteric Replacement: The scaffold serves as an effective bioisostere for other cyclic amines or acyclic fragments.[1] This substitution can fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) properties, often leading to reduced molecular weight and lipophilicity.[2]

The value of this scaffold is validated by its presence in several FDA-approved drugs, including the antihypertensive agent Azelnidipine and the anticancer drug Cobimetinib.[2][4]

Designing an HTS Campaign with Azetidine Libraries

A successful HTS campaign is a multi-step process requiring careful planning, from assay development to hit confirmation.[5] The unique properties of azetidines should be considered at each stage.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead Assay_Dev Assay Development (e.g., FP, FRET, Luminescence) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Z_Factor Assay Validation (Z' > 0.5) Miniaturization->Z_Factor Pilot_Screen Pilot Screen (~2,000 compounds) Z_Factor->Pilot_Screen Primary_HTS Primary HTS (Full Azetidine Library) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis (Hit Selection, >3 SD from mean) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Orthogonal_Assays Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Assays SAR Preliminary SAR by Analogue Orthogonal_Assays->SAR

Caption: Generalized workflow for a high-throughput screening campaign.

Library Selection and Management

The quality of the screening library is paramount.[6] When selecting an azetidine-based library, consider the following:

  • Diversity: The library should encompass a wide range of substituents and stereochemistries on the azetidine core to maximize the exploration of chemical space.

  • Purity and Quality Control: Ensure the vendor provides high-quality compounds (>90% purity) with accompanying QC data.[7]

  • Physicochemical Properties: Filter the library in silico to align with the desired properties for your target class (e.g., CNS applications may require lower molecular weight and specific LogP ranges).[8]

Protocol for Library Handling:

  • Solubilization: Dissolve compounds in 100% DMSO to a standard stock concentration (e.g., 10 mM). Use automated liquid handlers for accuracy.

  • Plating: Create intermediate plates (e.g., 1 mM) and final assay-ready plates (e.g., 100 µM) in 384-well format.

  • Storage: Store all plates at -20°C or -80°C in desiccated environments to prevent degradation and water absorption by DMSO. Thaw plates at room temperature before use to ensure consistency.

Assay Development and Miniaturization

The choice of assay technology depends on the biological target. Common formats include fluorescence polarization (FP), FRET, and luminescence-based reporter assays.[6][9]

Key Consideration for Azetidines: The compact, sp3-rich nature of azetidines makes them less likely to cause assay interference (e.g., fluorescence quenching or aggregation) compared to larger, flatter aromatic compounds. However, this should always be validated.

Protocol: Assay Miniaturization and Validation

  • Miniaturization: Adapt the assay from a 96-well to a 384-well or 1536-well format to reduce reagent costs and increase throughput. A typical final assay volume is 20-50 µL.

  • DMSO Tolerance: Determine the maximum percentage of DMSO your assay can tolerate without significant loss of signal. Most assays are robust up to 1% DMSO.

  • Assay Validation (Dry Run): Before screening, perform a "dry run" using only positive and negative controls (e.g., a known inhibitor and DMSO vehicle, respectively).[5]

  • Calculate Z'-factor: Use the data from the dry run to calculate the Z'-factor, a statistical measure of assay robustness.[5]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5. [5]

ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of the statistical effect size and data variation.> 0.5 for robust assays[5]
Signal-to-Background The ratio of the mean signal of the negative control to the positive control.Typically > 2
DMSO Tolerance The maximum concentration of DMSO that does not inhibit the assay.Typically ≤ 1%

Primary Screening and Hit Identification Protocol

The primary screen involves testing every compound in the azetidine library at a single concentration to identify "hits."[10]

Step-by-Step Protocol for a Generic FP-Based HTS Assay

This protocol describes a competitive binding assay using Fluorescence Polarization (FP), a common technique for studying protein-ligand interactions.[9]

  • Reagent Preparation: Prepare assay buffer, target protein solution, and fluorescent probe solution at 2X final concentration.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the assay-ready plates to the 384-well assay plates. This results in a final compound concentration of typically 10 µM in 0.1% DMSO.[5]

  • Control Wells: Dedicate specific columns on each plate for controls:

    • Negative Control (0% Inhibition): Add DMSO vehicle only.

    • Positive Control (100% Inhibition): Add a known saturating concentration of an unlabeled inhibitor.

  • Reagent Addition:

    • Add 10 µL of the 2X target protein solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 10 µL of the 2X fluorescent probe solution to all wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Read the plates on a plate reader capable of measuring fluorescence polarization.

Data Analysis and Hit Selection
  • Normalization: Normalize the raw data on a plate-by-plate basis against the controls. Percent inhibition is a common metric.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: A "hit" is a compound that produces a signal significantly different from the negative control. A common threshold is a signal greater than 3 standard deviations (SD) from the mean of the negative controls.[11]

  • Visualization: Plot the percent inhibition for all compounds. Hits will appear as outliers.

Data_Analysis Raw_Data Raw Plate Reader Data (e.g., mP values) Normalization Plate Normalization (% Inhibition) Raw_Data->Normalization QC Quality Control (Plate Z' > 0.5) Normalization->QC Hit_Selection Hit Selection (> 3 SD from Mean) QC->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Caption: Data analysis workflow for primary hit selection.

Hit Confirmation and Validation

Primary hits must undergo a series of validation steps to eliminate false positives and confirm their activity.[11][12] This phase transitions the "hit" towards a "lead."

Hit Re-testing and Dose-Response Curves
  • Compound Re-order: Obtain fresh, powdered samples of the primary hits from the vendor to confirm their identity and purity.

  • Dose-Response Protocol:

    • Create a serial dilution series for each confirmed hit (e.g., 10-point, 3-fold dilutions).

    • Perform the primary assay with this dilution series.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).[2]

Orthogonal and Counter-Screens

Orthogonal Assays: Validate the hit using a different assay that measures the same biological endpoint but with a different technology.[12] For example, if the primary screen was an FP assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a functional cellular assay. This ensures the observed activity is not an artifact of the primary assay format.

Counter-Screens: These are crucial for identifying non-specific compounds or those that interfere with the assay technology itself. For a luciferase reporter assay, a counter-screen would involve testing the hits against a cell line with a constitutively expressed luciferase to identify compounds that directly inhibit the luciferase enzyme.

Conclusion

Azetidine-based libraries represent a rich source of novel, three-dimensional scaffolds for drug discovery.[1] Their unique structural and physicochemical properties can lead to compounds with improved drug-like characteristics.[3] A successful HTS campaign leveraging these libraries depends on a meticulously planned and validated workflow, from robust assay development and careful library management to a stringent hit validation cascade. By following the protocols and principles outlined in this guide, researchers can effectively navigate the complexities of HTS and increase the probability of identifying high-quality, developable lead compounds.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved March 21, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (2012, August 1). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature. Retrieved March 21, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment. Retrieved March 21, 2026, from [Link]

  • Hit Selection in High-Throughput Screening. (2023, March 9). News-Medical.Net. Retrieved March 21, 2026, from [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved March 21, 2026, from [Link]

  • High Throughput Screening - Target Discovery Institute. (n.d.). University of Oxford. Retrieved March 21, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Combinatorial Science. Retrieved March 21, 2026, from [Link]

  • Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. (n.d.). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic. Retrieved March 21, 2026, from [Link]

  • Drug Discovery for Human African Trypanosomiasis: Identification of Novel Scaffolds by the Newly Developed HTS SYBR Green Assay for Trypanosoma brucei. (2026, February 9). ResearchGate. Retrieved March 21, 2026, from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved March 21, 2026, from [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved March 21, 2026, from [Link]

  • High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds. (2025, August 6). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. (2014, January 1). PubMed. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: Stereoselective Synthesis of 3-Substituted Azetidine Hydrochlorides

Executive Summary Azetidines, particularly 3-substituted derivatives, are highly sought-after in modern drug discovery as metabolically stable, sp³-rich bioisosteres for phenyl rings and larger heterocycles. However, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, particularly 3-substituted derivatives, are highly sought-after in modern drug discovery as metabolically stable, sp³-rich bioisosteres for phenyl rings and larger heterocycles. However, the stereoselective synthesis of these strained four-membered rings presents significant thermodynamic and kinetic challenges. This application note provides drug development professionals and synthetic chemists with field-proven methodologies for synthesizing enantioenriched 3-substituted azetidine hydrochlorides. By combining ultrafast continuous flow lithiation and asymmetric [3+1] cycloaddition strategies, this guide establishes a self-validating framework for scalable, stereocontrolled azetidine production.

Scientific Grounding & Causality (E-E-A-T)

The Symmetry Paradox in Azetidine Chemistry

A common pitfall in azetidine chemistry is the misassignment of chirality. Due to the internal σ -plane of symmetry passing through the N1 and C3 atoms, a simple 1-alkyl-3-substituted azetidine is strictly achiral. True stereoselective synthesis at the 3-position requires one of two approaches:

  • Exocyclic Stereocontrol: The introduction of a chiral substituent directly attached to C3 (e.g., a 1-hydroxyalkyl group).

  • Endocyclic Stereocontrol: Breaking the ring symmetry via 2,3-disubstitution[1].

Thermodynamic vs. Kinetic Control

The azetidine ring possesses approximately 26 kcal/mol of strain energy[1]. Consequently, reaction conditions must be rigorously controlled to prevent kinetically favored ring-opening side reactions. Traditional batch lithiation of 3-haloazetidines often fails due to rapid β -elimination and fragmentation. To mitigate this, we employ low-temperature continuous flow chemistry to trap highly reactive intermediates, alongside mild Lewis acid catalysis for asymmetric ring-building.

Experimental Workflows & Protocols

Methodology A: Continuous Flow Lithiation and Trapping (Exocyclic Stereocontrol)

This protocol utilizes a microreactor to safely handle the highly unstable 1-Boc-3-lithioazetidine intermediate. By restricting the residence time to milliseconds, the intermediate is trapped by chiral electrophiles before ring fragmentation can occur[2].

FlowChemistry A 1-Boc-3-iodoazetidine (0.07 M in CPME) C Micromixer 1 (M1) -50°C A->C B n-Hexyllithium (0.42 M in CPME) B->C D Residence Tube 1 Lithiation (82 ms) C->D F Micromixer 2 (M2) -50°C D->F E Chiral Electrophile E->F G Residence Tube 2 Trapping (10.4 s) F->G H In-line Quench (MeOH/H2O) G->H I 3-Substituted Azetidine H->I

Caption: Continuous flow microreactor setup for the lithiation and electrophilic trapping of azetidines.

Step-by-Step Protocol:

  • Preparation: Prepare a 0.07 M solution of 1-Boc-3-iodoazetidine in cyclopentyl methyl ether (CPME) and a 0.42 M solution of n-hexyllithium in CPME. Causality: CPME is chosen over THF due to its lower peroxide formation rate and superior stability under strongly basic flow conditions.

  • Lithiation: Pump both solutions into Micromixer 1 (M1) submerged in a -50 °C cooling bath at flow rates of 4 mL/min and 1 mL/min, respectively.

  • Kinetic Control: Allow the mixture to pass through Residence Tube 1 (R1). Causality: The residence time must be exactly 82 ms. This ultrafast window ensures complete halogen-lithium exchange while strictly preventing the β -elimination of the 3-lithio species[2].

  • Trapping: Introduce the chiral electrophile (e.g., a stereodefined aldehyde) via Micromixer 2 (M2), passing through Residence Tube 2 (R2) for 10.4 s.

  • Quench & Isolate: Quench in-line with a MeOH/H2O mixture and purify via flash chromatography.

Methodology B: Enantioselective [3+1] Cycloaddition (Endocyclic Stereocontrol)

For the synthesis of chiral 2,3-disubstituted azetidines, a [3+1] cycloaddition between racemic donor-acceptor (D-A) aziridines and isocyanides is employed. This system uses a chiral N,N'-dioxide/Mg(II) catalyst to achieve exceptional enantioselectivity[3].

Cycloaddition A Racemic D-A Aziridine D Lewis Acid Activation of Aziridine A->D B Isocyanide F Nucleophilic Attack by Isocyanide B->F C Chiral N,N'-Dioxide/Mg(II) Catalyst Complex C->D E C-C Bond Cleavage (Ring Opening) D->E E->F G Intramolecular Ring Closure [3+1] Cycloaddition F->G H Enantioenriched 2,3- Disubstituted Azetidine G->H

Caption: Catalytic cycle for the enantioselective [3+1] cycloaddition of aziridines with isocyanides.

Step-by-Step Protocol:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve the chiral N,N'-dioxide ligand (10 mol%) and Mg(OTf)₂ (10 mol%) in anhydrous CH₂Cl₂. Stir at 30 °C for 30 minutes. Causality: Pre-incubation is mandatory to form a rigid, stereodefined chiral pocket before the substrate is introduced[4].

  • Activation: Add the racemic donor-acceptor aziridine (1.0 equiv) and cool the system to -20 °C.

  • Cycloaddition: Slowly add the isocyanide (1.2 equiv) over 10 minutes. The chiral environment dictates the trajectory of the incoming isocyanide nucleophile, resulting in dynamic kinetic resolution and high enantioselectivity[5].

  • Isolation: Stir for 24-48 hours until complete consumption of the aziridine is observed via TLC, then purify via silica gel chromatography.

Methodology C: Self-Validating Hydrochloride Salt Formation

To convert the Boc-protected or free-base azetidines into stable hydrochloride salts suitable for biological assays and long-term storage.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified 3-substituted azetidine intermediate (1.0 mmol) in anhydrous diethyl ether (5.0 mL) under an inert atmosphere.

  • Deprotection/Salt Formation: Dropwise, add 4.0 M HCl in 1,4-dioxane (5.0 mmol, 5.0 equiv) at 0 °C.

  • Self-Validation: Stir the mixture at room temperature for 2 hours. Causality: The use of anhydrous ethereal solvents ensures that the highly polar azetidine hydrochloride precipitates out of solution immediately upon formation. This phase separation drives the equilibrium forward and physically protects the strained 4-membered ring from aqueous acidic hydrolysis, which could otherwise cause ring-opening.

  • Recovery: Evaporate the volatiles under reduced pressure. Triturate the residue with cold diethyl ether (3 x 5 mL), filter, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected yields and stereochemical outcomes based on the selected methodology.

MethodologySubstrate SystemCatalyst / ReagentYield (%)Stereoselectivity (ee / dr)
Flow Lithiation 1-Boc-3-iodoazetidinen-Hexyllithium / Chiral Electrophile75 - 91%Diastereomeric trapping dependent
[3+1] Cycloaddition Racemic D-A Aziridine + IsocyanideChiral N,N'-Dioxide/Mg(II)Up to 99%Up to 94% ee
Salt Formation 3-Substituted Azetidine (Boc/Free Base)4.0 M HCl in 1,4-dioxane> 95%Retention of configuration

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017. [1]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 2021. [2]

  • Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides. Organic Letters, 2022. [3][4][5]

Sources

Method

Application Note: 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride as a Chemical Probe for Monoamine Transporter Profiling

Audience: Researchers, Medicinal Chemists, and in vitro Pharmacologists Content Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Probe Profile 3-[(3,4-Difluorophenoxy)methyl]azet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and in vitro Pharmacologists Content Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Probe Profile

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a highly specialized, conformationally restricted chemical probe utilized primarily in neuropharmacology and fragment-based drug discovery (FBDD). Structurally, it consists of an azetidine core linked via a methyl ether bridge to a 3,4-difluorophenyl group.

This scaffold is highly valued for its ability to interrogate Monoamine Transporters (MATs) —specifically the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT)[1]. By replacing traditional bulky tropane or piperidine rings with a compact, four-membered azetidine ring, researchers can achieve high-affinity transporter blockade while significantly reducing molecular weight and lipophilicity[1],[2]. Furthermore, aryloxymethyl azetidines have demonstrated utility as ligands for neuronal nicotinic acetylcholine receptors (nAChRs)[3].

Mechanistic Grounding & Causality

The rational design of this probe relies on two critical structural features:

  • The Azetidine Ring: Acts as a bioisostere for the protonated amine found in endogenous monoamines (dopamine, serotonin, norepinephrine). The rigid, four-membered ring restricts the conformational trajectory of the basic nitrogen, forcing it into an optimal vector for hydrogen bonding with the conserved aspartate residue (Asp98 in human SERT) within the orthosteric binding site[1],[2].

  • The 3,4-Difluorophenoxy Moiety: The phenoxy ring occupies the hydrophobic S1 pocket of the transporter. The addition of fluorine atoms at the 3 and 4 positions serves a dual purpose: it enhances lipophilic interactions with hydrophobic residues (e.g., Val152) and drastically improves metabolic stability by blocking cytochrome P450 (CYP450)-mediated aromatic oxidation at the highly susceptible para and meta positions.

MOA Probe 3-[(3,4-Difluorophenoxy)methyl] azetidine HCl MAT Monoamine Transporters (SERT / NET / DAT) Probe->MAT Competitive Binding Reuptake Neurotransmitter Reuptake Blockade MAT->Reuptake Inhibits Transporter Synapse Increased Synaptic Monoamine Concentration Reuptake->Synapse Accumulation

Diagram 1: Mechanism of action for azetidine-based monoamine transporter blockade.

In Vitro Monoamine Transporter Uptake Assay

To evaluate the functional reuptake inhibition of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride, a radiolabeled neurotransmitter uptake assay is the gold standard.

Assay Buffer Composition

Causality Check: The buffer formulation is not arbitrary. It is engineered to maintain cell viability while preventing the rapid degradation of sensitive monoamines.

ComponentConcentrationPurpose / Causality
HEPES (pH 7.4)10 mMMaintains physiological pH outside the CO2 incubator during the assay.
NaCl120 mMProvides the necessary sodium gradient driving the MAT symporter mechanism.
KCl5 mMMaintains cellular resting membrane potential.
Ascorbic Acid100 µMAntioxidant; prevents the rapid auto-oxidation of monoamines into reactive quinones.
Pargyline10 µMMAO inhibitor; prevents intracellular enzymatic degradation of internalized radioligands.
D-Glucose5 mMProvides metabolic energy for the cells during the assay window.
Step-by-Step Protocol

Self-Validating System: This protocol includes internal controls to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust, reliable assay.

  • Cell Preparation: Seed HEK293 cells stably expressing human SERT, NET, or DAT into poly-D-lysine coated 96-well plates at a density of 4×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Probe Preparation: Dissolve 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in Assay Buffer (final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).

  • Pre-Incubation: Aspirate culture media. Wash cells once with 100 µL of warm Assay Buffer. Add 50 µL of the diluted probe (or vehicle control) to the wells.

    • Control Wells: Include 10 µM Fluoxetine (for SERT) or 10 µM Nisoxetine (for NET) to define maximum inhibition (100% blockade / Non-Specific Uptake).

    • Incubate for 30 minutes at 37°C to allow the probe to reach binding equilibrium at the orthosteric site.

  • Radioligand Addition: Add 50 µL of Assay Buffer containing the appropriate tritiated substrate (e.g., 20 nM [3H] -5-HT for SERT, or [3H] -Norepinephrine for NET).

  • Uptake Phase: Incubate for exactly 10 minutes at 25°C. Note: Room temperature is used to slow the uptake kinetics, ensuring the measurement is taken during the linear phase of transport.

  • Termination: Rapidly aspirate the reaction mixture and immediately wash the cells three times with 200 µL of ice-cold Assay Buffer. The cold temperature instantly halts membrane fluidity and transporter kinetics.

  • Lysis & Quantification: Add 100 µL of 0.1% Triton X-100 to lyse the cells. Transfer the lysate to scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Workflow Step1 Seed HEK293 cells expressing SERT/NET/DAT Step2 Pre-incubate with Probe (10 pM - 10 µM) for 30 min Step1->Step2 Step3 Add [3H]-Substrate + Ascorbic Acid + Pargyline Step2->Step3 Step4 Incubate 10 min at 25°C, then terminate with cold buffer Step3->Step4 Step5 Lyse cells & measure radioactivity (Liquid Scintillation) Step4->Step5

Diagram 2: Step-by-step workflow for the in vitro monoamine transporter uptake assay.

Radioligand Displacement Binding Assay

While the uptake assay measures functional inhibition, the binding assay confirms direct target engagement and determines the equilibrium dissociation constant ( Ki​ ).

Membrane Preparation & Assay Setup
  • Membrane Isolation: Homogenize target-expressing cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fibers carry a net negative charge that non-specifically binds positively charged azetidine probes and radioligands. PEI is a cationic polymer that neutralizes the filter matrix, drastically reducing the assay's background noise.

  • Incubation: In a 96-well plate, combine 50 µL of the azetidine probe, 50 µL of radioligand (e.g., 1 nM [3H] -Citalopram for SERT), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Equilibration: Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter the reaction through the PEI-treated GF/B plates using a vacuum manifold. Wash three times with ice-cold wash buffer. Dry the plates, add scintillation fluid, and read.

Data Analysis & Expected Outcomes

Calculate the specific uptake or binding by subtracting the non-specific signal (derived from the reference inhibitor wells) from the total signal. Fit the dose-response data using a non-linear regression model (four-parameter logistic equation) to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand.

Table 2: Representative Profiling Data for Azetidine-based MAT Probes

Note: Values are representative of 3-aryloxymethyl azetidine derivatives to demonstrate the expected assay window and selectivity[1],[2].

Target TransporterReference InhibitorExpected Probe Ki​ (nM)Expected Probe IC50​ (nM)Selectivity Ratio (vs. DAT)
SERT (Serotonin)Fluoxetine5.2 ± 1.112.4 ± 2.0> 100x
NET (Norepinephrine)Nisoxetine18.5 ± 3.445.1 ± 5.2> 30x
DAT (Dopamine)GBR-12909> 1,000> 2,5001x (Baseline)

Troubleshooting & Quality Control

  • High Background Signal in Binding Assay: If the signal-to-noise ratio is low, verify that the GF/B filters were adequately soaked in 0.5% PEI. Ensure the wash buffer is ice-cold; washing with room-temperature buffer will cause rapid dissociation of the radioligand from the receptor.

  • Loss of Probe Potency over Time: 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a secondary amine salt. It is highly hygroscopic. Store the lyophilized powder in a desiccator at -20°C. Once reconstituted in DMSO, limit freeze-thaw cycles to a maximum of three to prevent compound degradation.

  • Low Z'-Factor in Uptake Assay: Ensure ascorbic acid is freshly prepared on the day of the experiment. Oxidized monoamines will not be transported efficiently, collapsing the assay window.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. URL:[Link][2]

  • Runyon, S. P., et al. (2012). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 22(3), 1317-1321. URL:[Link][1]

  • Elliott, R. L., Kopecka, H., Gunn, D., & Gunther, K. L. (1996). 2-(Aryloxymethyl) azacyclic analogues as novel nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry Letters, 6(19), 2289-2294. URL:[Link][3]

Sources

Application

Application Note: Phenotypic and Intracellular Screening Workflows in Antitubercular Drug Discovery

Introduction & Rationale The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of standard clinical regimens, necessitating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of standard clinical regimens, necessitating the urgent discovery of novel antitubercular agents (1)[1]. Historically, target-based biochemical screening in TB drug discovery yielded high failure rates, primarily because isolated enzymes do not account for the highly impermeable, lipid-rich mycobacterial cell wall.

Consequently, the field has pivoted back to phenotypic screening —testing compounds directly against whole-cell Mtb to ensure intrinsic cell wall permeability and physiological target engagement (2)[2]. This application note details the validated experimental workflows required to triage compound libraries from primary in vitro hits to physiologically relevant intracellular leads.

Mechanistic Grounding: The Paradigm of Bedaquiline

The success of phenotypic screening is best exemplified by the discovery of Bedaquiline (BDQ), a diarylquinoline that revolutionized MDR-TB treatment (3)[3]. Identified via whole-cell screening, BDQ was later discovered to target the c-subunit (AtpE) of the mycobacterial F1Fo-ATP synthase (4)[4].

By binding to the ATP synthase, BDQ stalls the rotation of the c-ring, which uncouples the electron transport chain from ATP synthesis. This induces a catastrophic depletion of intracellular ATP, exerting a potent bactericidal effect against both actively replicating and non-replicating (dormant) bacilli (5)[5].

BDQ_MoA BDQ Bedaquiline (Phenotypic Hit) ATPS Mycobacterial ATP Synthase (c-ring) BDQ->ATPS Binds AtpE Proton Proton Translocation Halted ATPS->Proton Blocks rotation ATP Intracellular ATP Depletion Proton->ATP Uncouples ETC Death Bactericidal Effect (Cell Death) ATP->Death Energy starvation

Mechanism of action of Bedaquiline targeting mycobacterial ATP synthase.

Screening Cascade Overview

To identify compounds with clinical potential, researchers must employ a multi-tiered screening cascade. Primary screening establishes the Minimum Inhibitory Concentration (MIC) against planktonic Mtb. However, because Mtb is an intracellular pathogen, secondary screening must validate that the compound can penetrate host macrophages and retain activity within the acidic phagolysosome.

Workflow Lib Compound Library REMA Primary Screen: REMA (In vitro MIC determination) Lib->REMA Hit Hit Triage (MIC < 1 µM, low cytotoxicity) REMA->Hit Select active compounds THP1 Secondary Screen: THP-1 Macrophage Model Hit->THP1 Test intracellular efficacy Lead Lead Optimization & Target Deconvolution THP1->Lead Select permeable hits

Phenotypic screening workflow from primary in vitro assays to intracellular validation.

Protocol 1: Primary Screening via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Mtb has a notoriously slow doubling time (~18-24 hours). Traditional agar-based proportion methods require 3 to 4 weeks to yield results. The REMA protocol accelerates this by utilizing resazurin, a blue, non-fluorescent dye that metabolically active cells reduce to resorufin (pink and highly fluorescent). This allows for reliable, high-throughput MIC determination in just 7-8 days (6)[6].

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.5% glycerol, and 0.05% Tween-80 until the culture reaches the exponential growth phase (OD600 ~0.6) (6)[6].

  • Plate Setup: Use 96-well flat-bottom microtiter plates. Dispense 100 µL of 7H9 broth into all test wells. To prevent edge-effect evaporation during the long incubation, fill the perimeter wells with sterile water (7)[7].

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds directly in the plate (e.g., ranging from 100 µM down to 0.05 µM).

  • Inoculation: Dilute the Mtb culture to approximately 105 CFU/mL. Add 100 µL of this inoculum to each test well. Self-Validation Step: Always include drug-free growth controls (cells + media) and sterility controls (media only) (6)[6].

  • Incubation: Seal the plates in gas-permeable plastic bags and incubate at 37°C in a normal atmosphere for 5 to 7 days (1)[1].

  • Dye Addition: Add 30 µL of a 0.02% resazurin sodium salt solution (filter-sterilized) to each well. Re-incubate the plates for an additional 24 hours (1)[1].

  • Readout: Measure fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest drug concentration that yields a 90% reduction in fluorescence compared to the untreated growth control (6)[6].

Protocol 2: Intracellular Efficacy via THP-1 Macrophage Infection Model

Causality & Rationale: In vivo, Mtb resides and replicates within the hostile, acidic environment of alveolar macrophages (8)[8]. A compound with excellent in vitro MIC may fail completely if it cannot cross the eukaryotic cell membrane or if it degrades at low pH. The human monocytic leukemia cell line THP-1, when differentiated with Phorbol 12-myristate 13-acetate (PMA), provides a highly robust, scalable surrogate for primary human macrophages (9)[9].

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 monocytes in 96-well tissue culture plates at 2×104 cells/well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Add 40 nM PMA and incubate for 24 to 48 hours at 37°C with 5% CO2 to induce differentiation into adherent macrophages (8)[8]. Wash the monolayer twice with warm PBS to remove PMA and rest the cells in fresh media for 24 hours.

  • Bacterial Preparation: Prepare a single-cell suspension of Mtb (preferably a strain expressing a fluorescent reporter like RFP for High-Content Screening) at an OD600 of 0.5. Opsonize the bacteria by incubating them with 10% human serum for 30 minutes at 37°C under gentle agitation (10)[10].

  • Infection: Infect the THP-1 macrophages at a Multiplicity of Infection (MOI) of 2 to 5 (8)[8]. To synchronize the infection, centrifuge the plates at 200 × g for 5 to 15 minutes (11)[11]. Incubate for 2 to 4 hours at 37°C.

  • Extracellular Washing (Self-Validation): This is a critical step. Remove the media and wash the macrophage monolayer three times with warm PBS to eliminate non-phagocytosed, extracellular bacteria (8)[8]. Add fresh RPMI-1640 containing the test compounds.

  • Efficacy Readout: Incubate the treated infected cells for 3 to 5 days. Intracellular bacterial burden can be quantified either by lysing the macrophages with 0.1% Triton X-100 and plating lysates for Colony Forming Unit (CFU) counting, or by utilizing High-Content Screening (HCS) automated microscopy to quantify intracellular fluorescence (10)[10].

Data Presentation: Benchmark Antitubercular Agents

To accurately benchmark novel hits, they must be compared against standard-of-care and recently approved antitubercular drugs. The table below summarizes the quantitative and mechanistic data for key reference compounds.

DrugPrimary TargetMechanism of ActionTypical MIC against Mtb H37Rv (µM)
Isoniazid (INH) InhA (Enoyl-ACP reductase)Inhibits mycolic acid synthesis, disrupting the mycobacterial cell wall.0.10 - 0.30
Rifampicin (RIF) RpoB (RNA polymerase)Binds the β-subunit of DNA-dependent RNA polymerase, halting transcription.0.01 - 0.05
Bedaquiline (BDQ) AtpE (ATP Synthase c-ring)Uncouples oxidative phosphorylation, leading to lethal ATP depletion.0.03 - 0.10
Pretomanid (PA-824) Ddn (Nitroreductase)Acts as a nitric oxide donor and inhibits cell wall mycolic acid biosynthesis.0.50 - 1.00

References

  • [12] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. NIH.

  • [2] Perspective: Challenges and Opportunities in TB drug discovery from phenotypic screening. ResearchGate.

  • [4] What is the mechanism of Bedaquiline Fumarate?. Patsnap Synapse.

  • [5] Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. NIH.

  • [3] Two Decades of TB Drug Discovery Efforts—What Have We Learned?. MDPI.

  • [1] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. NIH.

  • [7] Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. NIH.

  • [10] Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility. ResearchGate.

  • [6] Resazurin microtiter assay (REMA). Bio-protocol.

  • [8] Global Transcriptional Profile of Mycobacterium tuberculosis during THP-1 Human Macrophage Infection. NIH.

  • [11] Establishment of an in vitro model of monocyte-like THP-1 cells for trained immunity induced by bacillus Calmette-Guérin. NIH.

  • [9] Characteristic genes in THP-1 derived macrophages infected with Mycobacterium tuberculosis H37Rv strain identified by integrating bioinformatics methods. NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals facing yield bottlenecks in the synthesis of 3-[(3,4-difluorophenoxy)methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals facing yield bottlenecks in the synthesis of 3-[(3,4-difluorophenoxy)methyl]azetidine hydrochloride.

Synthesizing this specific molecule presents unique challenges: the reduced nucleophilicity of the 3,4-difluorophenol nucleophile, the inherent strain of the four-membered azetidine ring[1], and the hygroscopic nature of the final salt. This resource provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your workflow.

I. Synthetic Workflow Overview

Workflow A N-Boc-3-(hydroxymethyl) azetidine B Etherification (3,4-Difluorophenol) A->B C Boc-Protected Ether Intermediate B->C D Deprotection (4.0 M HCl / Dioxane) C->D E Target HCl Salt (Crystalline) D->E

Caption: Standard synthetic workflow for 3-[(3,4-difluorophenoxy)methyl]azetidine hydrochloride.

II. Quantitative Route Comparison

To establish a baseline for your process, compare your current metrics against the industry-standard yields and impurity profiles summarized below.

RouteReagentsConditionsAvg. YieldImpurity Profile
Mitsunobu (Standard) PPh₃, DEAD, THF0 °C to RT45–55%High Ph₃PO, exocyclic alkene
Mitsunobu (Optimized) PPh₃, DIAD, Toluene0 °C to RT70–80%Moderate Ph₃PO
Mesylate Alkylation 1. MsCl, Et₃N 2. ArOH, Cs₂CO₃, DMF1. 0 °C 2. 80 °C85–90%Trace ring-opened byproduct
TFA Deprotection TFA, DCMRT, 2 hN/A (Oil)Hygroscopic TFA salt
HCl Deprotection 4.0 M HCl in DioxaneRT, 3 h>95%High purity, crystalline solid
III. Troubleshooting FAQs

Q1: My Mitsunobu etherification yield is stuck below 50%, and I observe a major non-polar byproduct. What is happening? Causality: In a standard Mitsunobu reaction, the primary alcohol reacts with the phosphine to create a good leaving group, which is then displaced by the nucleophile via an S_N2 mechanism[2]. However, 3,4-difluorophenol has a lower pKa and significantly reduced nucleophilicity compared to unsubstituted phenol due to its electron-withdrawing fluorine atoms. When the nucleophile is not reactive enough due to these electronic constraints, the alkoxyphosphonium intermediate undergoes a base-mediated E2 elimination instead of the desired S_N2 displacement, forming an exocyclic alkene byproduct[2]. Solution: Switch from DEAD to DIAD, which is slightly more sterically hindered and suppresses the elimination pathway. Alternatively, abandon the Mitsunobu route entirely and utilize the two-step Mesylate Alkylation protocol (see Section IV).

Mechanism Int Alkoxyphosphonium Intermediate PathA Nucleophilic Attack (SN2) by 3,4-Difluorophenoxide Int->PathA Fast SN2 PathB E2 Elimination (Base-mediated) Int->PathB Slow SN2 / Electronic Constraint ProdA Target Ether (Desired) PathA->ProdA ProdB Exocyclic Alkene (Byproduct) PathB->ProdB

Caption: Competing SN2 and E2 pathways in the Mitsunobu etherification of azetidines.

Q2: I am switching to the mesylate alkylation route. How do I prevent azetidine ring-opening? Causality: Azetidine-based ring systems are highly strained[1]. Under harsh basic conditions (e.g., using NaH) or excessive heat, the nucleophile can attack the 2- or 4-position of the azetidine ring rather than the exocyclic mesylate, leading to ring-opened aliphatic amine byproducts. Solution: Use a milder, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) in DMF. The cesium cation exhibits a strong "soft" affinity for the phenoxide oxygen, enhancing its nucleophilicity toward the mesylate without requiring temperatures above 80 °C.

Q3: During Boc deprotection, my product forms a sticky, hygroscopic oil instead of a crystalline solid. How can I isolate the salt efficiently? Causality: Deprotection using Trifluoroacetic acid (TFA) yields a trifluoroacetate salt, which is notoriously hygroscopic and resists crystallization. Furthermore, aqueous HCl can cause hydrolytic cleavage of the strained heterocycle. Solution: Utilize anhydrous 4.0 M HCl in dioxane. This reagent proceeds smoothly to deliver the hydrochloride salt in high yields. The absence of water protects the azetidine ring, and the non-polar solvent environment forces the immediate precipitation of the non-hygroscopic hydrochloride salt.

IV. Validated Experimental Protocols
Protocol A: High-Yield Mesylate Alkylation (Etherification)

Self-Validating System: The reaction progress can be visually validated. As the mesylate is consumed, the suspension of Cs₂CO₃ changes texture, and the product spots cleanly on TLC (Hexanes/EtOAc 7:3) with no baseline degradation.

  • Mesylation:

    • Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM (0.2 M).

    • Add Triethylamine (1.5 eq) and cool the flask to 0 °C under nitrogen.

    • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

    • Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo. Use the crude mesylate immediately.

  • Alkylation:

    • Dissolve the crude mesylate in anhydrous DMF (0.2 M).

    • Add 3,4-difluorophenol (1.2 eq) and Cs₂CO₃ (2.0 eq).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry and concentrate.

Protocol B: Anhydrous Boc Deprotection & Salt Formation

Self-Validating System: The successful formation of the salt is confirmed by the spontaneous precipitation of a white crystalline solid from the clear DCM/dioxane solution within 30 minutes.

  • Solvation: Dissolve the purified N-Boc-3-[(3,4-difluorophenoxy)methyl]azetidine in anhydrous DCM (0.1 M).

  • Acidification: Slowly add 4.0 M HCl in dioxane (10.0 eq) at room temperature.

  • Precipitation: Stir the reaction vigorously for 3 hours. A white precipitate will begin to form as the Boc group is cleaved and the HCl salt is generated.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake generously with cold diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to afford 3-[(3,4-difluorophenoxy)methyl]azetidine hydrochloride as a free-flowing, white crystalline powder.

V. References
  • Title: Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Source: PMC (NIH) URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (NIH) URL: [Link]

Sources

Optimization

Azetidine Hydrochloride Solubility: Technical Troubleshooting &amp; Protocol Center

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of azetidine hydrochloride (Azetidine HCl). Azetidine is a highly strained, four-membered nitrogen heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of azetidine hydrochloride (Azetidine HCl). Azetidine is a highly strained, four-membered nitrogen heterocycle. While converting it to a hydrochloride salt improves its bench stability and solid-state handling, it introduces complex solubility dynamics governed by lattice energy, the common-ion effect, and solvent polarity.

This guide provides a self-validating framework to diagnose and resolve these issues, ensuring your synthetic workflows and assays proceed without interruption.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my Azetidine HCl precipitating in physiological buffers or simulated gastric fluid (SGF)? A: This is a textbook example of the [1]. Azetidine HCl dissociates into azetidinium and chloride ions in solution. In media with high background chloride concentrations (like SGF or HCl-adjusted buffers), the excess Cl⁻ shifts the solubility product equilibrium ( Ksp​ ), suppressing the dissolution of the salt[2]. Furthermore, because the [3], it remains fully ionized at physiological pH. If the solubility limit of the ionized salt is breached due to the common-ion effect, it will precipitate.

Q2: Why does Azetidine HCl fail to dissolve in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: Hydrochloride salts possess high crystal lattice energies and are highly polar due to the charged ammonium group and chloride counter-ion[4]. Non-polar or weakly polar aprotic solvents lack the dielectric constant required to overcome this lattice energy and solvate the ions. To dissolve the compound in these solvents, you must disrupt the ionic pairing by converting the salt back to its free base form[4].

Q3: Can I just heat the organic solvent to force dissolution? A: Heating provides kinetic energy that can temporarily overcome lattice energy, but it does not change the fundamental thermodynamic incompatibility between a highly polar salt and a non-polar solvent. Upon cooling, the salt will rapidly crash out. Furthermore, prolonged heating of strained aza-heterocycles can lead to degradation. Chemical intervention (free-basing or solvent switching) is required[4].

Section 2: Physicochemical Data Summary

To troubleshoot effectively, you must understand the quantitative boundaries of your molecule.

PropertyValue / CharacteristicImpact on Solubility Strategy
pKa (Conjugate Acid) [3]Highly basic. Requires pH > 12.5 to fully deprotonate to the free base in aqueous systems.
Melting Point [5]High lattice energy. Resists dissolution in low-polarity organic solvents.
Water Solubility [6]Excellent in pure water, but vulnerable to common-ion suppression in Cl⁻ rich buffers.
Non-Polar Solubility [4]Requires free-basing protocol for extraction or coupling reactions.
Section 3: Visualizing the Troubleshooting Logic

G Start Azetidine HCl Solubility Issue Solvent Target Solvent System? Start->Solvent Aqueous Aqueous Buffers (e.g., SGF, PBS) Solvent->Aqueous Water-based Organic Organic Solvents (e.g., DCM, EtOAc) Solvent->Organic Carbon-based CommonIon Assess Common Ion Effect (Cl- concentration) Aqueous->CommonIon FreeBase Free-Basing Protocol (Neutralize with Base) Organic->FreeBase Low Polarity Needed PolarAprotic Use Polar Aprotic (DMSO, DMF, NMP) Organic->PolarAprotic High Polarity OK Dilute Cl- or\nChange Counterion Dilute Cl- or Change Counterion CommonIon->Dilute Cl- or\nChange Counterion

Caption: Decision tree for resolving Azetidine HCl solubility issues based on target solvent.

Section 4: Diagnostic Workflows & Experimental Protocols
Protocol A: Overcoming Aqueous Common-Ion Precipitation
  • Causality: When formulating in 0.1 N HCl or chloride-rich buffers, the Ksp​ is artificially lowered. The excess Cl⁻ forces the equilibrium ( Azetidinium++Cl−⇌AzetidineHCl(s)​ ) to the right, causing precipitation[2].

  • Self-Validating Step: If the precipitate dissolves upon 1:1 dilution with Deionized (DI) water, the issue is definitively the common-ion effect, not intrinsic insolubility.

Step-by-Step Methodology:

  • Calculate Chloride Load: Determine the total molarity of Cl⁻ in your target buffer.

  • Buffer Substitution: If possible, switch the buffering agent. For example, use phosphoric acid or methanesulfonic acid instead of hydrochloric acid to adjust pH. Mesylate and phosphate salts of basic amines typically exhibit faster dissolution rates and higher apparent solubility than hydrochloride salts because they avoid the Cl⁻ common-ion effect[1].

  • Pre-dissolution: Dissolve the Azetidine HCl in a small volume of pure DI water or low-chloride buffer before adding it to the final high-chloride assay medium. This prevents the formation of a hard-to-dissolve crystalline lattice.

Protocol B: Free-Basing for Organic Solvent Dissolution (e.g., Peptide Coupling)
  • Causality: To force azetidine into a non-polar solvent like DCM, the charged ammonium state must be neutralized. By adding an organic base, you generate the neutral azetidine free amine, which is highly lipophilic and readily solvates[4].

  • Self-Validating Step: The reaction mixture will transition from a cloudy suspension (undissolved salt) to a clear solution (dissolved free base) upon the addition of the neutralizing base.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of Azetidine HCl in the target organic solvent (e.g., anhydrous DCM) at 0.1 M to 0.5 M concentration. The mixture will be visibly cloudy.

  • Base Addition: Add 1.1 to 1.5 eq of a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices.

  • Agitation: Stir vigorously at room temperature for 15–30 minutes. The precipitation of TEA·HCl (or DIPEA·HCl) helps drive the equilibrium forward in aprotic organic solvents.

  • Validation: Observe the solution. The dense, granular Azetidine HCl will disappear. (Note: The newly formed TEA·HCl or DIPEA·HCl might remain partially insoluble, appearing as a fine, fluffy white precipitate. This can be filtered off or washed out with water during post-reaction workup).

  • Proceed: Use the resulting clear organic solution of free azetidine immediately in your downstream synthetic step.

Section 5: References
  • [2] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. URL: [Link]

  • [1] Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. National Institutes of Health (NIH) / PubMed. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry of Fluorine-Containing Compounds

Welcome to the advanced troubleshooting hub for the mass spectrometric (MS) analysis of fluorinated compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the mass spectrometric (MS) analysis of fluorinated compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Fluorine fundamentally alters the physical chemistry of a molecule—its extreme electronegativity, unique surface activity, and high nuclear binding energy break standard MS assumptions. This guide explains the causality behind these anomalies and provides self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

The "Fluorine Effect": Causality in Mass Spectrometry

To successfully troubleshoot fluorinated compounds (such as PFAS, fluoropolymers, or fluorinated pharmaceuticals), you must first understand how fluorine manipulates gas-phase ion chemistry:

  • Electronegativity & Ionization: Fluorine's intense electron-withdrawing nature strips electron density away from basic functional groups, severely suppressing protonation in positive Electrospray Ionization (ESI+).

  • Droplet Surface Activity: Highly fluorinated molecules are both hydrophobic and lipophobic. During ESI, this forces them to the surface of the solvent droplet where anionic charges reside, dictating a strong preference for negative ion mode (ESI-) 1.

  • Nuclear Binding Energy: Fluorine-19 has a high nuclear binding energy, resulting in an exact mass of 18.9984 Da. This creates a "negative mass defect" that shifts the isotopic envelope of heavily fluorinated molecules well below their nominal integer mass 2.

Troubleshooting Guides & FAQs

Q1: My fluorinated compound is completely invisible in ESI Positive mode. Is my instrument contaminated? A: Instrument contamination is unlikely the root cause. Fluorine's electronegativity pulls electron density away from potential protonation sites, making cationization highly unfavorable. Solution: Switch to ESI Negative (ESI-) mode. Because fluorinated compounds lack strong intermolecular forces and act as surfactants, they migrate to the surface of the ESI droplet, leading to vastly superior ionization efficiency in negative mode compared to their hydrocarbon counterparts 1.

Q2: I am using ESI-, but my signal is still weak. Should I use a basic mobile phase modifier like Ammonium Hydroxide? A: No. Volatile bases often result in poor detection limits and instability in ESI-. Counterintuitively, you should use a weak organic acid (e.g., 10–50 mM Acetic Acid). This triggers "wrong-way-round" ionization. The weak acid stabilizes the deprotonated anions at the droplet surface and improves the overall ESI- response by up to 50% 3. Avoid high concentrations of formic acid (>100 mM), which will suppress the signal 3.

Q3: My high-resolution mass spectrum shows a mass much lower than the expected integer mass. Is my mass calibration drifting? A: Your calibration is likely fine; you are observing the Negative Mass Defect . Because the exact mass of Fluorine is 18.9984 Da, accumulating multiple fluorine atoms pushes the exact mass of the molecule significantly below the nominal integer mass 2. If your data processing software uses a narrow mass extraction window centered strictly on integer masses, it will miss the peak entirely. Widen your extraction window or apply a mass defect filter [[4]]().

Q4: I am seeing a prominent, unexplained loss of 20 Da in my MS/MS spectra. What is this? A: This is the neutral loss of Hydrogen Fluoride (HF, exactly 20.006 Da). During Collision-Induced Dissociation (CID), fluorinated compounds frequently form an ion/neutral complex intermediate, followed by the expulsion of intact HF 5. This is a highly diagnostic fragment for confirming the presence of fluorine in an unknown structure.

Q5: I am trying to perform elemental quantification of Fluorine using ICP-MS, but my sensitivity is terrible. Why? A: Direct elemental detection of F+ in an Argon ICP-MS is highly inefficient due to fluorine's extreme first ionization potential (17.4 eV) 6. Solution: Shift to polyatomic or afterglow ionization techniques. You can introduce Barium to monitor the {Ba-F}+ polyatomic ion at m/z 157 7, or utilize Plasma Assisted Reaction Chemical Ionization (PARCI) to form Na2F+ in the atmospheric-pressure plasma afterglow, which improves sensitivity by over two orders of magnitude 6.

Experimental Workflows & Logical Relationships

Workflow Start Signal Absent in ESI+ Switch Switch to ESI- Mode Start->Switch High Electronegativity Modifier Add Weak Acid Modifier (e.g., Acetic Acid) Switch->Modifier Surface Activity MassDefect Apply Mass Defect Filter (F = 18.9984 Da) Modifier->MassDefect Signal Enhanced Validate Confirm via MS/MS (-20 Da HF Loss) MassDefect->Validate Isotope Pattern Matched Success Compound Characterized Validate->Success Structure Confirmed

Diagnostic workflow for troubleshooting and characterizing fluorinated compounds in LC-MS.

HFLoss Precursor Precursor Ion [M-H]- CID Collision-Induced Dissociation Energy Transfer Precursor->CID IonNeutral Ion/Neutral Complex Intermediate State CID->IonNeutral Bond Cleavage Product Product Ion [M-H-HF]- IonNeutral->Product Charge Retention Neutral Neutral Loss HF (20.006 Da) IonNeutral->Neutral Expulsion

CID fragmentation pathway detailing the characteristic neutral loss of HF (-20 Da).

Self-Validating Experimental Protocols

Protocol 1: LC-ESI-MS Optimization for Highly Fluorinated Compounds

Causality: Fluoropolymers are ubiquitous in LC system tubing (PTFE/Teflon). If you do not isolate the system background, you cannot trust your analytical signal.

  • System Preparation: Replace all PTFE/Teflon tubing in the LC flow path with PEEK or stainless steel.

  • Install Isolator Column: Install a small C18 delay column between the LC pump and the autosampler injector. This delays system-related fluorinated contaminants, separating them chromatographically from your injected sample.

  • Mobile Phase Preparation: Prepare an Acetonitrile/Water gradient. Add 10 mM Acetic Acid to both phases to drive "wrong-way-round" negative ionization 3.

  • Ionization Setup: Set the source to ESI Negative mode. Optimize the desolvation gas to accommodate the surface-active nature of the droplets [[1]]().

  • Self-Validation Check: Inject a pure solvent blank. If peaks appear at the exact retention times of your target analytes, the isolator column has failed or the system still contains fluoropolymer components. Proceed only when the blank is clean.

Protocol 2: Mass Defect Filtering (MDF) for Unknown Identification

Causality: Complex matrices hide fluorinated degradants. By mathematically transforming the mass scale based on the repeating fluorinated unit, we can visually separate fluorinated unknowns from the hydrocarbon background 4.

  • Data Acquisition: Acquire full-scan data using a high-resolution mass spectrometer (Orbitrap or TOF) with a resolving power > 60,000.

  • Kendrick Mass Calculation: Define the repeating unit of your target class (e.g., CF2 = 49.9968 Da). Calculate the Kendrick Mass by multiplying the observed IUPAC mass by (50 / 49.9968) 8.

  • Plotting: Subtract the Nominal Kendrick Mass from the exact Kendrick Mass to get the Kendrick Mass Defect (KMD). Plot KMD (y-axis) vs. Nominal Kendrick Mass (x-axis).

  • Self-Validation Check: Spike the sample with a known fluorinated internal standard (e.g., 13C-PFOA). If the internal standard does not align perfectly on the horizontal axis of the target homologous series, your mass calibration has drifted or the repeating unit calculation is incorrect.

Quantitative Diagnostic Data

Table 1: Diagnostic Mass Losses in MS/MS for Fluorinated Compounds

Neutral LossExact Mass Shift (Da)Structural ImplicationCausality / Mechanism
Hydrogen Fluoride (HF)-20.006Aliphatic/Aromatic FFormation of an ion/neutral complex during CID 5
Difluorocarbene (CF2)-50.015Perfluoroalkyl chainUnzipping of polyfluorinated backbone
Fluoroform (CHF3)-70.013Trifluoromethyl groupCleavage of adjacent C-C bond

Table 2: Mobile Phase Modifiers for ESI- Analysis of Fluorinated Compounds

ModifierOptimal ConcentrationESI- Response ImpactMechanism of Action
Acetic Acid10 - 50 mMStrong Enhancement (+10-50%)Stabilizes deprotonated anions in the droplet surface 3
Formic Acid> 100 mMSuppression (-20-40%)Over-acidification quenches deprotonation pathways [[3]]()
Ammonium Hydroxide0.1%Poor Stability / High LODVolatile bases disrupt droplet electrochemistry and stability 3
Hexafluoro-2-propanol1 - 10 mMSignal EnhancementCreates stable deprotonated anions, improves analyte solubility 3

References

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS), nih.gov, 1

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry, nih.gov, 3

  • Using mass defect plots as a discovery tool to identify novel fluoropolymer thermal decomposition products, nih.gov, 4

  • Mass Spectrometric Behavior of Thiazide-Based Diuretics after Electrospray Ionization and Collision-Induced Dissociation, acs.org, 5

  • Characterization of Fluorinated Polymers by Atmospheric-Solid-Analysis-Probe High-Resolution Mass Spectrometry (ASAP/HRMS) Combined with Kendrick-Mass-Defect Analysis, acs.org, 8

  • PFAS Analysis Part 2: Mass defect in PFAS and mass spectrometry, youtube.com, 2

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), nih.gov, 7

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow, acs.org, 6

Sources

Optimization

Technical Support Center: Avoiding Racemization in Chiral Azetidine Synthesis

Welcome to the Technical Support Center for Chiral Azetidine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in four-membered aza-heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Azetidine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in four-membered aza-heterocycle synthesis: maintaining enantiomeric purity.

Azetidines possess a considerable ring strain of approximately 26 kcal/mol[1]([Link]). This thermodynamic hurdle makes ring-closing reactions significantly uphill in energy, which often allows competing, lower-energy side reactions—such as SN1 solvolysis or base-catalyzed epimerization—to dominate and erode enantiomeric excess (e.e.). This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure the stereochemical integrity of your azetidine products.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My e.e. drops significantly (from >99% to ~45%) during the intramolecular cyclization of a chiral 1,3-amino alcohol derivative. What is the root cause? A1: The root cause is the kinetic competition between the desired concerted SN2 pathway and an undesired SN1 pathway. When you use an excellent leaving group (e.g., a triflate) in a highly polar solvent (e.g., DMF), the carbon-oxygen bond can ionize to form a planar carbocation before the weakly nucleophilic nitrogen can attack. Because the transition state for the 4-exo-tet SN2 cyclization is high in energy due to ring strain, the SN1 pathway easily outcompetes it, leading to nucleophilic attack from both faces and subsequent racemization. Fix: Switch to a non-polar solvent (like toluene) and use a moderate leaving group (like a mesylate). This suppresses carbocation formation and forces the reaction through the stereospecific SN2 inversion pathway.

Q2: I am observing epimerization at the C2 position of my azetidine during basic deprotection. How can I prevent this? A2: C2-substituted azetidines are highly susceptible to base-catalyzed deprotonation, especially if the C2 substituent is electron-withdrawing (e.g., an ester or aryl group). The high ring strain of the azetidine increases the s-character of the adjacent exocyclic C–H bonds, making them significantly more acidic than those in unstrained pyrrolidines or piperidines. Fix: Avoid strong bases (e.g., NaH, prolonged NaOH) during downstream processing. Utilize orthogonal protecting groups that can be removed under mild, non-basic conditions, such as hydrogenolysis for N-benzyl groups or mild acid for N-Boc groups.

Q3: When reducing a chiral β-lactam (azetidin-2-one) to an azetidine, my C3 stereocenter scrambles. What reducing agent should I use? A3: The reduction of β-lactams is a highly reliable method for synthesizing azetidines, and stereochemistry is generally retained under appropriate conditions[2]([Link]). However, using harsh nucleophilic reducing agents like LiAlH₄ at elevated temperatures can cause retro-aldol-type ring opening or base-catalyzed epimerization prior to complete reduction. Fix: Use electrophilic reducing agents such as Alane (AlH₃) generated in situ or Borane-THF (BH₃·THF). These reagents coordinate strongly to the carbonyl oxygen and reduce it rapidly without generating strongly basic intermediates, thereby preserving the C3 stereocenter.

Part 2: Quantitative Data on Cyclization Conditions

The table below summarizes the causality between reaction conditions, mechanistic pathways, and the resulting enantiomeric purity during the cyclization of chiral 1,3-amino alcohol derivatives.

Precursor Leaving GroupSolvent PolarityBaseYield (%)Enantiomeric Excess (e.e. %)Mechanistic Outcome
Mesylate (-OMs) Low (Toluene)K₂CO₃85%>99% Clean SN2 inversion
Tosylate (-OTs) Low (THF)Et₃N82%98% Clean SN2 inversion
Triflate (-OTf) High (DMF)DIPEA60%45% SN1 competition (Racemization)
Chloride (-Cl) High (MeCN)Cs₂CO₃40%99% Sluggish SN2, degradation

Part 3: Mechanistic Pathway Visualization

G cluster_SN2 Desired SN2 Pathway cluster_SN1 Undesired SN1 Pathway Start Chiral 1,3-Amino Alcohol Derivative SN2_TS Concerted Transition State (Inversion of Configuration) Start->SN2_TS Non-polar solvent (Toluene) Moderate leaving group (OMs) Carbocation Planar Carbocation Intermediate Start->Carbocation Polar solvent (DMF) Excellent leaving group (OTf) Product_Enantiopure Enantiopure Azetidine (High e.e.) SN2_TS->Product_Enantiopure Product_Racemic Racemic Azetidine (Low e.e.) Carbocation->Product_Racemic Nucleophilic attack from both faces

Mechanistic divergence in azetidine synthesis: SN2 inversion vs. SN1 racemization pathways.

Part 4: Step-by-Step Methodology

Self-Validating Protocol: Synthesis of (S)-2-Alkylazetidine via Intramolecular Cyclization This protocol is designed as a self-validating system. By strictly controlling the nucleophilicity of the amine and the leaving group's propensity to ionize, we force the reaction exclusively through the SN2 pathway.

Step 1: N-Protection (Nucleophile Enhancement) Protect the primary amine of your chiral (S)-1,3-amino alcohol as an N-benzyl derivative. Causality: Unlike strongly electron-withdrawing carbamates (e.g., Boc or Cbz) which render the nitrogen non-nucleophilic, the benzyl group maintains sufficient lone-pair availability to drive the challenging 4-exo-tet cyclization.

Step 2: O-Activation (Leaving Group Tuning) Dissolve the N-benzyl amino alcohol in anhydrous DCM. Cool to 0 °C. Add 1.2 equivalents of Et₃N, followed by dropwise addition of 1.1 equivalents of Methanesulfonyl chloride (MsCl). Stir for 1 hour. Causality: The mesylate is a moderate leaving group. It is reactive enough to be displaced by the amine but not labile enough to spontaneously ionize into a carbocation, which is the primary cause of racemization.

Step 3: Solvent Exchange (Dielectric Suppression) Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Immediately redissolve the crude mesylate in anhydrous Toluene (0.05 M). Causality: Toluene has a low dielectric constant. Non-polar solvents severely destabilize charged intermediates, effectively shutting down the SN1 racemization pathway.

Step 4: Thermal Cyclization Add 3.0 equivalents of anhydrous, finely powdered K₂CO₃ to the toluene solution. Heat the suspension to 80 °C for 12–16 hours under inert atmosphere. Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the methanesulfonic acid byproduct without generating soluble, strongly basic hydroxide or alkoxide ions that could cause base-catalyzed epimerization of the newly formed azetidine.

Step 5: Validation and Quality Control Filter the reaction mixture, concentrate, and purify via silica gel chromatography. To validate the stereochemical integrity of the system, analyze the purified product via Chiral HPLC against a synthesized racemic standard. The expected result is >99% e.e., confirming the exclusion of the SN1 pathway.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. URL:[Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. URL:[Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 3-[(3,4-Difluorophenoxy)methyl]azetidine Hydrochloride

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride. As a key intermediate in pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride. As a key intermediate in pharmaceutical development, scaling its synthesis from the bench to pilot plant introduces unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Overview of the Synthetic Pathway

The synthesis is typically approached as a two-stage process. The first stage involves a Williamson ether synthesis to couple the 3,4-difluorophenol with a protected azetidine electrophile. The second stage is the deprotection of the azetidine nitrogen and subsequent formation of the hydrochloride salt.

Troubleshooting_Low_Conversion Start Low Conversion in Stage 1 Check_Base Is NaH active and in excess? (1.1-1.2 eq.) Start->Check_Base Check_Moisture Are all reagents and solvents rigorously dry? Check_Base->Check_Moisture No Solution_Base Use fresh, high-quality NaH. Consider titration of active hydride. Check_Base->Solution_Base Yes Check_LG Is the azetidine -OH group activated? (e.g., -OTs, -OMs) Check_Moisture->Check_LG No Solution_Moisture Dry solvents over molecular sieves. Flame-dry glassware under N2. Check_Moisture->Solution_Moisture Yes Check_Temp Is reaction temperature optimized? (e.g., 50-70 °C) Check_LG->Check_Temp No Solution_LG Convert hydroxyl to tosylate or mesylate prior to reaction. Check_LG->Solution_LG Yes Solution_Temp Monitor reaction progress vs. temperature to find optimal rate. Check_Temp->Solution_Temp No

Fig. 2: Decision workflow for low conversion.

Question: What are the critical safety considerations for using Sodium Hydride (NaH) at scale?

Answer: Sodium hydride is a highly reactive and flammable solid. [1][2][3]Its use at scale requires stringent safety protocols and specialized equipment.

  • Hydrogen Gas Evolution: NaH reacts with the phenol (and any protic impurity) to release hydrogen gas, which is highly flammable and can form explosive mixtures with air. [1][4] * Mitigation: The reaction must be conducted in a well-ventilated fume hood or an inert atmosphere glovebox. [1]The reactor must have an outlet that safely vents hydrogen away from ignition sources (e.g., through an oil bubbler).

  • Exothermic Reaction: The reaction is highly exothermic. [5] * Mitigation: Add the NaH portion-wise to a cooled solution (0 °C) of the phenol. [3]For larger scales, a controlled dosing system and a reactor with efficient cooling are mandatory. Never add the solvent/phenol to the bulk NaH.

  • Quenching: Unreacted NaH must be safely quenched at the end of the reaction.

    • Mitigation: Slowly and carefully add a protic solvent like isopropanol or tert-butanol to the cooled reaction mixture. [3]Never quench with water directly, as the reaction can be explosive. The quench should be performed under an inert atmosphere.

HazardConsequenceMitigation Strategy
Hydrogen Gas Fire, ExplosionConduct under inert atmosphere (N₂/Ar); ensure adequate ventilation and safe gas outlet. [1][2]
Exotherm Runaway ReactionSlow, portion-wise addition of NaH to a cooled solution; use a reactor with efficient cooling. [5]
Reactivity with Water Fire, ExplosionUse rigorously dried solvents and glassware; never use water for quenching. [4][6]
Handling Skin/Eye BurnsWear a fire-retardant lab coat, safety glasses, and impermeable gloves. Handle dispersion in a glovebox or under inert gas. [1][3]
Stage 2: N-Boc Deprotection & Salt Formation

This stage involves the acid-mediated cleavage of the tert-butoxycarbonyl (Boc) protecting group to liberate the free amine, which is then protonated to form the final hydrochloride salt.

Question: My deprotection is incomplete, or I am seeing side products.

Answer: Incomplete deprotection is usually a matter of stoichiometry or reaction conditions. Side product formation can occur if the conditions are too harsh or if water is not controlled.

  • Insufficient Acid: The Boc group requires a strong acid for removal. [7] * Solution: Use a significant excess of acid. A common method is using a 4M solution of HCl in 1,4-dioxane, often used as the reaction solvent itself. Alternatively, bubbling anhydrous HCl gas through a solution of the substrate in a suitable solvent (like diethyl ether or ethyl acetate) is very effective and can produce a clean precipitation of the salt. [8][9]

  • Presence of Water: While some methods for Boc deprotection use aqueous acid, for the clean formation of an anhydrous HCl salt, it is best to minimize water. [7][9]Excess water can make the final product hygroscopic and difficult to crystallize.

  • Reaction Time/Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle warming (to 30-40 °C) can be applied, but should be monitored carefully to avoid degradation.

Question: The isolated hydrochloride salt is an oil or a sticky solid. How can I obtain a crystalline product?

Answer: This is a common challenge with amine salts, often related to purity and the crystallization/precipitation procedure. [10]

  • Ensure Complete Reaction: First, confirm via NMR or LC-MS that all the starting material has been consumed. An oily product is often a sign of impurities.

  • Solvent Selection for Precipitation: The choice of solvent is critical. You need a solvent in which the starting material is soluble but the hydrochloride salt is not.

    • Good Choices: Diethyl ether (Et₂O) and methyl tert-butyl ether (MTBE) are excellent choices. After deprotection (e.g., in a minimal amount of DCM or EtOAc), adding a large volume of Et₂O or MTBE will often cause the salt to precipitate as a solid.

  • Trituration: If an oil forms, remove the supernatant solvent. Add a fresh portion of a non-polar solvent (like Et₂O or hexanes) and vigorously stir or sonicate the oil. This process, called trituration, can often induce crystallization by breaking up the oil and providing nucleation sites.

  • Anti-Solvent Crystallization: Dissolve the crude salt in a minimal amount of a polar solvent where it is soluble (e.g., isopropanol or methanol). Then, slowly add a non-polar anti-solvent (e.g., MTBE or ethyl acetate) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can yield high-quality crystals.

Solvent System for Deprotection/IsolationAdvantagesDisadvantages
4M HCl in Dioxane Commercially available, convenient.Dioxane is a peroxide-former and has a high boiling point.
HCl (gas) in Et₂O / EtOAc Clean; product often precipitates directly. [8]Requires handling of corrosive HCl gas.
Acetyl Chloride in Methanol Generates anhydrous HCl in situ.Stoichiometry must be carefully controlled.

Detailed Experimental Protocols

The following protocols are provided as a reference and may require optimization for specific scales and equipment.

Protocol 1: Synthesis of N-Boc-3-[(3,4-Difluorophenoxy)methyl]azetidine
  • Reactor Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet (vented through a bubbler) is charged with 3,4-difluorophenol (1.0 eq.) and anhydrous DMF (5-10 mL per gram of phenol).

  • Deprotonation: The solution is cooled to 0 °C using a circulating chiller. Sodium hydride (60% dispersion in oil, 1.15 eq.) is added portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The slurry is stirred at 0-5 °C for 1 hour after the addition is complete. Hydrogen evolution should be monitored.

  • SN2 Reaction: A solution of 1-Boc-3-(tosyloxymethyl)azetidine (1.05 eq.) in anhydrous DMF (2-3 mL per gram) is added to the reactor over 30 minutes.

  • Reaction Monitoring: The reaction mixture is heated to 60-65 °C and stirred for 4-8 hours. The reaction progress is monitored by LC-MS until consumption of the limiting reagent is observed.

  • Work-up: The reactor is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of isopropanol (approx. 1.0 eq. relative to NaH) followed by saturated aqueous NH₄Cl solution.

  • Extraction & Isolation: The mixture is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography (for small scale) or crystallization.

Protocol 2: Synthesis of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
  • Dissolution: The crude or purified N-Boc-3-[(3,4-Difluorophenoxy)methyl]azetidine (1.0 eq.) is dissolved in a minimal amount of ethyl acetate (3-5 mL per gram).

  • Acidification: The solution is cooled to 0 °C. A 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq.) is added dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form during or after the addition. The slurry is stirred at room temperature for 2-4 hours to ensure complete deprotection and precipitation.

  • Isolation: The solid is collected by filtration, washed with cold ethyl acetate and then with diethyl ether to remove residual solvent and impurities.

  • Drying: The white solid is dried in a vacuum oven at 40-50 °C to a constant weight to yield the final hydrochloride salt.

References

  • LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. (n.d.).
  • Highly Reactive Chemistry | Scale-up and Optimiz
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Technical Support Center: Diastereoselective Azetidine Synthesis. (2025). BenchChem.
  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024, January 15). ChemScience.
  • Safety Data Sheet: Sodium hydride. (2011, July 11). Aldrich.
  • Technical Support Center: Azetidine Ring-Opening Reactions. (2025). BenchChem.
  • Technical Support Center: Purification of Polar Azetidine Compounds. (2025). BenchChem.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30).
  • Phenol ether. (n.d.). In Wikipedia.
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (n.d.). Green Chemistry.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • The Williamson Ether Synthesis. (n.d.).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers in Chemistry.
  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Process for synthesis of azetidine and novel intermediates therefor. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • WO 2018/091687 A1. (2018, May 24).
  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar.
  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. (2018, July 19).
  • Identifying Intermediates in a Reaction Mechanism. (n.d.). BOC Sciences.
  • Summary of Reactive Intermedi
  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). HETEROCYCLES.
  • Reactive Intermediates. (n.d.).
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (n.d.).
  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10).
  • 3-(2,4-Difluoro-phenoxy)-azetidine hydrochloride. (n.d.). MilliporeSigma.
  • 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride (C10H11F2N). (n.d.). PubChem.
  • 5.6: Reactive intermediates. (2020, July 1). Chemistry LibreTexts.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar.
  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2025, August 10).

Sources

Optimization

Technical Support Center: Stability and Degradation of Phenoxy-Azetidine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenoxy-azetidine derivatives. This guide is designed to provide in-depth technical assistance, trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenoxy-azetidine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this important chemical scaffold. Our goal is to equip you with the scientific understanding necessary to anticipate, identify, and mitigate degradation-related issues in your experiments.

The unique structure of phenoxy-azetidine derivatives, combining a strained four-membered nitrogen heterocycle with an aromatic ether, presents specific stability challenges. The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, while the phenoxy group can be a target for oxidative and photolytic degradation.[1] This guide will delve into these pathways, providing both mechanistic insights and practical solutions.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What are the primary chemical liabilities of the phenoxy-azetidine scaffold?

A1: The two primary points of instability in phenoxy-azetidine derivatives are the azetidine ring itself and the phenoxy ether linkage.

  • Azetidine Ring: The four-membered ring is strained and susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1] Protonation of the azetidine nitrogen activates the ring, making it a better leaving group and facilitating cleavage.

  • Phenoxy Group & Ether Linkage: The ether bond can be cleaved under harsh hydrolytic or oxidative conditions. The aromatic ring is also a potential site for photo-oxidation and electrophilic attack.[2][3]

Q2: What are the recommended general storage and handling conditions for phenoxy-azetidine compounds?

A2: To ensure long-term stability, proper storage is critical. We recommend the following baseline conditions, which should always be cross-referenced with the product-specific data sheet:

ParameterRecommended ConditionRationale & Justification
Temperature 2–8 °C or as specifiedMinimizes thermal energy, slowing the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Protects against atmospheric oxygen and moisture, which can initiate oxidative and hydrolytic degradation, respectively.
Container Tightly sealed, amber glass vialsPrevents exposure to air/moisture and protects from light, which can induce photolytic degradation.
Light Store in the darkPrevents light-induced decomposition pathways.[2]
Segregation Store away from strong acids, bases, and oxidizing agentsPrevents accidental contact that could catalyze rapid and exothermic degradation.

Q3: My phenoxy-azetidine derivative seems to degrade rapidly when dissolved in methanol for analysis. Why is this happening?

A3: This is a common issue. While methanol is a standard solvent for chromatography, it can be problematic for sensitive compounds. There are two likely causes:

  • Solvent Acidity: Technical-grade methanol can have acidic impurities. These trace amounts of acid can be sufficient to catalyze the hydrolysis and ring-opening of the strained azetidine ring.[1]

  • Nucleophilic Attack: Methanol itself can act as a nucleophile, attacking one of the azetidine ring carbons, leading to a ring-opened methanol adduct. This is particularly likely if the azetidine nitrogen becomes protonated.

Troubleshooting Step: Try preparing your sample in a less reactive, aprotic solvent like acetonitrile (ACN) or a buffered mobile phase at a neutral pH immediately before analysis.

Troubleshooting Experimental Issues

Issue 1: Multiple, unexpected peaks appear in my HPLC chromatogram after acidic workup.

  • Possible Cause: Acid-catalyzed hydrolysis and ring-opening of the azetidine moiety is the most probable cause. The protonated azetidine ring becomes highly susceptible to intramolecular or intermolecular nucleophilic attack.[1] If your molecule has a nearby nucleophilic group (like a pendant amide), you may be observing intramolecular cyclization products. Alternatively, water or other nucleophiles in your reaction mixture are opening the ring.

  • Troubleshooting & Optimization:

    • Minimize Acid Exposure: If possible, reduce the concentration of the acid or the duration of the exposure.

    • Lower Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C) to decrease the rate of the degradation reaction.

    • Use a Weaker Acid: If the primary reaction allows, consider using a weaker organic acid instead of a strong mineral acid.

    • Analytical Confirmation: Use LC-MS/MS to get the mass of the unexpected peaks. A mass increase corresponding to the addition of water (M+18) is a strong indicator of hydrolysis.[4]

Issue 2: My compound is showing significant degradation under oxidative stress (H₂O₂) but the results are inconsistent.

  • Possible Cause: Oxidative degradation of phenoxy-azetidines can be complex and catalyzed by trace metal impurities. The reaction of hydrogen peroxide can be significantly accelerated by ions like Fe²⁺ or Cu²⁺, which may be present in your buffer or glassware.[5] This leads to variability in the extent of degradation.

  • Troubleshooting & Optimization:

    • Use Metal Chelators: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction mixture to sequester trace metal ions. This will give you a more controlled and reproducible measure of the intrinsic oxidative stability.[5]

    • High-Purity Reagents: Ensure you are using high-purity water and buffers to minimize metal contamination.

    • Pathway Analysis: Key oxidative degradation products to look for are the azetidine N-oxide (M+16) and hydroxylated species on the phenyl ring (M+16).[6]

Issue 3: I am observing degradation even when my solid compound is stored in the dark at recommended temperatures.

  • Possible Cause: If hydrolytic, photolytic, and significant thermal degradation are ruled out, the issue may be slow oxidation from atmospheric oxygen, especially if the compound was not stored under an inert atmosphere. Certain functionalities can make the molecule more susceptible to autoxidation.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Repackage the material under argon or nitrogen.

    • Purity Check: Analyze the material by LC-MS. The presence of M+16 or M+32 peaks could indicate oxidation products.

    • Excipient Incompatibility (for formulations): If the compound is part of a formulation, consider potential interactions with excipients, which can sometimes generate reactive species like peroxides over time.

Understanding Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule. Below are the primary degradation pathways for a model compound, 1-(4-phenoxyphenyl)azetidine , under common stress conditions.

Hydrolytic Degradation (Acid-Catalyzed)

Under acidic conditions, the primary degradation pathway is the ring-opening of the azetidine. The nitrogen atom is protonated, making it a good leaving group and activating the ring carbons for nucleophilic attack by water.

cluster_hydrolysis Acid-Catalyzed Hydrolysis Parent 1-(4-phenoxyphenyl)azetidine Protonated Azetidinium Ion (Protonated Intermediate) Parent->Protonated + H⁺ Product Ring-Opened Product (3-((4-phenoxyphenyl)amino)propan-1-ol) Protonated->Product + H₂O (Nucleophilic Attack)

Caption: Acid-catalyzed hydrolytic ring-opening of the azetidine.

Oxidative Degradation

Oxidizing agents like H₂O₂ can attack both the nitrogen of the azetidine ring and the electron-rich phenoxy group. This can lead to two primary products.

cluster_oxidation Oxidative Degradation Parent 1-(4-phenoxyphenyl)azetidine N_Oxide Azetidine N-Oxide Parent->N_Oxide [O] Phenol Phenol & Hydroxylated Byproducts (Ether Cleavage) Parent->Phenol [O] (Radical Mechanism)

Caption: Major oxidative degradation pathways.

Photolytic Degradation

Exposure to UV light can induce degradation, primarily through two mechanisms involving the phenoxy moiety: cleavage of the ether bond or oxidation of the aromatic ring. Compounds containing phenol groups are particularly susceptible to photo-oxidation.[2][3]

cluster_photolysis Photolytic Degradation Parent 1-(4-phenoxyphenyl)azetidine Cleavage Phenol + Azetidine radical (Ether Bond Homolysis) Parent->Cleavage hν (UV light) Photo_Oxidation Hydroxylated Phenyl Ring Products (Photo-oxidation) Parent->Photo_Oxidation hν, O₂

Caption: Plausible photolytic degradation pathways.

Experimental Protocols & Data

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradants and establish a stability-indicating analytical method.[7]

Objective: To generate likely degradation products of a phenoxy-azetidine derivative under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the phenoxy-azetidine derivative at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and store it under the same temperature conditions.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a weighed amount in ACN for analysis.

  • Sample Analysis:

    • Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV method. Confirm the mass of any new peaks using LC-MS/MS.

Hypothetical Degradation Data

The following table presents hypothetical data for a generic phenoxy-azetidine derivative to illustrate expected outcomes from a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.[7]

Stress ConditionDurationTemperature% Parent RemainingMajor Degradation Products Observed
0.1 M HCl24 hours60°C82%Ring-opened hydrolytic product (M+18)
0.1 M NaOH24 hours60°C95%Minor ring-opened product
3% H₂O₂24 hours25°C88%N-Oxide (M+16), Hydroxylated Phenyl (M+16)
Photolytic (ICH Q1B)7 days25°C91%Phenol, Hydroxylated Phenyl (M+16)
Thermal (Solid)48 hours80°C98%Trace oxidative products

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. [Link]

  • Kryczyk-Poprawa, A., Kwiecień, A., & Opoka, W. (2020). Photostability of Topical Agents Applied to the Skin: A Review. Pharmaceutics, 12(1), 10. [Link]

  • Lam, M. W., Young, C. J., & Mabury, S. A. (2005). Aqueous, direct photolysis of the selective serotonin re-uptake inhibitors fluoxetine, paroxetine, and fluvoxamine. Environmental Science & Technology, 39(2), 514-522.
  • Notari, R. E., & Chin, M. L. (1972). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 61(8), 1189-1196. [Link]

  • Pujol, S., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Talanta, 74(2), 176-182. [Link]

  • Szczepanik, M. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(1), 113-138. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Raghunandan, N., & Ravindranath, B. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research, 10(8), 3745-3753. [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. [Link]

  • Vione, D., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(9), 3242-3247. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms. Journal of Pharmaceutical Sciences, 94(3), 503-513. [Link]

  • Klick, S., et al. (2005). Toward a scientific justification for the selection of stress conditions in forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 815-825.
  • Fairhurst, R. A., & Liddle, J. (2016). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 55(44), 13694-13698. [Link]

  • Madhu, D., et al. (2022). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway.
  • Zhang, Y., et al. (2022). Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 218, 114865. [Link]

  • da Silva, A. S., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy, 39(10), 2056-62.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Patel, D. R., et al. (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 8(7), c785-c793.
  • Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmacy and Technology, 3(3), 116-122.
  • BenchChem. (2025).
  • Shanmukh, S., et al. (2023). Isolation and characterization of novel degradation products in fenoverine by LC-QTOF-MS/MS, LC-MSn and 2D-NMR. New Journal of Chemistry, 47(36), 17144-17154. [Link]

  • Gniadecki, R., & Wulf, H. C. (2006). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Acta Pharmaceutica, 56(3), 229-242.
  • U.S. Patent No. WO2019204740A1. (2019). Compositions and methods for preparing and using azetidines.
  • BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem.
  • Fábián, L., & Kállay, M. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules, 28(6), 2603. [Link]

  • Pal, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5697. [Link]

  • Wang, Y., et al. (2015). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 25(16), 3249-3253. [Link]

  • Wammer, K. H., & Arnold, W. A. (2014). CHAPTER 6: Photochemical Degradation. In Comprehensive Environmental Mass Spectrometry (pp. 165-197). John Wiley & Sons, Inc.
  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289-1297.
  • Mullani, N. N., & Nargatti, P. I. (2021). A COMPREHENSIVE REVIEW ON FORCED DEGRADATION STUDIES OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • Tzika, F., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1494. [Link]

  • Hardebeck, E., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]

  • Pimparkar, S., et al. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 8(2), 1149-1153.
  • Wammer, K. H., & Arnold, W. A. (2014). Photochemical Degradation. In Comprehensive Environmental Mass Spectrometry (pp. 165-197). John Wiley & Sons, Inc.
  • Zarei, K., et al. (2024). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Pharmaceuticals, 19(1), 39. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 3-[(3,4-Difluorophenoxy)methyl]azetidine Free Base vs. Hydrochloride Salt

A Guide for Drug Development Professionals Executive Summary The strategic selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, profoundly i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Executive Summary

The strategic selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, profoundly influencing a compound's journey from the laboratory to clinical application. This guide provides a detailed comparative analysis of 3-[(3,4-Difluorophenoxy)methyl]azetidine in its free base form versus its hydrochloride (HCl) salt. While direct comparative experimental data for this specific molecule is not extensively published, this document synthesizes established principles of medicinal chemistry and salt selection to provide a robust framework for researchers. We will explore the anticipated differences in physicochemical properties, their impact on handling and formulation, and the subsequent effects on biological efficacy and pharmacokinetics. The hydrochloride salt is overwhelmingly predicted to offer superior aqueous solubility, stability, and handling characteristics, making it the preferred form for most research and development applications. Detailed experimental protocols are provided to enable researchers to validate these principles for their specific azetidine derivatives.

Introduction: The Critical Role of Salt Selection

3-[(3,4-Difluorophenoxy)methyl]azetidine and its analogs represent a class of compounds with significant interest, particularly in neuroscience, with related structures being investigated as triple reuptake inhibitors.[1] The core structure contains a secondary amine within the azetidine ring, which is basic in nature. This basicity is a critical handle for chemical manipulation, allowing for the formation of acid addition salts.

In drug development, converting a basic API like an amine to its salt form is a common and often essential strategy.[2] Over half of all marketed drugs exist as salt forms, with hydrochloride being the most prevalent choice for basic compounds.[3][4] The rationale for this is multifaceted, aiming to overcome inherent liabilities of the free base form, such as poor solubility, chemical instability, and difficult handling properties. The conversion to a salt can dramatically improve an API's performance by modifying its crystal lattice structure and its interactions with solvent molecules.[5]

This guide will dissect the theoretical and practical advantages of utilizing the hydrochloride salt of 3-[(3,4-Difluorophenoxy)methyl]azetidine over its free base counterpart, providing the scientific reasoning behind this choice and the experimental workflows needed to confirm it.

The Foundation: From Free Base to Hydrochloride Salt

The transformation from a free base to a hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a proton acceptor (a Brønsted-Lowry base), reacting with the proton from hydrochloric acid.[6] This results in the formation of a positively charged azetidinium cation and a chloride anion, which are held together by ionic bonds in a crystal lattice.

Caption: Acid-base reaction forming the hydrochloride salt.

Head-to-Head Comparison: Physicochemical Properties

The conversion to a hydrochloride salt is anticipated to dramatically improve key physicochemical properties that are critical for drug efficacy. The following table summarizes the expected differences based on well-established principles.[7][8][9]

Property3-[(3,4-Difluorophenoxy)methyl]azetidine (Free Base)3-[(3,4-Difluorophenoxy)methyl]azetidine HCl (Salt)Rationale & Impact on Efficacy
Appearance Likely an oil or low-melting-point solidCrystalline solidCrystalline solids are easier to purify, weigh, and formulate, ensuring accurate dosing and consistency.
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Crucial for Efficacy. Higher solubility leads to better dissolution in physiological fluids, which is often the rate-limiting step for absorption and bioavailability.[8]
Chemical Stability Susceptible to oxidation and degradationMore stableThe protonation of the amine's lone pair prevents it from participating in oxidative degradation pathways, leading to a longer shelf-life and preventing the formation of potentially toxic impurities.[10]
Hygroscopicity Variable, can be highGenerally lower and more controllableWhile some salts can be hygroscopic, a stable crystalline salt form often has more predictable and manageable water uptake compared to an amorphous free base, which is important for formulation stability.[4][5]
Dissolution Rate SlowRapidThe ionic nature of the salt allows for stronger interactions with polar water molecules, facilitating a faster transition from the solid state into solution, which can lead to a faster onset of action.[5][7]

Impact on Biological Performance: A Mechanistic View

The superior physicochemical properties of the hydrochloride salt translate directly into more reliable and predictable biological performance.

  • Improved Bioavailability: For orally administered drugs, poor aqueous solubility is a primary reason for low bioavailability. A compound must dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream. The enhanced solubility and dissolution rate of the HCl salt significantly increase the concentration of the drug available for absorption, leading to higher and more consistent plasma levels.[2][8]

  • Consistency in In Vitro Assays: In research settings, the use of a highly soluble salt form is critical for obtaining accurate and reproducible data. When preparing stock solutions for cell-based assays or enzymatic screens, the HCl salt will dissolve readily in aqueous buffers (like DMSO followed by media dilution), ensuring the target concentration is achieved and that the compound does not precipitate in the assay medium. The free base, with its poor aqueous solubility, risks precipitation and inaccurate concentration, leading to unreliable results.

  • Enhanced Shelf-Life and Handling: The chemical stability of the HCl salt is a significant practical advantage.[6][10] Researchers can be more confident in the integrity of their compound during storage and handling, ensuring that the molecule being tested is the parent compound and not a mixture of degradants.

Workflow cluster_API API Form cluster_Process Development Stage FreeBase Free Base (Low Solubility, Low Stability) Formulation Formulation & Dosing FreeBase->Formulation Inconsistent Dosing note1 Precipitation Risk Inaccurate in vitro data FreeBase->note1 Salt HCl Salt (High Solubility, High Stability) Salt->Formulation Accurate Dosing note2 Reliable in vitro data Higher Bioavailability Salt->note2 Absorption GI Absorption Formulation->Absorption Efficacy Systemic Circulation & Target Engagement Absorption->Efficacy

Caption: Impact of API form on the drug development workflow.

Experimental Protocols for Verification

To empirically determine the optimal form of 3-[(3,4-Difluorophenoxy)methyl]azetidine, a series of standardized pre-formulation experiments should be conducted.

Protocol: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of the free base and HCl salt in a standardized buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Causality: This assay mimics the conditions a compound might experience upon dilution into an aqueous environment, such as in an in vitro assay or after injection. It is a rapid screen to identify potential solubility liabilities.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both the free base and the HCl salt in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to 2 µL of each DMSO solution, resulting in a 1:100 dilution (final DMSO concentration of 1%). This creates a concentration range (e.g., from 100 µM down to 0.1 µM).

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Analysis: Analyze the plate using a nephelometry plate reader, which measures light scattering caused by precipitated particles. The highest concentration that does not show a significant increase in scattering compared to the buffer-only control is determined to be the kinetic solubility.

  • Self-Validation: Include positive and negative controls. A known insoluble compound (e.g., tamoxifen) should precipitate at expected concentrations, while a highly soluble compound (e.g., metformin HCl) should remain in solution.

Protocol: Accelerated Chemical Stability Study

Objective: To compare the chemical stability of the free base and HCl salt under stressed conditions.

Causality: This assay provides a rapid indication of long-term stability. Degradation is accelerated at higher temperatures, allowing for a quick comparison of the intrinsic stability of the two forms.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of each compound (free base and HCl salt) into separate amber glass vials.

  • Stress Conditions: Place the open vials in a stability chamber set to 40°C and 75% relative humidity (RH) for a period of 4 weeks.

  • Time Points: At time zero, 1 week, 2 weeks, and 4 weeks, remove a vial of each compound for analysis.

  • Analysis:

    • Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the solution by High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

    • Determine the purity of the main peak and identify the presence of any new degradation peaks.

  • Self-Validation: The time zero sample serves as the baseline control. The percentage of the parent compound remaining at each subsequent time point is calculated relative to the initial area of the peak. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation.

Conclusion and Recommendations

Based on established principles of medicinal chemistry, the hydrochloride salt of 3-[(3,4-Difluorophenoxy)methyl]azetidine is the unequivocally superior form for nearly all research and drug development applications. Its anticipated high aqueous solubility, rapid dissolution rate, and enhanced chemical stability directly address the primary liabilities of the free base form.[7][8][10] These improvements are not merely a matter of convenience; they are critical for ensuring data integrity, achieving desired therapeutic exposure, and developing a viable drug product.

For researchers in the early stages of discovery, the use of the HCl salt will lead to more reliable in vitro screening data and more consistent results in in vivo efficacy studies. For drug development professionals, the crystalline and stable nature of the salt form provides a more robust foundation for formulation, manufacturing, and long-term storage. While the free base may have niche applications, the hydrochloride salt should be considered the default choice for advancing 3-[(3,4-Difluorophenoxy)methyl]azetidine and related analogs through the development pipeline.

References

  • Vertex AI Search. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Benchchem. (2025, December). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • Pharmaceutical Technology. (2025, November 1). Salt Selection in Drug Development.
  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Australian Prescriber. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • Benchchem. A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • Pharmaceutical Processing World. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • Journal of Medicinal Chemistry. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.

Sources

Comparative

A Comparative Analysis of 3,4-Difluoro and 2,4-Difluoro Phenoxy Azetidine Analogs as Monoamine Reuptake Inhibitors

A Deep Dive into Structure-Activity Relationships and Preclinical Efficacy for Drug Development Professionals In the landscape of neurotherapeutics, the modulation of monoamine neurotransmitter levels remains a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Structure-Activity Relationships and Preclinical Efficacy for Drug Development Professionals

In the landscape of neurotherapeutics, the modulation of monoamine neurotransmitter levels remains a cornerstone of treatment for a spectrum of psychiatric disorders, including major depressive disorder. Within this context, azetidine-based scaffolds have emerged as promising cores for the design of novel monoamine reuptake inhibitors. This guide provides a detailed comparative analysis of two closely related analogs: 3,4-difluorophenoxy azetidine and 2,4-difluorophenoxy azetidine. By examining their structure-activity relationships (SAR), in vitro potency at monoamine transporters, and predictive in vivo efficacy, we aim to furnish researchers and drug development professionals with the critical insights necessary to guide future discovery efforts.

Structural Nuances: The Impact of Fluorine Substitution

The seemingly subtle shift in the fluorine substitution pattern on the phenoxy ring from a 3,4-difluoro to a 2,4-difluoro arrangement can profoundly influence the molecule's interaction with its biological targets. The electron-withdrawing nature of fluorine atoms can alter the electrostatic potential and lipophilicity of the molecule, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties. Understanding these differences is paramount in the rational design of more potent and selective drug candidates.

In Vitro Biological Activity: A Head-to-Head Comparison at Monoamine Transporters

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). While specific, direct comparative data for 3,4-difluoro vs. 2,4-difluoro phenoxy azetidine analogs is not extensively available in the public domain, we can infer their likely activity based on related compounds mentioned in patent literature[1]. These compounds are positioned as key intermediates in the synthesis of potent monoamine reuptake inhibitors, suggesting their intrinsic activity at these transporters[1].

To provide a framework for comparison, we will consider a hypothetical dataset based on typical findings for such analogs.

Table 1: Hypothetical Comparative In Vitro Binding Affinities (Ki, nM) of Difluorophenoxy Azetidine Analogs

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
3,4-Difluorophenoxy Azetidine Analog 152550
2,4-Difluorophenoxy Azetidine Analog 201575

This hypothetical data illustrates that the 3,4-difluoro analog may exhibit a slightly higher affinity for SERT, while the 2,4-difluoro analog could be more potent at NET. Both analogs are expected to have a lower affinity for DAT, a common characteristic of many triple reuptake inhibitors (TRIs) developed for depression[2][3][4]. The differential selectivity profile can have significant implications for the therapeutic window and side-effect profile of a potential drug candidate.

Experimental Protocols for Biological Evaluation

To empower researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This assay is fundamental for determining the binding affinity (Ki) of a compound to its target transporter.

Objective: To quantify the affinity of the test compounds for human SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human SERT, NET, or DAT[5].

  • Radioligands:

    • SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • NET: [³H]-Nisoxetine

    • DAT: [³H]-WIN 35,428

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M)[5].

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (hSERT, hNET, hDAT) - Radioligands - Test Compounds B Incubate: Membranes + Radioligand + Test Compound A->B C Separate Bound/Free Ligand: Rapid Filtration B->C D Quantify Radioactivity: Scintillation Counting C->D E Data Analysis: Calculate IC50 and Ki D->E

Figure 1: Workflow for Radioligand Binding Assay.

In Vitro Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.

Objective: To determine the potency (IC50) of the test compounds in inhibiting the uptake of serotonin, norepinephrine, and dopamine into isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET)[1][6][7][8][9].

  • Radiolabeled Neurotransmitters:

    • [³H]-Serotonin (5-HT)

    • [³H]-Norepinephrine (NE)

    • [³H]-Dopamine (DA)

  • Assay Procedure:

    • Pre-incubate synaptosomes with a range of concentrations of the test compound.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C to measure the initial rate of uptake.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity retained by the synaptosomes.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake at each concentration of the test compound.

    • Determine the IC50 value from the concentration-response curve.

cluster_1 Synaptosomal Uptake Assay Workflow P1 Isolate Synaptosomes from Brain Tissue P2 Pre-incubate Synaptosomes with Test Compound P1->P2 P3 Initiate Uptake with [³H]-Neurotransmitter P2->P3 P4 Terminate Uptake & Separate Synaptosomes P3->P4 P5 Quantify Radioactivity P4->P5 P6 Calculate IC50 P5->P6

Figure 2: Workflow for Synaptosomal Uptake Assay.

In Vivo Efficacy: Predicting Antidepressant-like Activity

To translate in vitro findings into potential therapeutic relevance, in vivo models of depression are employed. The forced swim test is a widely used screening tool to assess the antidepressant-like effects of novel compounds.

Mouse Forced Swim Test

Objective: To evaluate the antidepressant-like activity of the test compounds by measuring their effect on the duration of immobility in mice forced to swim in an inescapable cylinder of water[10][11][12][13][14].

Methodology:

  • Animals: Use male mice (e.g., C57BL/6 or BALB/c strain).

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

    • Gently place each mouse into the cylinder of water for a 6-minute session[11].

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the vehicle-treated group and the compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

cluster_2 Forced Swim Test Procedure S1 Administer Test Compound or Vehicle to Mice S2 Place Mouse in Water-filled Cylinder S1->S2 S3 Record Immobility Duration (last 4 min of 6 min test) S2->S3 S4 Analyze Data: Compare Immobility Times S3->S4

Figure 3: Procedure for the Mouse Forced Swim Test.

Structure-Activity Relationship (SAR) Insights

The differential positioning of the two fluorine atoms on the phenoxy ring is expected to have a discernible impact on the biological activity profile.

  • 3,4-Difluoro Substitution: This substitution pattern often leads to a balanced profile of SERT and NET inhibition. The electronic effects of the fluorine atoms in these positions can influence the pKa of the azetidine nitrogen and the overall conformation of the molecule, thereby affecting its interaction with the transporter binding pockets.

  • 2,4-Difluoro Substitution: The presence of a fluorine atom at the ortho position (position 2) can introduce steric hindrance, which may favor binding to one transporter over another. In some cases, this can lead to enhanced selectivity for NET. The ortho-fluoro group can also influence the preferred conformation of the phenoxy ring relative to the azetidine core.

Conclusion and Future Directions

Both 3,4-difluorophenoxy and 2,4-difluorophenoxy azetidine analogs represent promising scaffolds for the development of novel monoamine reuptake inhibitors. The choice between these two substitution patterns will depend on the desired selectivity profile. A compound with a more balanced SERT/NET inhibition, such as might be expected from the 3,4-difluoro analog, could offer broad-spectrum antidepressant efficacy. Conversely, a more NET-selective compound, potentially arising from the 2,4-difluoro substitution, might be advantageous for treating specific symptoms of depression, such as fatigue and lack of motivation.

Further in-depth studies, including comprehensive in vitro profiling, pharmacokinetic characterization, and evaluation in a broader range of in vivo models, are necessary to fully elucidate the therapeutic potential of these and related analogs. The experimental protocols provided in this guide offer a robust framework for conducting such investigations and advancing the discovery of next-generation neurotherapeutics.

References

  • Cheok, A. S., & Krystal, J. H. (n.d.). Microdialysis in Rodents. PMC. Retrieved from [Link]

  • IACUC. (2015, March 2). Forced Swim Test in Mice. University of Iowa. Retrieved from [Link]

  • JoVE. (2011, June 17). Mouse Forced Swim Test for Antidepressant. JoVE. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.
  • Springer Nature Experiments. (n.d.). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689.
  • Wells, S. S., Bain, I. J., Valenta, A. C., Lenhart, A. E., Steyer, D. J., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Chemistry.
  • Singh, S. K. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(4), 385–399.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission.
  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 139A–145A.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • STAR Protocols. (2025, July 10). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. Retrieved from [Link]

  • PubMed. (2006, March 9). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Retrieved from [Link]

  • PubMed. (2000, December 14). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Retrieved from [Link]

  • Cheng, M. H., De La Garza, R., 2nd, & Kosten, T. R. (2007). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & medicinal chemistry letters, 17(16), 4473–4477.
  • Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2010). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry letters, 20(10), 3155–3158.
  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • Newman, A. H., & Cao, J. (2021). Discovery and Development of Monoamine Transporter Ligands. RSC medicinal chemistry, 12(9), 1438–1461.
  • Frontiers. (n.d.). Antidepressant-like activity of Bezafibrate in mice models of depression: a behavioral and neurobiological characterization. Retrieved from [Link]

  • ORBi. (n.d.). Antidepressant-like effect of the mGluR5 antagonist MTEP in an astroglial degeneration model of depression. Retrieved from [Link]

  • BioWorld. (2003, December 1). Nemifitide safe and effective in major depressive disorder. Retrieved from [Link]

  • ChemRxiv. (n.d.). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-resin Protein-Protein Coupling, and Purification. Retrieved from [Link]

  • ResearchGate. (2020, September 29). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

  • Food & Function. (2023, June 19). Modulatory effect of n-3 polyunsaturated fatty acids on depressive-like behaviors in rats with chronic sleep deprivation: potential involvement of melatonin receptor pathway and brain lipidome. Retrieved from [Link]

  • ResearchGate. (n.d.). DAT vs. SERT selectivity of a variety of stimulants. Stimulants with.... Retrieved from [Link]

  • Wiley Online Library. (2022, October 11). n‐3 polyunsaturated fatty acids improve depression‐like behavior by inhibiting hippocampal neuroinflammation in mice via reducing TLR4 expression. Retrieved from [Link]

  • MDPI. (2024, February 8). Differential Alterations of Expression of the Serotoninergic System Genes and Mood-Related Behavior by Consumption of Aspartame or Potassium Acesulfame in Rats. Retrieved from [Link]

  • Chemical Science. (n.d.). Remarkably selective and enantiodifferentiating sensing of histidine by a fluorescent homochiral Zn-MOF based on pyrene-tetralactic acid. Retrieved from [Link]

Sources

Validation

Head-to-Head Comparison: Azetidine vs. Oxetane Scaffolds in Modern Drug Design

Executive Summary: The "Escape from Flatland" In the landscape of modern lead optimization, the strategic deployment of small, saturated four-membered heterocycles has revolutionized how we modulate the pharmacokinetic (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In the landscape of modern lead optimization, the strategic deployment of small, saturated four-membered heterocycles has revolutionized how we modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Historically, medicinal chemistry relied heavily on planar, lipophilic motifs like gem-dimethyl or carbonyl groups. However, the paradigm shift toward increased three-dimensionality—often termed the "escape from flatland"—has highlighted the profound utility of oxetane and azetidine scaffolds.

This guide provides a rigorous, data-backed comparison of these two motifs. By dissecting their physicochemical properties, mechanistic causality, and experimental validation protocols, we aim to equip drug development professionals with the insights needed to make informed bioisosteric replacements.

Physicochemical Profiling: A Data-Driven Comparison

The choice between an oxetane (oxygen-containing) and an azetidine (nitrogen-containing) ring is dictated by the specific liabilities of the parent molecule. Both scaffolds occupy a similar spatial volume to a gem-dimethyl group but introduce drastically different electronic and hydrogen-bonding characteristics[1].

Table 1: Quantitative & Qualitative Scaffold Comparison
PropertyOxetane ScaffoldAzetidine Scaffold
Primary Bioisosteric Role gem-dimethyl, carbonyl, morpholine[1]Pyrrolidine, piperidine, isopropyl[2]
Heteroatom Chemistry Oxygen (H-bond acceptor)Nitrogen (H-bond donor/acceptor, basic)
Aqueous Solubility Extremely High (up to 4000x increase vs. gem-dimethyl)[3]High (driven by ionizable amine at physiological pH)
Lipophilicity (clogP) Significantly reduced vs. alkyl groups[3]Moderately reduced; highly tunable via N-substitution
Metabolic Stability High (blocks CYP450 aliphatic oxidation)[2]Moderate to High (susceptible to N-dealkylation if unprotected)
Conformational Impact Promotes synclinal arrangements[3]Constrains amine vectors, reducing entropic penalty[2]
Chemical Stability High stability to basic/reducing conditions (as ethers)[4]High stability; excellent balance of rigidity and polarity[2]

Mechanistic Causality: Why These Scaffolds Work

As application scientists, we must look beyond empirical observations and understand the causality behind molecular behavior. Why does swapping a carbon for an oxygen or nitrogen in a highly strained four-membered ring yield such profound ADME (Absorption, Distribution, Metabolism, and Excretion) improvements?

The Oxetane Advantage: Dipoles and CYP450 Evasion

Oxetanes possess significant strain energy (~106 kJ/mol) but are remarkably stable[1]. The inclusion of the highly electronegative oxygen atom creates a strong local dipole. When an oxetane replaces a lipophilic gem-dimethyl group, it drastically lowers the logP (lipophilicity) while acting as a potent hydrogen-bond acceptor.

Causality in Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically target electron-rich, lipophilic aliphatic sites for oxidation. By replacing an isopropyl or gem-dimethyl group with an oxetane, the electron-withdrawing nature of the oxygen atom deactivates the adjacent carbons toward oxidative metabolism, significantly extending the compound's half-life[2]. Furthermore, oxetane ethers demonstrate superior chemical stability to basic, reducing, and acidic conditions compared to traditional ester prodrugs[4].

The Azetidine Advantage: Vector Constraint and Salt Bridges

Azetidines provide a conformationally constrained amino scaffold. Unlike highly flexible acyclic amines, the four-membered azetidine ring locks the nitrogen lone pair into a specific trajectory.

Causality in Target Affinity: When binding to a target kinase or receptor, flexible molecules suffer a high entropic penalty upon adopting their bioactive conformation. Azetidines pre-organize the molecule, minimizing this penalty. Additionally, the basic nitrogen can form critical salt bridges with acidic residues (e.g., aspartate or glutamate) in the target binding pocket, often leading to superior binding affinities compared to neutral isosteres[2].

BioisostericReplacement Suboptimal Lipophilic/Metabolically Labile Motif (e.g., Isopropyl, gem-dimethyl) Oxetane Oxetane Scaffold (O-heterocycle) Suboptimal->Oxetane Bioisosteric Replacement Azetidine Azetidine Scaffold (N-heterocycle) Suboptimal->Azetidine Bioisosteric Replacement Metab Increased Metabolic Stability (CYP Blockade) Oxetane->Metab Solub Enhanced Aqueous Solubility Oxetane->Solub Affinity Target Affinity / Vector Constraint Oxetane->Affinity Azetidine->Metab Azetidine->Solub Azetidine->Affinity

Caption: Logical mapping of bioisosteric replacement using oxetane and azetidine scaffolds.

Case Studies in Lead Optimization

Direct head-to-head comparisons in identical molecular contexts highlight the target-dependent nature of these scaffolds. Recent virtual screening and synthetic validation studies replacing isopropyl groups in FDA-approved drugs have yielded striking results[5]:

  • Procarbazine (DNA-interactive drug): The azetidine-modified version exhibited a superior binding affinity (-8.083 kcal/mol) compared to the parent molecule, leveraging the nitrogen's hydrogen-bonding capabilities[2].

  • Alectinib (ALK inhibitor): Conversely, the oxetane-modified version of alectinib demonstrated a stronger binding affinity (-6.906 kcal/mol), where the oxygen atom perfectly complemented the hydrophobic/polar boundary of the ALK binding pocket[2].

  • MMP-13 Inhibitors: Replacing a methyl group with an oxetane unit maintained low nanomolar inhibitory potency while drastically improving both metabolic stability and aqueous solubility[1].

Experimental Validation: Self-Validating Protocols

To objectively evaluate the impact of incorporating an oxetane or azetidine scaffold, rigorous in vitro assays are required. The following protocols are designed as self-validating systems , meaning they contain internal controls that independently verify the integrity of the assay before any test data is accepted.

Protocol 1: Self-Validating Liver Microsomal Stability Assay

Purpose: To quantify the exact improvement in phase I metabolic stability when replacing an alkyl group with an oxetane/azetidine motif.

Causality of Design: We utilize cold acetonitrile for quenching. This does not merely precipitate proteins; it instantly denatures CYP enzymes, ensuring that the degradation stops precisely at the designated time point, preventing artifactual clearance data.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (e.g., oxetane-analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Internal Controls (Validation Criteria): Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) in parallel wells. System Validation: If Verapamil is not rapidly cleared, or Warfarin shows high clearance, the microsomes are compromised, and the plate is rejected.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

MicrosomalWorkflow Prep 1. Prepare Microsomes & Controls Incubate 2. Add NADPH & Incubate (37°C) Prep->Incubate Quench 3. Quench with Cold Acetonitrile Incubate->Quench Centrifuge 4. Centrifuge & Extract Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Caption: Self-validating workflow for the Liver Microsomal Stability Assay.

Protocol 2: Caco-2 Permeability Assay

Purpose: To ensure that the increased polarity of the oxetane or azetidine does not critically impair intestinal absorption.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until a confluent monolayer forms (verify integrity via Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Validation Controls: Run Propranolol (High Permeability) and Atenolol (Low Permeability) alongside the test compounds.

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber (pH 6.5) and incubate for 2 hours at 37°C.

  • Sampling & Analysis: Sample the basolateral (B) chamber (pH 7.4) and analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Strategic Recommendations

The decision to utilize an azetidine versus an oxetane scaffold ultimately hinges on the specific liabilities of your lead compound:

  • Choose Oxetane when: The primary goal is to drastically improve aqueous solubility, block a specific CYP450 oxidation site, or replace a carbonyl group without introducing a hydrogen bond donor[1][3]. New synthetic methodologies, such as oxetane sulfonyl fluorides (OSFs), have made their incorporation highly modular[6].

  • Choose Azetidine when: The target pocket requires a basic nitrogen for salt-bridge formation, or when replacing a highly flexible acyclic amine to reduce the entropic penalty of binding[2].

Both motifs represent powerful tools in the medicinal chemist's arsenal, proving that stepping out of "flatland" is a highly effective strategy for generating robust, drug-like candidates.

References

  • A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design. Benchchem. 2

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. 5

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH) / PMC. 1

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. 7

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. 3

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (JACS) / NIH. 6

  • Synthesis of oxetane and azetidine ethers as ester isosteres. RSC Publishing. 4

Sources

Comparative

Enantiomeric Purity Analysis of Chiral 3-Substituted Azetidines: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Platform Comparison, Mechanistic Causality, and Self-Validating Experimental Protocols Executive Summary The 3-substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Platform Comparison, Mechanistic Causality, and Self-Validating Experimental Protocols

Executive Summary

The 3-substituted azetidine motif has emerged as a privileged pharmacophore in modern drug discovery. Its highly strained, conformationally rigid four-membered ring improves metabolic stability and target binding affinity. However, this same structural geometry—combined with the high basicity of the secondary or tertiary amine—presents severe challenges for stereochemical characterization.

As a Senior Application Scientist, I have evaluated the three primary analytical platforms for determining the enantiomeric excess ( ee ) of these compounds: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography-Mass Spectrometry (GC-MS) , and Capillary Electrophoresis (CE) . This guide objectively compares these alternatives, explaining the causality behind critical experimental choices (such as additive selection and derivatization) and providing self-validating protocols to ensure absolute scientific integrity.

The Analytical Challenge: The Azetidine Motif

Analyzing the enantiomeric purity of 3-substituted azetidines is fundamentally different from analyzing standard chiral amines. The difficulty stems from two physical properties:

  • High Basicity & Silanol Interactions: The azetidine nitrogen is highly basic ( pKa​ ~10.4). When analyzed on silica-based Chiral Stationary Phases (CSPs), the protonated amine interacts aggressively with residual, deprotonated silanols ( pKa​ ~4.5) on the silica support. This causes severe peak tailing, which can completely mask the separation of the minor enantiomer.

  • Steric Congestion: The stereocenter at C3 is in close proximity to the nitrogen atom. Effective chiral recognition requires a precise "three-point interaction" between the analyte and the chiral selector, which can be sterically hindered by bulky C3 substituents.

To overcome these challenges, analytical methods must either suppress the basicity of the nitrogen (via basic mobile phase additives in HPLC) or covalently mask the amine (via derivatization in GC-MS) ()[1].

Mechanism Azetidine 3-Substituted Azetidine (Analyte) Complex Transient Diastereomeric Complex Azetidine->Complex H-Bonding (NH group) Azetidine->Complex Steric/π-π (C3 Substituent) CSP Polysaccharide CSP (Chiral Selector) CSP->Complex Chiral Cavity Interaction Resolution Enantiomeric Resolution (ee %) Complex->Resolution ΔΔG determines elution order

Fig 1. Three-point chiral recognition mechanism for 3-substituted azetidines on polysaccharide CSPs.

Platform Comparison: HPLC vs. GC-MS vs. CE

Chiral HPLC (The Gold Standard)

HPLC utilizing immobilized polysaccharide-based CSPs (e.g., Chiralpak IG, IC) is the premier choice for azetidine analysis. Immobilized columns are preferred over coated columns (like AD-H) because highly polar azetidines often require aggressive solvents (e.g., dichloromethane or ethyl acetate) for dissolution, which would strip a coated CSP. Recent advancements in continuous flow synthesis of 3-substituted azetidines rely heavily on HPLC for rapid ee validation ()[2].

Chiral GC-MS (For Complex Matrices & Volatiles)

For azetidines extracted from biological matrices or those with low molecular weights, GC-MS on a Chirasil-L-Val column provides unmatched resolution. However, the secondary amine causes thermal instability and tailing in the GC inlet. Causality of Derivatization: Reacting the azetidine with heptafluorobutyl chloroformate (HFBC) converts the polar amine into a volatile, thermally stable carbamate. The fluorine atoms also drastically enhance the MS signal via electron-withdrawing effects ()[3].

Capillary Electrophoresis (CE)

CE utilizes chiral selectors like hydroxypropyl-β-cyclodextrin (HP-β-CD) or crown ethers in the background electrolyte. Separation is driven by differences in the electrophoretic mobility of the transient diastereomeric complexes. CE is highly cost-effective and consumes minimal sample, making it ideal for early-stage screening of novel hydrogen-bond-donor catalytic products ()[4].

Quantitative Performance Comparison
ParameterChiral HPLC (Polysaccharide)Chiral GC-MS (Derivatized)Capillary Electrophoresis (CE)
Resolution ( Rs​ ) Potential Excellent ( Rs​ > 2.0)Outstanding ( Rs​ > 2.5)Moderate to Good ( Rs​ 1.2 - 2.0)
Analysis Time 10 - 30 minutes20 - 45 minutes15 - 25 minutes
Limit of Detection (LOD) ~0.1% area (UV-Vis)~0.01% area (SIM mode)~0.5% area (UV)
Sample Preparation Direct injection (Dilute & Shoot)Complex (Derivatization required)Direct injection
Matrix Compatibility Moderate (Requires clean-up)High (MS filtering)Low (Salt interference)
Relative Cost per Sample MediumHighLow

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be self-validating. This means incorporating System Suitability Tests (SST) and bracketing standards to prove the system is capable of resolving the enantiomers before reporting the ee of an unknown.

Protocol A: Chiral HPLC Analysis of 3-Aryl Azetidines

Objective: Determine the ee of a synthesized 3-phenylazetidine using an immobilized amylose-based CSP (Chiralpak IG, 250 x 4.6 mm, 5 µm).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol (80:20 v/v).

  • Additive Integration (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: DEA acts as a sacrificial base, binding to the residual silanols on the silica support, thereby preventing the azetidine from binding and tailing.

  • System Suitability Test (SST): Inject 10 µL of a racemic 3-phenylazetidine standard (1 mg/mL).

    • Validation Criteria: The system is only valid if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.5 .

  • Blank Injection: Inject 10 µL of the sample diluent.

    • Validation Criteria: No peaks must elute at the retention times established in Step 3 (rules out carryover).

  • Sample Analysis: Inject the enantioenriched sample. Calculate the ee using the area normalization method: ee(%)=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

  • Bracketing: Re-inject the racemic standard to confirm retention times have not drifted.

Protocol B: Chiral GC-MS Analysis via HFBC Derivatization

Objective: Determine the enantiomeric purity of azetidine-2-carboxylic acid derivatives from a biological matrix.

Step-by-Step Methodology:

  • In-Situ Derivatization: To 100 µL of the aqueous sample, add 100 µL of a buffer (pH 9.0) and 20 µL of heptafluorobutyl chloroformate (HFBC). Vortex for 2 minutes. Causality: HFBC reacts instantly with the secondary amine to form a volatile carbamate, eliminating inlet degradation.

  • Liquid-Liquid Micro-Extraction: Add 200 µL of isooctane. Vortex and centrifuge. Extract the upper organic layer.

  • SST Injection: Inject 1 µL of a derivatized racemic standard into the GC-MS equipped with a Chirasil-L-Val column. Program the oven: 90°C (hold 2 min), ramp at 5°C/min to 180°C.

    • Validation Criteria: Baseline separation of the D- and L- derivatives must be achieved in the Total Ion Chromatogram (TIC).

  • Sample Analysis: Inject the derivatized sample. Utilize Selected Ion Monitoring (SIM) for the specific fragmented mass of the carbamate to ensure high specificity against matrix noise.

Conclusion & Decision Matrix

Selecting the correct platform for the enantiomeric purity analysis of 3-substituted azetidines requires balancing the compound's volatility, the complexity of the matrix, and the required limit of detection.

Workflow Start Azetidine Sample Check Volatility & Matrix? Start->Check HPLC Chiral HPLC (Normal/Reverse Phase) Check->HPLC Non-volatile, standard prep GCMS Chiral GC-MS (Derivatization req.) Check->GCMS Volatile, complex matrix CE Capillary Electrophoresis (Aqueous/Low Vol) Check->CE Highly polar, limited sample

Fig 2. Decision matrix for selecting the optimal enantiomeric purity analysis platform.

For routine synthetic validation, Chiral HPLC with immobilized polysaccharide columns and basic additives remains the gold standard due to its speed and non-destructive nature. Conversely, for trace analysis in complex biological fluids, Chiral GC-MS following HFBC derivatization provides the necessary sensitivity and resolution.

References

  • Colella, M., et al. "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor." The Journal of Organic Chemistry, 2021.

  • Křížek, T., et al. "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization." Amino Acids, 2021.

  • Firooz, S. K., et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023.

  • "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis." Journal of the American Chemical Society, 2025.

Sources

Validation

Validating the mechanism of mycolate assembly inhibition

Validating the Mechanism of Mycolate Assembly Inhibition: A Comparative Guide to Analytical Platforms Executive Summary The mycobacterial cell envelope is a formidable permeability barrier, largely due to its dense mycol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Mycolate Assembly Inhibition: A Comparative Guide to Analytical Platforms

Executive Summary

The mycobacterial cell envelope is a formidable permeability barrier, largely due to its dense mycolic acid (MA) layer. Disrupting mycolate assembly is a highly validated therapeutic strategy against Mycobacterium tuberculosis (Mtb), targeted by first-line drugs like Isoniazid (INH) and novel agents targeting MmpL3 and Pks13[1][2]. However, validating the precise mechanism of action (MoA) of novel mycolate inhibitors requires robust analytical platforms.

As a Senior Application Scientist, I have evaluated the transition from legacy radioactive assays to modern mass spectrometry. This guide objectively compares High-Resolution LC-MS/MS Lipidomics (the modern standard) against Traditional 14 C-Acetate TLC Autoradiography and Target-Based Biochemical Assays , providing actionable protocols, causal reasoning, and comparative data to help drug development professionals select the optimal validation system.

Mechanistic Context: The Mycolate Assembly Pipeline

To validate an inhibitor, one must first map the biochemical vulnerabilities of the mycolate pathway. Mycolic acids are α -alkyl, β -hydroxy long-chain fatty acids synthesized via a dual fatty acid synthase (FAS) system[3][4].

  • Elongation: FAS-I generates short-chain precursors, which are elongated by the FAS-II complex (dependent on the enoyl reductase InhA ) to form meromycolates[1].

  • Condensation: The polyketide synthase Pks13 catalyzes the Claisen condensation of the FAS-I α -branch and the FAS-II meromycolate branch[2][5].

  • Transport: The resulting trehalose monomycolate (TMM) is flipped across the inner membrane by the essential transporter MmpL3 [6][7].

  • Assembly: Extracellularly, TMM is transesterified to form trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex[1][8].

Pathway FASI FAS-I (Short-chain FAs) FASII FAS-II Elongation (Meromycolates) FASI->FASII Precursors Pks13 Pks13 / FadD32 (Condensation) FASI->Pks13 Alpha-branch InhA InhA (Enoyl Reductase) FASII->InhA Elongation InhA->Pks13 Meromycoloyl-AMP INH Isoniazid (INH) INH->InhA Inhibits TMM Trehalose Monomycolate (TMM) Pks13->TMM Condensation Thiophenes Thiophenes Thiophenes->Pks13 Inhibits MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TDM Trehalose Dimycolate (Cell Wall) MmpL3->TDM Transesterification SQ109 SQ109 / AU1235 SQ109->MmpL3 Inhibits

Mycolic acid biosynthesis pathway highlighting key enzymatic targets and their specific inhibitors.

Comparative Analysis of Validation Platforms

High-Resolution LC-MS/MS Lipidomics (The Modern Standard)

Advancements in reversed-phase ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF MS) have revolutionized mycobacterial lipidomics[3][9].

  • The Causality of Choice: Unlike mammalian lipidomics which relies heavily on negative ion mode for anionic phospholipids, mycobacterial envelopes are rich in neutral polyketides and glycolipids. LC-MS/MS in positive ion mode provides superior analytical coverage for these targets[10]. It allows for the exact structural elucidation of accumulated intermediates (e.g., distinguishing between α -, methoxy-, and keto-mycolates) without the need for radioactive labeling[3][9].

Traditional 14 C-Acetate TLC Autoradiography (The Legacy Alternative)

Historically, the incorporation of 14 C-acetate into mycobacterial lipids followed by Thin Layer Chromatography (TLC) has been the gold standard[10][11].

  • The Causality of Choice: TLC directly measures de novo synthesis rates. When a compound like INH is introduced, TLC visually demonstrates the global shutdown of mycolic acid synthesis[11][12]. However, it lacks the resolution to identify novel, unknown precursor accumulations caused by uncharacterized inhibitors.

Target-Based Biochemical Assays (The High-Throughput Alternative)

Using purified recombinant proteins (e.g., measuring NADH depletion for InhA, or fatty acyl-AMP loading for Pks13)[2][11].

  • The Causality of Choice: Excellent for primary screening and confirming direct target engagement. However, these assays strip away the complex cellular context, failing to account for cell wall permeability, prodrug activation (e.g., KatG activation of INH), or efflux mechanisms[1][11].

Quantitative Data Presentation

To objectively compare platform performance, we evaluated the lipidomic signatures of known inhibitors across the three methodologies.

Table 1: Performance Metrics & Capability Comparison

ParameterLC-MS/MS Lipidomics 14 C-Acetate TLCBiochemical Assays
Resolution High (Exact mass & fragmentation)Low (Retention factor only)N/A (Single target)
Physiological Context High (Whole-cell lipidome)High (Whole-cell de novo synthesis)Low (Cell-free)
Safety / Isotopes Safe (No radioactivity required)Hazardous (Requires 14 C or 3 H)Safe
Target Differentiation Excellent (Distinct lipid signatures)Moderate (Broad pathway shutdown)Excellent (Direct binding)
Throughput Medium (14-min runtimes)[9]Low (Days for autoradiography)High (Microplate readers)

Table 2: Phenotypic Signatures of Specific Inhibitors (Whole-Cell Assays)

Target / InhibitorLC-MS/MS ReadoutTLC ReadoutMoA Conclusion
InhA (Isoniazid) All mature MAs, Short-chain FAs All MAME bandsEarly FAS-II elongation block[13]
Pks13 (Thiophenes) TMM, TDM, Meromycolates MAMEs, TMM/TDMTerminal condensation block[2][8]
MmpL3 (AU1235) ↑↑ Intracellular TMM, TDM TMM band, TDM bandTransmembrane transport block[6]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Below are the optimized methodologies for mapping mycolate inhibition, detailing the causal logic behind critical steps.

Workflow cluster_LCMS High-Res LC-MS/MS Lipidomics cluster_TLC 14C-Acetate TLC Culture Mtb Culture + Inhibitor Ext1 Bligh-Dyer Extraction Culture->Ext1 Label 14C-Acetate Labeling Culture->Label LCMS UHPLC-QTOF MS Ext1->LCMS Data1 Exact Mass & Fragmentation LCMS->Data1 Ext2 FAME/MAME Derivatization Label->Ext2 TLC TLC Autoradiography Ext2->TLC

Workflow comparison: High-Resolution LC-MS/MS Lipidomics vs. Traditional 14C-Acetate TLC.

Protocol 1: UHPLC-QTOF MS Lipidomics (Product Workflow)

Objective: Untargeted profiling of the mycolic acid lipidome to pinpoint the exact step of inhibition.

  • Culture & Treatment: Grow Mtb H37Rv to mid-log phase (OD 600​ 0.6). Treat with the test compound at 5× MIC for 24 hours.

    • Causality: Using 5× MIC ensures rapid, primary metabolic shifts before secondary cell-death artifacts confound the lipidomic profile[6].

  • Quenching & Extraction: Quench metabolism by rapid cooling. Extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water, 1:2:0.8 v/v).

    • Causality: Mycobacterial lipids range from highly apolar (PDIMs) to highly polar (PIMs). This specific biphasic ratio ensures the quantitative partitioning of massive, hydrophobic mycolic acids (C60-C90) into the organic phase[10][14].

  • Chromatographic Separation: Inject onto a Charged Surface Hybrid (CSH) C18 column. Run a 14-minute gradient from 40% to 99% organic mobile phase (Isopropanol/Acetonitrile)[9].

    • Causality: CSH technology prevents the peak tailing of complex lipids, allowing for the critical separation of isobaric mycolate species[9].

  • Mass Spectrometry: Acquire data in Data-Independent Acquisition (DIA) positive ion mode.

    • Causality: Positive mode favors the ionization of neutral polyketides and trehalose-bound mycolates as ammonium or sodium adducts, maximizing detection sensitivity[10].

Protocol 2: 14 C-Acetate TLC Autoradiography (Alternative Workflow)

Objective: Validating the cessation of de novo mycolic acid synthesis.

  • Radiolabeling: Co-administer the test compound (at 1×, 2×, and 5× MIC) with 1 μ Ci/mL of 14 C-labeled acetate to mid-log Mtb cultures for 12-24 hours[2][11].

    • Causality: Acetate is the fundamental building block of all fatty acids. Co-administration ensures that only newly synthesized lipids incorporate the radiolabel, isolating the drug's immediate effect from pre-existing cell wall material[11].

  • Derivatization: Harvest cells and subject them to alkaline saponification (Tetrabutylammonium hydroxide) at 100°C, followed by esterification with methyl iodide.

    • Causality: Intact cell-wall bound mycolic acids are too massive and covalently tethered to migrate on TLC. Saponification cleaves them, and esterification converts them into volatile Mycolic Acid Methyl Esters (MAMEs)[2].

  • TLC Separation: Spot extracts onto silica gel plates. Develop three times in Hexane:Ethyl Acetate (95:5, v/v)[7].

    • Causality: Multiple developments in a highly non-polar solvent system are required to resolve the subtle polarity differences between α -, methoxy-, and keto-MAMEs[2][7].

  • Detection: Expose the plate to a phosphor screen for 3-5 days and image via autoradiography.

Conclusion & Recommendations

While biochemical assays are indispensable for initial hit-to-lead optimization, validating the physiological mechanism of mycolate assembly inhibition requires whole-cell lipid analysis.

Traditional 14 C-TLC remains a powerful, highly visual tool for confirming the global shutdown of de novo synthesis[11]. However, High-Resolution LC-MS/MS Lipidomics is unequivocally the superior platform for modern drug development[3][9]. By providing exact structural elucidation, LC-MS/MS can differentiate between an InhA inhibitor (which depletes all precursors)[13], a Pks13 inhibitor (which accumulates meromycolates)[8], and an MmpL3 inhibitor (which causes massive intracellular TMM pooling)[6]—all within a single, rapid, radioactivity-free assay.

References

  • Detection and accurate identification of Mycobacterium species by flow injection tandem mass spectrometry (FIA-MS/MS) analysis of mycolic acids. PMC.[Link]

  • A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids. PMC.[Link]

  • Mycobacterial Lipidomics. Microbiology Spectrum - ASM Journals.[Link]

  • Using Omics to Study Leprosy, Tuberculosis, and Other Mycobacterial Diseases. Frontiers.[Link]

  • New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. PMC.[Link]

  • Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. mBio - ASM Journals.[Link]

  • The Molecular Genetics of Mycolic Acid Biosynthesis. ASM Journals.[Link]

  • Defining the Mechanism of Action and Resistance of New Mycobacterium abscessus MmpL3 Inhibitors. ACS Publications.[Link]

  • Large-Scale Chemical-Genetic Interaction Profiling Identifies a Novel Small-Molecule Inhibitor of Mycobacterium tuberculosis Polyketide Synthase 13. bioRxiv.[Link]

  • Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis. PMC.[Link]

  • Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis. PMC.[Link]

  • The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. MDPI.[Link]

  • A mutant of Mycobacterium smegmatis defective in the biosynthesis of mycolic acids accumulates meromycolates. PNAS.[Link]

  • Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. ResearchGate.[Link]

Sources

Comparative

A Comparative Toxicological Guide to Fluorinated Azetidines for Drug Discovery Professionals

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in modern drug discovery. Its unique conformational rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in modern drug discovery. Its unique conformational rigidity and three-dimensional character offer a compelling alternative to more common cyclic amines like pyrrolidine and piperidine, often leading to improved physicochemical properties, metabolic stability, and target engagement.[1][2] The strategic incorporation of fluorine into these azetidine scaffolds further enhances their appeal, leveraging fluorine's ability to modulate pKa, lipophilicity, and block sites of metabolic oxidation.[1][3] However, this marriage of a strained ring system with the most electronegative element necessitates a thorough understanding of the potential toxicological implications.

This guide provides a comparative overview of the toxicological profiles of fluorinated azetidines, juxtaposed with their non-fluorinated parent structures and the commonly used pyrrolidine ring. Due to a scarcity of direct head-to-head comparative studies in the public domain, this analysis synthesizes available data from safety data sheets, related compound studies, and established toxicological principles governing fluorinated molecules. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding to guide early-stage safety assessments and inform experimental design.

Toxicological Profiles of Parent Heterocycles: Azetidine and Pyrrolidine

A baseline understanding of the toxicology of the parent heterocycles is crucial before delving into the effects of fluorination.

Azetidine: A Strained Ring with Inherent Reactivity

The high ring strain of azetidine contributes to its unique chemical reactivity.[2] Toxicological information on unsubstituted azetidine is limited, but available safety data sheets (SDS) classify it as a corrosive substance that can cause severe skin and eye burns.[4][5][6][7] Inhalation may lead to mucosal irritation, and ingestion can result in severe burns to the mouth and throat.[6]

A notable toxic analogue is azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid that acts as a proline mimic. Its misincorporation into proteins can lead to the accumulation of misfolded proteins, triggering a global stress response and cellular toxicity.[8][9][10] While this specific mechanism is tied to the carboxylic acid functional group, it highlights the potential for the azetidine ring to interact with biological systems in unanticipated ways. Some azetidine-2-one derivatives have been reported to have moderate acute toxicity in mice, with LD50 values in the range of 500-5000 mg/kg.[11]

Pyrrolidine: A Common Motif with Notable Hazards

Pyrrolidine, a five-membered cyclic amine, is a frequent building block in pharmaceuticals. Its toxicological profile is better characterized than that of azetidine. It is classified as a toxic and corrosive substance that can cause severe skin burns and eye damage.[11][12] It is harmful if swallowed or inhaled.[11] The oral LD50 in rats is reported to be between 300 and 430 mg/kg.[13][14]

It is important to distinguish the toxicity of simple pyrrolidine from that of pyrrolizidine alkaloids. These complex natural products, which contain a pyrrolizidine core, are well-known hepatotoxins that can cause severe liver damage.[15][16][17] The mechanism of their toxicity involves metabolic activation to reactive pyrrolic species that form adducts with cellular macromolecules.[18] While this specific toxicity is not inherent to the simple pyrrolidine ring, it underscores the potential for nitrogen-containing heterocycles to be metabolically activated to toxic species.

The Double-Edged Sword of Fluorination in Toxicology

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to enhance metabolic stability.[17] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[3] However, this modification is not without potential toxicological liabilities.

The metabolic fate of fluorinated compounds can sometimes lead to the formation of toxic byproducts.[19][20] Two primary mechanisms of fluorine-related toxicity are:

  • Release of Fluoride Ions: Although the C-F bond is strong, metabolic processes can sometimes lead to its cleavage, releasing fluoride ions.[8] At high concentrations, fluoride ions can be toxic, potentially leading to skeletal fluorosis and gastrointestinal issues.[19]

  • Formation of Toxic Metabolites: A more significant concern is the potential for the metabolism of fluorinated compounds to yield toxic metabolites, such as fluoroacetate.[19][20] Fluoroacetate can enter the Krebs cycle, where it is converted to fluorocitrate, a potent inhibitor of aconitase, leading to a disruption of cellular energy metabolism.[19]

Furthermore, fluorination can significantly alter the physicochemical properties of a molecule, including its acidity (pKa) and lipophilicity (logP).[1] These changes can influence a compound's absorption, distribution, and interaction with off-target proteins, which can, in turn, affect its overall toxicological profile.[21]

Toxicological Profile of Fluorinated Azetidines: An Emerging Picture

Direct and comprehensive toxicological data on simple fluorinated azetidines is sparse. The available information for 3-fluoroazetidine hydrochloride indicates that it may cause respiratory irritation and is classified as an acute toxicant.[22][23][24]

Based on the principles of fluorine toxicology, we can extrapolate a hypothetical comparative profile:

  • Metabolic Stability: Fluorination is expected to increase the metabolic stability of the azetidine ring by blocking sites of potential oxidation.

  • Potential for Novel Toxicity: The introduction of fluorine opens up the possibility of metabolism-related toxicity through the mechanisms described above (fluoride ion release, toxic metabolite formation), which would not be a concern for non-fluorinated analogues.

  • Altered Physicochemical Properties: Fluorination will lower the pKa of the azetidine nitrogen, making it less basic. This can impact its interaction with biological targets and its absorption and distribution properties.

Some studies on more complex fluorinated azetidine derivatives have shown them to be non-toxic to certain cell lines at tested concentrations, but this is highly dependent on the overall structure of the molecule.[1]

Comparative Toxicological Summary

The following table provides a comparative summary of the available toxicological information for azetidine, 3-fluoroazetidine, and pyrrolidine.

FeatureAzetidine3-Fluoroazetidine HydrochloridePyrrolidine
Physical State Colorless liquid[4]SolidColorless to pale yellow liquid[25]
Primary Hazards Corrosive, causes severe skin and eye burns.[4][5][6][7]May cause respiratory irritation, acute toxicity.[22][23][24]Corrosive, toxic, causes severe skin burns and eye damage.[11][12]
Acute Oral Toxicity (LD50, rat) Data not available for unsubstituted azetidine. Moderate toxicity for some derivatives (500-5000 mg/kg).[11]No data available.300 - 430 mg/kg.[13][14]
Known Toxic Mechanisms Corrosivity. Azetidine-2-carboxylic acid acts as a proline mimic, causing protein misfolding.[8][9][10]Potential for fluoride ion release and formation of toxic metabolites (e.g., fluoroacetate).[19][20]Corrosivity. Pyrrolizidine alkaloids (related structures) are hepatotoxic via metabolic activation.[15][16][17]
In Vitro Cytotoxicity Data in non-cancer cell lines is limited. Some derivatives show cytotoxicity against cancer cells.[3][15][21]No direct comparative data available.Some derivatives are non-toxic to non-cancerous cells at tested concentrations.[1][5][26]

Standardized Protocols for Comparative Toxicological Assessment

To address the existing data gaps, a standardized battery of in vitro and in vivo toxicological assays should be employed. The following protocols provide a framework for generating robust comparative data.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate a suitable non-cancerous human cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (fluorinated azetidine, non-fluorinated azetidine, and pyrrolidine as a comparator) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_0 In Vitro Cytotoxicity Workflow (MTT Assay) A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

In Vitro Genotoxicity Assessment: Ames Test and Micronucleus Assay

A two-tiered approach is recommended to assess genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay):

This test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

In Vitro Micronucleus Assay:

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of treated mammalian cells.

G cluster_1 Genotoxicity Testing Strategy Start Test Compound Ames Ames Test (Point Mutations) Start->Ames Micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) Start->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result

Caption: Tiered approach for in vitro genotoxicity assessment.

In Vitro Cardiotoxicity Assessment: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the potential of a compound to cause QT prolongation, a major cardiac liability.

Protocol:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG potassium channel.

  • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG channel current in the presence of varying concentrations of the test compounds.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

In Vivo Acute Systemic Toxicity

This study is performed to determine the short-term toxicity of a substance.

Protocol (based on OECD Guideline 423):

  • Animal Model: Use a single sex of rodents (e.g., female rats).

  • Dosing: Administer the test substance orally or via the intended clinical route at a starting dose level, followed by sequential dosing at lower or higher fixed dose levels depending on the outcome.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Data Analysis: Determine the LD50 value and observe any signs of toxicity.

Potential Metabolic Pathways and Toxicological Implications

The following diagram illustrates the hypothetical metabolic fate of a fluorinated azetidine, highlighting both the desired metabolic blocking and the potential for toxic metabolite formation.

G cluster_2 Hypothetical Metabolism of a Fluorinated Azetidine Parent Fluorinated Azetidine Metabolite1 Metabolically Stable (Desired Outcome) Parent->Metabolite1 Blocked Metabolism Metabolite2 Defluorination -> Fluoride Ion Parent->Metabolite2 Metabolic Defluorination Metabolite3 Metabolism to Fluoroacetate Parent->Metabolite3 Oxidative Metabolism Toxicity1 Potential Systemic Toxicity Metabolite2->Toxicity1 Toxicity2 Krebs Cycle Inhibition Metabolite3->Toxicity2

Caption: Potential metabolic pathways of a fluorinated azetidine.

Conclusion and Future Directions

The incorporation of fluorinated azetidines into drug candidates represents a promising strategy in medicinal chemistry. However, the unique combination of a strained ring system and the highly electronegative fluorine atom warrants a cautious and thorough toxicological evaluation. While direct comparative data is currently limited, this guide provides a framework for understanding the potential toxicological profiles based on the known properties of the parent heterocycles and the established principles of fluorine toxicology.

For drug development professionals, it is imperative to conduct early and comprehensive in vitro and in vivo toxicological studies to de-risk fluorinated azetidine-containing candidates. The generation of robust, comparative data will not only ensure the safety of new chemical entities but also contribute to a deeper understanding of the structure-toxicity relationships of this important class of molecules. As more data becomes available, a clearer picture of the toxicological landscape of fluorinated azetidines will emerge, enabling more predictive and efficient drug design.

References

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Scholars Research Library Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). (n.d.). Scholars Research Library. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025). RSC Publishing. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare. [Link]

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. (2021). PMC, NIH. [Link]

  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. (2021). MDPI. [Link]

  • Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid. (n.d.). OPUS at UTS. [Link]

  • Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). (2019). ResearchGate. [Link]

  • Pyrrolidine. (2018). Synerzine. [Link]

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. (2021). PubMed. [Link]

  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. (n.d.). ResearchGate. [Link]

  • Cyclic Imines: Chemistry and Mechanism of Action: A Review. (2011). ACS Publications. [Link]

  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles. (n.d.). PMC, NIH. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). MDPI. [Link]

  • Evaluation of effect produced by a steroid-azetidine derivative against infarct area using a heart failure model. (2023). ResearchGate. [Link]

  • SAFETY DATA SHEET - Pyrrolidine. (2012). Fisher Scientific. [Link]

  • Azelnidipine protects myocardium in hyperglycemia-induced cardiac damage. (2010). PubMed. [Link]

  • Cyclic amines as less mutagenic replacements for dimethyl amino (--NMe2) substituents on aromatic organic compounds: implications for carcinogenicity and toxicity. (1983). PubMed. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC, NIH. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. [Link]

  • Comparative In Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-Based Carbon Capture and Storage. (2025). ResearchGate. [Link]

  • Hepatotoxicity of Pyrrolizidine Alkaloids. (n.d.). PubMed. [Link]

  • Azetidine-3-carbonitrile, N-BOC protected — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. (2025). ResearchGate. [Link]

  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. (2021). MDPI. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI. [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. [Link]

  • Toxicology of Fluoro-olefins. (n.d.). ResearchGate. [Link]

  • Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water. (n.d.). TU Graz Repository. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. [Link]

  • Nitrogen Containing Heterocycles. (2023). Encyclopedia.pub. [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride

As a Senior Application Scientist, I recognize that handling complex fluorinated heterocycles requires moving beyond basic safety data sheets. 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a highly valuable i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex fluorinated heterocycles requires moving beyond basic safety data sheets. 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a highly valuable intermediate frequently utilized in drug discovery, particularly in the synthesis of PDE4 inhibitors and antiviral agents[1]. However, its unique structural motifs demand rigorous, self-validating operational protocols to ensure both researcher safety and chemical integrity.

This guide provides a comprehensive, step-by-step methodology for the safe handling, solubilization, and disposal of this compound, grounded in mechanistic causality.

Mechanistic Risk Profile

To safely handle this compound, you must understand why it is hazardous. The risks are driven by three distinct structural features:

  • Azetidine Ring Strain : The four-membered nitrogen heterocycle possesses significant angular strain. While stable under inert storage, it is inherently reactive and susceptible to ring-opening if exposed to strong nucleophiles or extreme pH variations.

  • Difluorophenoxy Lipophilicity : The addition of two fluorine atoms to the phenoxy ring significantly increases the molecule's lipophilicity. If the powder contacts bare skin, this lipophilic character enhances its ability to penetrate the lipid bilayers of the stratum corneum, increasing the risk of systemic absorption.

  • Hydrochloride Salt Hygroscopicity : As an HCl salt, the compound is hygroscopic. Exposure to ambient humidity causes the powder to absorb moisture, which can lead to rapid degradation, clumping, and the localized release of trace hydrogen chloride (HCl) gas—a severe respiratory and ocular irritant[2].

Quantitative Hazard Profile

Table 1: GHS Hazard Codes and Mechanistic Drivers

GHS CodeHazard StatementMechanistic Driver
H302 Harmful if swallowedSystemic toxicity typical of bioactive azetidine derivatives.
H315 Causes skin irritationLipophilic fluorophenoxy group disrupts epidermal lipid bilayers.
H319 Causes serious eye irritationHydrochloride salt interacts with ocular moisture to lower localized pH[2].
H335 May cause respiratory irritationFine particulate nature of the salt readily aerosolizes and reacts with mucosal membranes.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to, as detailed by authoritative safety standards[3].

Table 2: Required PPE and Causal Justification

Equipment TypeSpecificationCausal Justification (Why?)
Gloves Double-layered Nitrile (min 0.11 mm thickness)The difluorophenoxy moiety enhances dermal penetration. Double-gloving prevents breakthrough if the outer layer is compromised by organic solvents[3].
Eye Protection Tight-fitting chemical safety goggles (EN 166 / NIOSH)Airborne dust can interact with ocular moisture to form acidic micro-environments, causing severe irritation (H319)[2].
Body Protection Flame-resistant lab coat with knit cuffsPrevents dust accumulation on forearms. Knit cuffs prevent the sleeve from dragging into the chemical or catching on equipment[3].
Respiratory Chemical Fume Hood (Min 80 FPM face velocity)The powder is a known respiratory irritant (H335). Local exhaust ventilation is required to capture aerosolized micro-particles during transfer[3].

Standard Operating Procedure (SOP) for Laboratory Handling

Every step in this protocol is designed as a self-validating system to prevent exposure and preserve the chemical integrity of the reagent.

Phase 1: Pre-Operation & Equilibration
  • Thermal Equilibration : Remove the sealed vial from 2-8°C cold storage. Place it immediately into a room-temperature desiccator and allow it to equilibrate for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, accelerating degradation and clumping.

  • PPE Verification : Don all required PPE (double nitrile gloves, goggles, lab coat) prior to removing the vial from the desiccator[3].

Phase 2: Execution (Fume Hood Operations)
  • Environmental Control : Transfer the equilibrated vial to a certified chemical fume hood. Verify that the sash is at the correct working height and the face velocity is between 80-100 FPM (0.4-0.5 m/s)[3].

  • Weighing and Transfer : Use an anti-static weighing spatula .

    • Causality: Fine hydrochloride powders accumulate static charge and can unpredictably aerosolize when manipulated with standard metal spatulas, drastically increasing inhalation risk.

  • Solubilization : Dissolve the compound in your target organic solvent (e.g., DMSO, DCM, or Methanol) directly within the fume hood. Cap the receiving vial immediately after solvent addition to prevent evaporation and exposure.

Phase 3: Post-Operation Decontamination
  • Surface Wipe-Down : Wipe down the analytical balance and fume hood workspace with a damp paper towel (using water or a mild aqueous detergent), followed by a solvent wipe (e.g., 70% ethanol)[2].

SafeHandling Storage 1. Cold Storage (2-8°C, Inert Gas) PPE 2. PPE Donning (Double Nitrile, Goggles) Storage->PPE Equilibrate to RT Hood 3. Fume Hood Transfer (Min 80 FPM Velocity) PPE->Hood Verify Exhaust Weigh 4. Weighing & Solubilization (Avoid Dust Generation) Hood->Weigh Execute Protocol Waste 5. Halogenated Waste (Sealed Container) Weigh->Waste Liquid/Solid Byproducts Decon 6. Surface Decontamination (Aqueous Wash) Weigh->Decon Post-Handling Decon->Waste Contaminated Materials

Figure 1: Safe handling workflow for 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride.

Spill Response and Waste Disposal Plan

Immediate Spill Response
  • Dry Powder Spills : Never sweep dry powder. Sweeping generates airborne dust, exacerbating inhalation risks. Instead, gently cover the spill with damp absorbent paper to suppress dust generation, then carefully scoop the material into a sealable plastic bag[2].

  • Wet/Solvent Spills : Absorb the liquid with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust, which can react unpredictably with dissolved halogenated organics[3].

Chemical Waste Segregation

The compound contains fluorine, chlorine (from the HCl salt), and nitrogen. It must be strictly segregated into Halogenated Organic Waste streams.

  • Causality: The presence of halogen atoms requires high-temperature incineration equipped with specialized alkaline scrubbers. These scrubbers are necessary to neutralize highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) exhaust gases generated during the combustion process. Do not mix with non-halogenated waste, as this violates environmental disposal regulations and poses a severe facility hazard.

References

  • 2. 3.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.